molecular formula C4H14N3OP B021954 N-(n-Butyl)phosphoric Triamide CAS No. 25316-39-6

N-(n-Butyl)phosphoric Triamide

Cat. No.: B021954
CAS No.: 25316-39-6
M. Wt: 151.15 g/mol
InChI Key: LFOGKIUXIQBHHN-UHFFFAOYSA-N
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Description

N-(n-Butyl)phosphoric Triamide (NBPTO) is the oxygen analog and active form of the widely used urease inhibitor NBPT. This compound serves as a critical research tool for studying the activity and inhibition of the nickel-dependent enzyme urease, a key target in agricultural and environmental sciences. Its primary research value lies in its direct and high-affinity interaction with the urease active site, making it a reference standard for investigating inhibition kinetics and developing enhanced efficiency fertilizers. Main Applications & Research Value Agricultural Research: Used to study strategies for improving nitrogen use efficiency (NUE) in cropping systems. By potently inhibiting soil urease, NBPTO slows the hydrolysis of urea-based fertilizers, thereby reducing nitrogen losses via ammonia volatilization and mitigating environmental impact . Enzymology Studies: An essential reagent for probing the structure and mechanism of urease enzymes. Crystallographic studies with Sporosarcina pasteurii urease reveal that its enzymatic hydrolysis product, diamido phosphoric acid (DAP), binds in a tridentate mode to the two Ni(II) ions in the enzyme's active site, providing a molecular-level understanding of inhibition . Environmental Science: Employed in research aimed at mitigating greenhouse gas emissions, such as nitrous oxide (N2O), from agricultural soils, with its effectiveness being a subject of study in soils of varying pH . Mechanism of Action NBPTO acts as a slow, reversible urease inhibitor. Upon interaction with urease, it is enzymatically hydrolyzed to form diamido phosphoric acid (DAP). The DAP molecule then coordinates directly to the dinickel center in the enzyme's active site with high affinity, effectively blocking the substrate's access and halting the catalytic conversion of urea to ammonia and carbon dioxide . The kinetics of this inhibition are characterized by a very small equilibrium dissociation constant and a large rate constant for the formation of the enzyme-inhibitor complex, underscoring its high efficiency . Note: This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diaminophosphorylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOGKIUXIQBHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNP(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948157
Record name N-Butylphosphoric triamide
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URL https://comptox.epa.gov/dashboard/DTXSID20948157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25316-39-6
Record name Phosphoric triamide, butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylphosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"chemical properties and structure of N-(n-Butyl)phosphoric triamide"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-(n-Butyl)thiophosphoric triamide (NBPT). It is important to note that while the topic requested was "N-(n-Butyl)phosphoric triamide," the vast majority of scientific literature and commercially available data pertains to its thiophosphoryl analog, N-(n-Butyl)thiophosphoric triamide (CAS Number: 94317-64-3).[1][2] This document will focus on the latter, a compound of significant interest in agricultural chemistry. NBPT is a well-established urease inhibitor used to improve the efficiency of urea-based fertilizers by slowing the conversion of urea to ammonia, thereby reducing nitrogen loss to the atmosphere.[3][4]

Chemical and Physical Properties

N-(n-Butyl)thiophosphoric triamide is a white crystalline solid at room temperature.[3][5] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 94317-64-3[1][2]
Molecular Formula C4H14N3PS[1][2][6]
Molecular Weight 167.21 g/mol [1][2][6]
Melting Point 54-60°C[1][2][3][6]
Boiling Point 277.4 ± 23.0 °C (Predicted)[5][6]
Density 1.171 ± 0.06 g/cm³ (Predicted)[3][6]
Flash Point 96°C[3][6]
Vapor Pressure 0.001-1.7 Pa at 25°C[5][6]
Water Solubility 4.3 g/L at 25°C[7]
Solubility Soluble in DMSO, methanol, dichloromethane, and ether[8]
Appearance White crystalline solid[3][5]

Molecular Structure

The molecular structure of N-(n-Butyl)thiophosphoric triamide consists of a central phosphorus atom tetrahedrally bonded to a sulfur atom, two unsubstituted amino groups (-NH2), and one n-butylamino group (-NH(CH2)3CH3).[9][10]

SMILES String: CCCCNP(=S)(N)N[2]

InChI Key: HEPPIYNOUFWEPP-UHFFFAOYSA-N[1]

A two-dimensional representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of N-(n-Butyl)thiophosphoric triamide.

Experimental Protocols

Synthesis of N-(n-Butyl)thiophosphoric triamide

A common synthetic route for N-(n-Butyl)thiophosphoric triamide involves a two-step process starting from thiophosphoryl chloride.[11][12][13]

Step 1: Reaction of Thiophosphoryl Chloride with n-Butylamine

In this step, thiophosphoryl chloride is reacted with n-butylamine in the presence of an organic solvent and an acid scavenger, typically an aqueous solution of a mineral alkali like sodium hydroxide.[11][12] The reaction is generally carried out at low temperatures (-5 to 0°C).[11][12]

Step 2: Amination

The resulting intermediate from the first step is then reacted with ammonia to replace the remaining chlorine atoms with amino groups, yielding the final product, N-(n-Butyl)thiophosphoric triamide.[11][12] The product is then isolated through filtration, solvent recovery, and crystallization.[11]

A generalized workflow for the synthesis is depicted below:

G A Thiophosphoryl Chloride + n-Butylamine + Organic Solvent + Mineral Alkali B Reaction at -5 to 0°C A->B C Phase Separation B->C D Organic Phase C->D E Ammoniation at -5 to 0°C D->E F Filtration E->F G Solvent Recovery F->G H Crystallization G->H I N-(n-Butyl)thiophosphoric triamide H->I

Caption: General Synthesis Workflow for N-(n-Butyl)thiophosphoric triamide.

Purity and Analysis

The purity of the synthesized N-(n-Butyl)thiophosphoric triamide is typically determined using High-Performance Liquid Chromatography (HPLC).[1][11]

Mechanism of Action as a Urease Inhibitor

N-(n-Butyl)thiophosphoric triamide functions as a potent inhibitor of the enzyme urease.[3] Urease, which is prevalent in soil microorganisms, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[4] This rapid conversion can lead to significant nitrogen loss through ammonia volatilization.[4]

NBPT, after application to the soil, is believed to be converted to its oxygen analog, this compound (NBPA), which is the active inhibitor that binds to the nickel ions in the active site of the urease enzyme, thereby blocking its activity.[14] This inhibition slows down the rate of urea hydrolysis, allowing for a more gradual release of nitrogen that can be more effectively utilized by plants.[3][4]

The logical relationship of its action is illustrated below:

G Urea Urea Fertilizer Hydrolysis Urea Hydrolysis Urea->Hydrolysis Substrate Urease Soil Urease Enzyme Urease->Hydrolysis Catalyzes Ammonia Ammonia (NH₃) (Volatilization Loss) NBPT N-(n-Butyl)thiophosphoric triamide (NBPT) Inhibition Inhibition NBPT->Inhibition Hydrolysis->Ammonia PlantUptake Increased Nitrogen Availability for Plants Hydrolysis->PlantUptake Reduced Rate Inhibition->Urease Blocks Inhibition->PlantUptake Leads to

Caption: Mechanism of Action of NBPT as a Urease Inhibitor.

Applications in Drug Development

While the primary application of N-(n-Butyl)thiophosphoric triamide is in agriculture, the study of enzyme inhibitors has broad implications in drug development. The principles of designing molecules to specifically interact with and inhibit the active sites of enzymes are fundamental to the development of a wide range of therapeutics. Although there is no direct evidence of NBPT being used as a drug, its mechanism of action serves as a case study for the development of other enzyme inhibitors targeting metalloenzymes.

Safety and Toxicology

N-(n-Butyl)thiophosphoric triamide is of low acute oral and dermal toxicity. It is not a skin irritant or sensitizer but can cause severe eye irritation. Repeated high-dose exposure in animal studies has shown effects on the liver, kidneys, and nervous system. It is also suspected of damaging fertility or the unborn child.[15] Proper personal protective equipment should be used when handling this compound.[8]

This guide provides a foundational understanding of N-(n-Butyl)thiophosphoric triamide for researchers, scientists, and professionals in related fields. Further detailed studies are recommended for specific applications.

References

Urease Inhibition Kinetics by N-(n-Butyl)phosphoric Triamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While crucial for the nitrogen cycle, its activity presents significant challenges in agriculture through nitrogen loss from urea-based fertilizers and in medicine as a virulence factor for certain pathogens.[1][2][3] N-(n-butyl)thiophosphoric triamide (NBPT) is the most widely used and commercially successful urease inhibitor, significantly reducing ammonia volatilization by delaying urea hydrolysis.[4][5] This guide provides an in-depth analysis of the inhibition kinetics of NBPT, detailing its mechanism of action, summarizing key kinetic data, outlining experimental protocols for its evaluation, and visualizing the core processes involved. It is intended for researchers, scientists, and professionals in drug development and agricultural science.

Mechanism of Urease Inhibition

Contrary to being a direct inhibitor, N-(n-butyl)thiophosphoric triamide (NBPT) functions as a pro-inhibitor. In the soil or in solution, it is converted into more potent molecular forms that are responsible for the direct inhibition of the urease enzyme. The primary mechanism involves the enzymatic and chemical conversion of NBPT into its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), or other derivatives which then interact with the enzyme's active site.[6][7]

The key steps of the inhibition pathway are as follows:

  • Conversion: NBPT is transformed into its active counterparts. The two primary proposed pathways involve its conversion to this compound (NBPTO) via oxidation, or to N-(n-butyl)thiophosphoric diamide (NBPD) through the replacement of an amide group.[6]

  • Enzymatic Hydrolysis: Urease itself catalyzes the hydrolysis of these active forms. NBPTO is hydrolyzed to produce n-butyl amine and diamido phosphoric acid (DAP).[8][9] Similarly, NBPD is hydrolyzed to yield monoamidothiophosphoric acid (MATP).[1][2]

  • Active Site Binding: The resulting products, DAP and MATP, are the true inhibitors. They bind tightly to the dinickel center (Ni(II) ions) within the active site of the urease enzyme.[1][6] DAP binds in a tridentate mode using two oxygen atoms and an amide group, while MATP binds using a bridging oxygen atom and terminal oxygen and amino groups.[1][8][9] This binding blocks the active site, preventing urea from accessing it and thereby inhibiting its hydrolysis. The inhibition is characterized as a reversible, slow-inhibition mode of action.[8][9]

G cluster_activation Pro-inhibitor Activation cluster_inhibition Enzymatic Interaction & Inhibition cluster_reaction Substrate Reaction (Blocked) NBPT NBPT (Pro-inhibitor) NBPTO NBPTO (Oxygen Analog) NBPT->NBPTO Oxidation NBPD NBPD NBPT->NBPD Hydrolysis DAP DAP (Active Inhibitor) NBPTO->DAP Urease-catalyzed Hydrolysis MATP MATP (Active Inhibitor) NBPD->MATP Urease-catalyzed Hydrolysis Urease Urease Enzyme (Active) Inhibited_Urease Inhibited Urease (Ni(II) Site Blocked) DAP->Inhibited_Urease Binds to Dinickel Center MATP->Inhibited_Urease Binds to Dinickel Center Urea Urea (Substrate) Products Ammonia + CO2 Urea->Products Hydrolysis Blocked

Caption: Mechanism of urease inhibition by NBPT.

Quantitative Kinetic Data

The inhibition of urease by NBPT is characterized by a significant delay in the rate of urea hydrolysis. NBPTO has been shown to be a more effective inhibitor than NBPT itself, which is attributed to its readiness to react with urease without requiring a rate-limiting conversion step.[8][9] The following tables summarize the key quantitative parameters reported in the literature.

Table 1: Kinetic Parameters for Urease Inhibition by NBPT

Parameter Value Condition/Source Organism Reference
Inhibition Type Reversible Slow-Inhibition Sporosarcina pasteurii & Jack Bean Urease [1][8][9]
Hydrolysis Rate Constant (k) 0.08 d⁻¹ (vs. 0.19 d⁻¹ for urea alone) Soil incubation [10]
Urea Half-Life (t₁/₂) 8.3 days (vs. 3.8 days for urea alone) Soil incubation [10]

| Dissociation Constant (Kd) | Described as "very small" for the enzyme-inhibitor complex, indicating tight binding. | Sporosarcina pasteurii & Jack Bean Urease |[1][8] |

Table 2: Efficacy of NBPT in Inhibiting Urease Activity

Parameter Value Condition Reference
Ammonia Loss Reduction ~53% Compared to untreated urea (global average) [5][11]
Urease Inhibition Rate 56.3% - 59.4% Sandy soil, 250-500 mg·kg⁻¹ N [12]
Urease Inhibition Rate 61.2% - 79.8% Dependent on concentration (100-1000 mg/kg) [13]

| Relative Urease Activity | 17.9% (for NBPTO) vs. 35.7% (for NBPT) | Soil incubation, measured after ~2 days |[7] |

Experimental Protocols

The evaluation of urease inhibitors is most commonly performed using an in vitro colorimetric assay that quantifies the amount of ammonia produced from urea hydrolysis. The Berthelot (or indophenol) method is a sensitive and widely adopted technique for this purpose.[3]

In Vitro Urease Inhibition Assay (Berthelot Method)

Principle: This assay measures the concentration of ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium. Catalyzed by sodium nitroprusside, this reaction forms a blue-green indophenol compound. The absorbance of this compound, measured spectrophotometrically between 625 and 670 nm, is directly proportional to the ammonia concentration.[3]

Materials and Reagents:

  • Urease enzyme solution (e.g., from Jack Bean)

  • Urea substrate solution (e.g., 400 μM)

  • Phosphate buffer (e.g., 10 mM, pH 7.2)

  • Test inhibitor solution (NBPT dissolved in a suitable solvent like DMSO)

  • Standard inhibitor (e.g., Thiourea)

  • Reagent A: Phenol (0.5 g) and sodium nitroprusside (2.5 mg) in 50 mL distilled water.

  • Reagent B: Sodium hydroxide (250 mg) and sodium hypochlorite (820 μL of 5%) in 50 mL distilled water.[14]

  • 96-well microplate and reader

Procedure:

  • Plate Setup: To the wells of a 96-well plate, add 5 µL of the test inhibitor solution at various concentrations. For the positive control (no inhibition), add 5 µL of the solvent used for the inhibitor.[3]

  • Enzyme Addition: Add 20 µL of urease enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation: Add 50 µL of urea substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 20 minutes at 27-37°C.[14]

  • Color Development: Stop the reaction and initiate color development by adding 100 µL of Reagent A followed by 100 µL of Reagent B to each well.[14]

  • Final Incubation: Incubate the plate for 20-30 minutes at room temperature to allow for full color development.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 640 nm).[14]

Data Analysis: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100[3]

Where:

  • ODtest is the absorbance of the well containing the test inhibitor.

  • ODcontrol is the absorbance of the well with no inhibitor (positive control).

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[15] Kinetic parameters like the inhibition constant (Kᵢ) and the type of inhibition can be determined using Lineweaver-Burk and Dixon plots by measuring reaction rates at various substrate and inhibitor concentrations.[14]

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis A Prepare Reagents: - Urease Enzyme - Urea Substrate - Buffers & Reagents A/B - Test Inhibitor (NBPT) B Dispense Inhibitor and Controls into 96-Well Plate A->B C Add Urease Enzyme (Pre-incubate with Inhibitor) B->C D Add Urea Substrate (Initiate Reaction) C->D E Incubate at 37°C (Allow Urea Hydrolysis) D->E F Add Berthelot Reagents (A & B) for Color Development E->F G Measure Absorbance (Spectrophotometer @ ~640 nm) F->G H Calculate % Inhibition and IC50 Values G->H

Caption: Experimental workflow for an in vitro urease inhibition assay.

Conclusion

This compound is a highly effective inhibitor of urease, acting as a pro-inhibitor that is converted into active molecules like DAP and MATP. These molecules subsequently block the dinickel active site of the enzyme through a reversible, slow-binding mechanism. This inhibition significantly increases the half-life of urea in agricultural applications, reducing nitrogen loss and improving fertilizer efficiency. The kinetic profile and mechanism have been well-characterized through spectrophotometric and calorimetric methods. The standardized protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel urease inhibitors for both agricultural and medical applications.

References

Unraveling the Fate of N-(n-Butyl)phosphoric Triamide in Soil: A Technical Guide to its Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the complex degradation pathways of N-(n-butyl)phosphoric triamide (NBPT) in soil environments. This whitepaper, tailored for researchers, scientists, and professionals in drug development, offers an in-depth analysis of the chemical and biological transformations of this widely used urease inhibitor. By providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this guide aims to accelerate research and development in agrochemical and environmental sciences.

This compound is a critical component in modern agriculture, employed to enhance the efficiency of urea-based fertilizers by inhibiting the urease enzyme, thereby reducing nitrogen loss through ammonia volatilization.[1][2][3] However, its efficacy and environmental fate are intrinsically linked to its degradation in the soil matrix. This guide systematically explores the multifaceted degradation processes of NBPT, offering clarity on its transformation into various metabolites.

Core Degradation Pathways

The primary degradation route for NBPT in soil involves its conversion to the oxygen analog, this compound (NBPTO), which is recognized as the more potent urease inhibitor.[4][5] This transformation is a key step in the activation of its inhibitory function. Subsequent hydrolysis can lead to the formation of diamido phosphoric acid (DAP) and n-butylamine.[2][6][7] Both abiotic and biotic factors govern these degradation processes, with soil pH playing a pivotal role.[6][8][9]

dot

Figure 1: Proposed degradation pathways of NBPT in soil.

Quantitative Analysis of NBPT Degradation

The persistence of NBPT and its metabolites in soil is quantified by their half-lives, which vary significantly with environmental conditions. The following tables summarize key quantitative data from various studies, providing a comparative overview of degradation kinetics.

Table 1: Half-life of NBPT in Soil under Various Conditions

Soil ConditionpHTemperature (°C)Half-life (days)Reference
Non-sterilized5.1-0.07[6]
Sterilized5.1-0.20[6]
Non-sterilized6.1-0.59[6]
Sterilized6.1-1.14[6]
Non-sterilized7.6-2.70[6]
Sterilized7.6-3.73[6]
Non-sterilized8.2-3.43[6]
Sterilized8.2-7.50[6]
Acidic Soil< 6.5210.4[8][9]
Neutral to Alkaline Soil> 6.5211.3 - 2.1[8][9]
Non-sterilized-207.6[10]
Non-sterilized-306.5[10]
Sterilized--22.4[3][10]

Table 2: Dissipation of NBPT and its Major Metabolites in a 14-day Incubation Study

CompoundTime for >90% Dissipation (days)Reference
NBPT3[2][3]
NBPTO6[2][3]
DAP≤1[2][3]
DATP≤1[2][3]
NBPD≤1[2][3]

Experimental Protocols for Studying NBPT Degradation

Understanding the degradation of NBPT necessitates robust experimental methodologies. Below is a synthesized protocol based on common practices in cited literature for conducting soil incubation studies.

1. Soil Collection and Preparation:

  • Collect soil samples from the desired depth (e.g., 0-15 cm) from a location with a known history (e.g., agricultural field).

  • Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity and remove large debris.

  • Characterize the soil for key properties such as pH, organic matter content, texture, and microbial biomass.

2. Experimental Setup:

  • Weigh a standardized amount of the prepared soil (e.g., 20 g) into incubation vessels (e.g., glass jars).

  • Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) and pre-incubate for a period (e.g., 7 days) to stabilize microbial activity.

  • For studies involving abiotic degradation, sterilize a subset of the soil samples (e.g., by autoclaving).

3. Treatment Application:

  • Prepare a stock solution of NBPT and its metabolites of interest in a suitable solvent (e.g., methanol).

  • Apply the treatment solution to the soil samples to achieve the desired concentration (e.g., 5 mg/kg soil).

  • Incorporate the solution thoroughly to ensure even distribution.

4. Incubation:

  • Incubate the treated soil samples in a controlled environment at a constant temperature (e.g., 25°C) in the dark.

  • To maintain aerobic conditions, allow for air exchange while minimizing moisture loss (e.g., covering vessels with perforated parafilm).

5. Sampling and Analysis:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Extract NBPT and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to quantify the concentrations of the parent compound and its degradation products.[8][9]

dot

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation Setup cluster_analysis Analysis soil_collection Soil Collection (0-15 cm) sieving Air-drying & Sieving (2 mm mesh) soil_collection->sieving characterization Soil Characterization (pH, OM, etc.) sieving->characterization weighing Weighing Soil (e.g., 20 g) characterization->weighing moisture_adjustment Moisture Adjustment (e.g., 60% WHC) weighing->moisture_adjustment pre_incubation Pre-incubation (e.g., 7 days) moisture_adjustment->pre_incubation treatment_application Treatment Application (NBPT & Metabolites) pre_incubation->treatment_application incubation Incubation (e.g., 25°C, dark) treatment_application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc_ms HPLC-MS Analysis extraction->hplc_ms data_analysis Data Analysis (Kinetics & Half-life) hplc_ms->data_analysis

Figure 2: A typical experimental workflow for studying NBPT degradation in soil.

This technical guide serves as a foundational resource for understanding the intricate processes that dictate the fate of this compound in soil. The presented data and protocols are intended to support the design of future research and the development of more effective and environmentally benign agricultural solutions.

References

The Terrestrial Journey of a Urease Inhibitor: An In-depth Technical Guide to the Environmental Fate of N-(n-Butyl)phosphoric triamide (NBPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(n-Butyl)phosphoric triamide (NBPT) is a cornerstone of modern agricultural practices, utilized to enhance the efficiency of urea-based fertilizers by inhibiting the urease enzyme and subsequently reducing nitrogen loss through ammonia volatilization.[1][2][3] Understanding its behavior and ultimate fate in the terrestrial environment is paramount for assessing its ecological impact and ensuring its sustainable use. This technical guide provides a comprehensive overview of the environmental destiny of NBPT in soil ecosystems, detailing its degradation pathways, the persistence of its transformation products, and its interactions with the soil microbiome.

Degradation and Transformation in the Soil Matrix

Upon introduction into the soil, NBPT undergoes a series of transformations, primarily driven by both abiotic and biotic processes.[1][2] The principal degradation pathway involves the oxidation of NBPT to its oxon analogue, this compound (NBPTO).[2][4] This transformation is significant as NBPTO is an even more potent urease inhibitor than its parent compound.[2][5]

Further degradation leads to the formation of several metabolites, including diamido phosphoric acid (DAP), diamido thiophosphoric acid (DATP), and rac-N-(n-butyl)thiophosphoric diamide (NBPD).[2] Abiotic degradation mechanisms play a substantial role, accounting for a significant portion of the total degradation of NBPT in the soil.[1][2]

NBPT_Degradation_Pathway NBPT This compound (NBPT) NBPTO This compound (NBPTO) NBPT->NBPTO Oxidation (Primary Pathway) DATP Diamido thiophosphoric acid (DATP) NBPT->DATP Postulated Pathway NBPD rac-N-(n-butyl)thiophosphoric diamide (NBPD) NBPT->NBPD Postulated Pathway DAP Diamido phosphoric acid (DAP) NBPTO->DAP Hydrolysis

Figure 1: Primary degradation pathway of NBPT in soil.

Persistence and Dissipation Dynamics

The persistence of NBPT and its metabolites in the soil environment is generally short-lived. Studies have shown that over 90% of applied NBPT can dissipate within a few days, with its primary transformation product, NBPTO, dissipating within approximately six days.[2][4] Other metabolites like DAP, DATP, and NBPD are even more transient, often dissipating in less than a day.[2]

The half-life of NBPT is significantly influenced by soil properties, most notably pH. Degradation is considerably faster in acidic soils compared to neutral or alkaline conditions.[6][7][8]

Table 1: Half-life of NBPT in Soil under Various Conditions

Soil pHHalf-life (days)Sterilization ConditionReference
Acidic0.4Non-sterilized[6][7]
Neutral to Alkaline1.3 - 2.1Non-sterilized[6][7]
Not specified7.2 - 7.6Non-sterilized[8]
Not specified22.4Sterilized[8]

Interaction with Soil Biota

The primary mode of action of NBPT is the inhibition of the urease enzyme, which is ubiquitous in soil microorganisms.[1][2][3] This targeted activity raises questions about its broader impact on the soil microbial community. Research indicates that the long-term application of NBPT does not significantly alter the overall structure and abundance of soil bacterial and fungal communities.[3][9]

However, some studies have observed effects on specific functional groups of microorganisms involved in the nitrogen cycle. For instance, the abundance of ammonia-oxidizing bacteria (AOB) can be affected by the application of NBPT.[1][10]

Mobility and Leaching Potential

The potential for NBPT and its transformation products to move through the soil profile and reach groundwater is considered low. This is attributed to its rapid degradation in the soil environment and its propensity to bind to soil particles.

Experimental Protocols

Soil Incubation and Degradation Analysis

A common method to assess the degradation of NBPT in soil involves a laboratory incubation study.

Objective: To determine the dissipation rate and identify the transformation products of NBPT in soil under controlled conditions.

Materials:

  • Test soil, sieved to <2 mm

  • Analytical grade NBPT and its potential metabolites (NBPTO, DAP, DATP, NBPD)

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • Controlled environment chamber or incubator

  • High-Performance Liquid Chromatography (HPLC) system[11][12][13]

Procedure:

  • Soil Preparation: The soil is typically air-dried and sieved. Its key physicochemical properties (pH, organic matter content, texture) are characterized.

  • Spiking: A known amount of soil is treated with a standard solution of NBPT to achieve the desired concentration. Control samples (without NBPT) are also prepared.

  • Incubation: The treated and control soil samples are placed in incubation vessels and maintained at a constant temperature and moisture level (e.g., 25°C and 60% of water-holding capacity) for a specified period (e.g., 28 days).

  • Sampling: Sub-samples of soil are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Extraction: The soil samples are extracted with a suitable solvent (e.g., acetonitrile/water mixture) to recover NBPT and its metabolites.

  • Analysis: The extracts are analyzed by HPLC to quantify the concentrations of the parent compound and its transformation products over time.

  • Data Analysis: The dissipation kinetics are determined by plotting the concentration of NBPT against time and fitting the data to a suitable model (e.g., first-order kinetics) to calculate the half-life.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Prep Soil Sieving and Characterization NBPT_Spiking Spiking Soil with NBPT Soil_Prep->NBPT_Spiking Incubation Controlled Incubation (Temperature, Moisture) NBPT_Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Data_Analysis Kinetic Modeling and Half-life Calculation HPLC_Analysis->Data_Analysis

References

Toxicological Profile of N-(n-Butyl)phosphoric Triamide on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(n-butyl)phosphoric triamide (NBPT) is a widely used urease inhibitor in agriculture, designed to improve the efficiency of urea-based fertilizers by reducing nitrogen loss as ammonia gas. While its efficacy in agricultural systems is well-documented, a thorough understanding of its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the known toxicological effects of NBPT on a range of non-target organisms, including aquatic and terrestrial species. It summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes key biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental safety.

Introduction

This compound (NBPT) is a thiophosphoric acid amide that functions by inhibiting the activity of the urease enzyme.[1] Urease, which is prevalent in soil microorganisms, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By slowing this conversion, NBPT helps to ensure that nitrogen remains in the soil for a longer period, available for plant uptake.[1] The widespread use of NBPT in agriculture necessitates a detailed evaluation of its potential impact on non-target organisms that may be exposed through soil, water, or the food chain. This guide synthesizes the current knowledge on the ecotoxicology of NBPT.

Physicochemical Properties and Environmental Fate

NBPT is a white crystalline solid with a melting point of 54°C.[1] Its environmental persistence is influenced by factors such as soil pH, with degradation being more rapid in acidic soils.[2] The primary degradation pathway involves the oxidation of NBPT to its oxygen analog, this compound (NBPTO), which is a more potent urease inhibitor.[3][4] Further hydrolysis can lead to the formation of N-(n-butyl)thiophosphoric diamide and butylamine. Due to its ability to bind to soil particles, the potential for NBPT to leach into groundwater is considered low.

Toxicological Profile: Quantitative Data

The acute and chronic toxicity of NBPT has been evaluated in a variety of non-target organisms. The following tables summarize the available quantitative data.

Aquatic Organisms

NBPT is classified as practically non-toxic to the aquatic species tested.

SpeciesEndpointValue (mg/L)Exposure DurationReference
Bluegill (Lepomis macrochirus)LC50114096 hours
Water Flea (Daphnia magna)EC5029048 hours
Green Algae (Selenastrum capricornutum)EC5028096 hours

Table 1: Acute Toxicity of NBPT to Aquatic Organisms

Terrestrial Invertebrates
Vertebrates

Studies on vertebrate species indicate a low level of acute toxicity for NBPT.

SpeciesEndpointValue (mg/kg bw)NotesReference
Rat (Rattus norvegicus)LD50 (oral)> 2000Low acute oral toxicity.
Rat (Rattus norvegicus)LD50 (dermal)> 2000Low acute dermal toxicity.
Rat (Rattus norvegicus)NOAEL (male)74Based on liver effects, neurobehavior, and hematology.
Rat (Rattus norvegicus)NOAEL (female)17Based on histological changes in the uterus.
Bobwhite Quail (Colinus virginianus)LD50 (oral)~1608The no-observed-effect dosage was 250 mg/kg.[7]

Table 2: Toxicity of NBPT to Vertebrates

Mechanism of Action and Signaling Pathways

The primary mechanism of action of NBPT is the inhibition of the urease enzyme. This action is not direct; NBPT is first converted in the soil to its oxygen analog, this compound (NBPTO).[8] NBPTO then acts as a potent inhibitor of urease. The enzyme urease contains a di-nickel active site which is crucial for its catalytic activity. NBPTO, upon enzymatic hydrolysis, releases n-butyl amine and forms diamido phosphoric acid (DAP). DAP then binds in a tridentate fashion to the two nickel ions in the urease active site, effectively blocking the enzyme's function.[3]

Urease_Inhibition_Pathway Figure 1: Urease Inhibition Pathway by NBPT cluster_urease_cycle Normal Urease Activity cluster_inhibition Inhibition by NBPT Metabolite NBPT This compound (NBPT) NBPTO This compound (NBPTO) (Active Inhibitor) NBPT->NBPTO Oxidation in Soil Urease Urease Enzyme (with Ni2+ Active Site) NBPTO->Urease Enzymatic Hydrolysis Urea Urea Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Catalysis DAP Diamido Phosphoric Acid (DAP) Urease->DAP Forms Urea->Urease Substrate Binding Urea->Ammonia Hydrolysis Inhibited_Urease Inhibited Urease Complex (DAP bound to Ni2+) DAP->Inhibited_Urease Binds to Active Site Inhibited_Urease->Urea Blocks Hydrolysis

Caption: Urease inhibition by NBPT and its active metabolite NBPTO.

While the primary target of NBPT is urease, some studies have investigated its broader effects on soil microbial communities. Long-term application of NBPT has been shown to have no significant impact on the overall structure and abundance of soil bacterial and fungal communities.[9] However, some research suggests it may decrease the abundance of ammonia-oxidizing bacteria (AOB). There is currently limited evidence to suggest that NBPT directly interacts with other major signaling pathways in non-target organisms in a manner that would lead to acute toxicity at environmentally relevant concentrations.

Experimental Protocols

The toxicological data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida or Eisenia andrei).

  • Principle: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate.

  • Procedure:

    • Preparation of Artificial Soil: A standardized mixture of sand, kaolin clay, sphagnum peat, and calcium carbonate is prepared.

    • Application of Test Substance: The test substance is thoroughly mixed with the artificial soil at a range of concentrations. A control group with untreated soil is also prepared.

    • Exposure: A defined number of adult earthworms (typically 10) are introduced into each test container with the treated or control soil.

    • Incubation: The test containers are maintained at a constant temperature (20 ± 2 °C) with continuous lighting for 14 days.

    • Observation: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior and body weight, are also recorded.

  • Endpoint: The primary endpoint is the 14-day LC50 (the concentration that is lethal to 50% of the test organisms).

OECD_207_Workflow Figure 2: Workflow for OECD Guideline 207 start Start prep_soil Prepare Artificial Soil start->prep_soil prep_concentrations Prepare Test Concentrations of NBPT in Soil prep_soil->prep_concentrations add_worms Introduce 10 Adult Earthworms per Replicate prep_concentrations->add_worms incubate Incubate for 14 Days (20°C, Continuous Light) add_worms->incubate observe_7d Assess Mortality and Sub-lethal Effects at Day 7 incubate->observe_7d observe_14d Assess Mortality and Sub-lethal Effects at Day 14 observe_7d->observe_14d calculate_lc50 Calculate 14-day LC50 observe_14d->calculate_lc50 end End calculate_lc50->end

Caption: Experimental workflow for the earthworm acute toxicity test.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

  • Principle: The test substance is administered as a single oral dose to birds, and mortality and other toxic effects are observed over a 14-day period.

  • Procedure:

    • Test Animals: Typically, a species like the Bobwhite Quail (Colinus virginianus) is used. Birds are acclimatized to laboratory conditions.

    • Dose Preparation and Administration: The test substance is administered orally, usually via gavage or in a gelatin capsule, at various dose levels. A control group receives a sham dose.

    • Observation: Birds are observed for mortality and signs of toxicity at regular intervals for at least 14 days. Body weight and food consumption are also monitored.

    • Necropsy: A gross necropsy is performed on all birds at the end of the study.

  • Endpoint: The primary endpoint is the LD50 (the dose that is lethal to 50% of the test organisms).

OECD_223_Workflow Figure 3: Workflow for OECD Guideline 223 start Start acclimatize Acclimatize Birds to Test Conditions start->acclimatize prepare_doses Prepare Graded Doses of NBPT acclimatize->prepare_doses administer_dose Administer Single Oral Dose (Gavage or Capsule) prepare_doses->administer_dose observe Observe for Mortality and Toxicity Signs for 14 Days administer_dose->observe monitor Monitor Body Weight and Food Consumption observe->monitor necropsy Perform Gross Necropsy at Study Termination monitor->necropsy calculate_ld50 Calculate LD50 necropsy->calculate_ld50 end End calculate_ld50->end

Caption: Experimental workflow for the avian acute oral toxicity test.

Conclusion

The available toxicological data for this compound indicate a low potential for acute toxicity to a range of non-target organisms, including aquatic invertebrates, fish, birds, and mammals. Its primary mechanism of action is the targeted inhibition of the urease enzyme, and there is limited evidence of significant off-target effects at environmentally relevant concentrations. While specific laboratory toxicity data for some key non-target groups, such as soil invertebrates, are not extensively reported in the literature, the overall toxicological profile suggests a manageable environmental risk when used as directed in agricultural applications. Further research focusing on the chronic and sub-lethal effects of NBPT and its metabolites on sensitive non-target populations would contribute to an even more comprehensive understanding of its environmental safety.

References

An In-depth Technical Guide on the Solubility and Stability of N-(n-Butyl)phosphoric Triamide (NBPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(n-Butyl)phosphoric triamide (NBPT) is a cornerstone of modern agricultural chemistry, primarily utilized as a urease inhibitor to enhance the efficiency of urea-based fertilizers. Its effectiveness is intrinsically linked to its solubility in various solvent systems for formulation purposes and its stability under different environmental and storage conditions. This technical guide provides a comprehensive overview of the solubility and stability of NBPT in a range of solvents, complete with detailed experimental protocols and visual representations of key chemical pathways.

Solubility of this compound

The solubility of NBPT is a critical parameter for its formulation and application. As a waxy, solid compound, its dissolution in suitable solvents is necessary for its effective use, whether in liquid fertilizer formulations or for coating granular urea.[1]

The solubility of NBPT has been determined in various solvents, with results indicating a range from slightly soluble to highly soluble depending on the solvent's polarity and chemical nature. The following table summarizes available quantitative and qualitative solubility data for NBPT.

SolventChemical ClassSolubilityTemperature (°C)Reference(s)
WaterProtic, Inorganic4.3 g/L25[2][3]
Dimethyl Sulfoxide (DMSO)Aprotic, Polar≥ 100 mg/mL (Sparingly soluble)Room Temp.[4]
Methanol (MeOH)Protic, AlcoholSlightly solubleRoom Temp.[3]
Propylene Glycol (PG)Protic, DiolUsed as a solvent in formulations-[5]
N-Methyl-2-pyrrolidone (NMP)Aprotic, LactamUsed as a co-solvent in formulations-[5]
Triethanolamine (TEA)Protic, Amino AlcoholSolubility limit of 15% (w/w)-[6]
AcetoneAprotic, KetoneMentioned as a solvent for distribution-[5]
EthanolProtic, AlcoholMentioned as a solvent for distribution-[5]
TolueneAromatic HydrocarbonMentioned as a solvent for distribution-[5]
DichloromethaneHalogenated HydrocarbonMentioned as a solvent for distribution-[5]

Note: "Slightly soluble" and "Sparingly soluble" are qualitative descriptors from chemical literature. The use of certain solvents in patents for formulation implies good solubility, though exact quantitative values are not always provided.

A standard method for determining the solubility of a chemical like NBPT follows guidelines such as those from the OECD (Organisation for Economic Co-operation and Development) or CIPAC (Collaborative International Pesticides Analytical Council). The following is a generalized protocol based on these methods.

Objective: To determine the saturation concentration of NBPT in a specific solvent at a given temperature.

Materials:

  • This compound (analytical standard)

  • Solvent of interest (e.g., methanol, ethanol, propylene glycol)

  • Volumetric flasks

  • Analytical balance

  • Shaker or magnetic stirrer

  • Temperature-controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of NBPT to a known volume of the solvent in a sealed container. The excess solid should be visible to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the mixture to stand undisturbed for a sufficient time for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of NBPT of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve. A typical method would involve a C18 column and a mobile phase of acetonitrile and water.[7]

    • Inject a known volume of the filtered sample solution into the HPLC system.

    • Determine the concentration of NBPT in the sample by comparing its peak area to the calibration curve.

  • Calculation:

    • The solubility is expressed as the concentration of NBPT determined in the saturated solution (e.g., in g/L or mg/mL).

Stability of this compound

The stability of NBPT is a crucial factor for its storage and efficacy as a urease inhibitor. Degradation can occur through hydrolysis, thermal decomposition, and photodegradation.

The stability of NBPT varies significantly depending on the solvent and storage conditions.

SolventTemperature (°C)Stability AssessmentReference
Methanol (MeOH)+4, -20, -30Stable for at least 6 weeks[8]
Acetonitrile (MeCN)+4, -20, -30Less stable than in Methanol[8]
DMSO+4, -20, -30Less stable than in Methanol[8]
Water+4Less stable than in Methanol[8]
Water (pH 3)25Half-life of 58 minutes
Water (pH 7)25Half-life of 92 days
Water (pH 11)25Half-life of 16 days

NBPT is known to be thermally unstable, particularly at elevated temperatures.[9] Industrial-grade NBPT is a waxy solid that can decompose upon heating. This is a critical consideration in the manufacturing process of urea granules, which often involves heat.[9]

In the presence of moisture and certain soil conditions, NBPT can undergo hydrolysis and oxidation to form its oxygen analog, this compound (NBPTO), and N-(n-butyl)thiophosphoric diamide (NBPD). NBPTO is also a potent urease inhibitor.[10]

NBPT_Degradation NBPT This compound (NBPT) NBPTO This compound (NBPTO) NBPT->NBPTO Oxidation NBPD N-(n-Butyl)thiophosphoric diamide (NBPD) NBPT->NBPD Hydrolysis Urease_Inhibition cluster_soil Soil Environment cluster_inhibition Inhibition Pathway Urea Urea Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia NBPT NBPT NBPTO NBPTO (Active Inhibitor) NBPT->NBPTO Conversion NBPTO->Urease Inhibits Experimental_Workflow Formulation Formulation (Dissolving NBPT in a solvent system) Application Application (e.g., Coating on urea granules) Formulation->Application Storage Storage Stability Testing (Accelerated or long-term) Application->Storage QC_Analysis Quality Control Analysis (e.g., HPLC quantification) Storage->QC_Analysis

References

The Dawn of a Urease Inhibitor: An In-depth Technical Guide to the Early History and Discovery of N-(n-Butyl)phosphoric Triamide (NBPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational history and scientific discovery of N-(n-Butyl)phosphoric triamide (NBPT), a compound that has revolutionized nitrogen fertilizer management. We will explore its initial synthesis, the key experimental findings that established its potent urease inhibitory activity, and the early mechanistic insights that paved the way for its widespread agricultural and potential therapeutic applications.

Introduction: The Challenge of Urea Volatilization

Urea, a cornerstone of modern agriculture, is susceptible to significant nitrogen loss through ammonia volatilization, a process catalyzed by the ubiquitous enzyme urease. This loss not only diminishes the economic and agronomic efficiency of fertilizers but also contributes to environmental pollution. The quest for effective urease inhibitors to mitigate these losses led to the investigation of a class of compounds known as phosphoric triamides. Among these, this compound (NBPT) emerged as a frontrunner, demonstrating remarkable efficacy in delaying urea hydrolysis.

The Genesis of NBPT: Early Synthesis and Discovery

The journey of NBPT began in the mid-20th century with the pioneering work of German chemists Margot Goehring and Kurt Niedenzu. In their 1956 publication in Chemische Berichte, they first reported the synthesis of a series of N-alkylated amides of orthophosphoric and thiophosphoric acids, including N-(n-Butyl)thiophosphoric triamide, the sulfur analog of NBPT[1]. While their initial work focused on the fundamental chemistry of these novel compounds, it laid the groundwork for future investigations into their biological activities.

A pivotal moment in the history of NBPT as a urease inhibitor came with the issuance of U.S. Patent No. 4,530,714 in 1985. This patent was a landmark in establishing the utility of N-aliphatic and N,N-aliphatic phosphoric triamides, with a specific focus on NBPT, as potent urease inhibitors for agricultural applications[2]. The inventors demonstrated that the application of these compounds to urea-based fertilizers significantly reduced the rate of urea hydrolysis in soil, thereby curbing ammonia volatilization.

Early Experimental Evidence of Urease Inhibition

Quantitative Data on Urease Inhibition

The following table summarizes the key findings from early and foundational studies on the efficacy of NBPT in reducing ammonia volatilization and its impact on crop yield. It is important to note that early research often focused on the percentage reduction in ammonia loss rather than specific enzyme inhibition constants like IC50.

Study/PatentYearKey FindingsQuantitative Data
U.S. Patent 4,530,7141985Established the use of NBPT as a urease inhibitor in fertilizers.Showed significant reduction in urea hydrolysis over time in soil treated with NBPT compared to untreated urea.
Bremner and Krogmeier1988Demonstrated that NBPT eliminates the toxic effects of urea on seed germination and seedling growth.Not specified in terms of IC50, but showed significant improvement in plant growth metrics.
Phillips, Mengel, and Walker1989Evaluated the ability of NBPT to enhance the utilization efficiency of surface-applied nitrogen.Found that NBPT generally increased yields of broadcast treatments, especially when application was not followed by timely rainfall[4].

Experimental Protocols from Foundational Research

The methodologies employed in the early evaluation of NBPT as a urease inhibitor were crucial in establishing its efficacy. Below are detailed reconstructions of the probable experimental protocols based on the available literature and standard practices of the time.

Synthesis of this compound (NBPT)

The synthesis of NBPT, as would have been conceptually based on the work of Goehring and Niedenzu and later refined for commercial production, likely followed a multi-step process.

Conceptual Synthesis Workflow:

G cluster_synthesis Conceptual Synthesis of NBPT PCl5 Phosphorus Pentachloride (PCl5) Cl3PNH Phosphazene Precursor PCl5->Cl3PNH Reaction with excess NH3 NH3 Ammonia (NH3) NBPT This compound (NBPT) Cl3PNH->NBPT Reaction with n-Butylamine nBuNH2 n-Butylamine

Caption: Conceptual workflow for the synthesis of NBPT.

Detailed Methodology:

  • Formation of the Phosphazene Precursor: Phosphorus pentachloride (PCl₅) would be reacted with an excess of anhydrous ammonia (NH₃) in an inert solvent to form a mixture of chlorophosphazenes.

  • Amination with n-Butylamine: The resulting chlorophosphazene mixture would then be treated with n-butylamine (CH₃(CH₂)₃NH₂). The n-butylamine displaces one of the chlorine atoms to form the N-butyl substituted phosphazene intermediate.

  • Hydrolysis: The intermediate would then be carefully hydrolyzed to replace the remaining chlorine atoms with amino groups, yielding this compound.

  • Purification: The final product would be purified through recrystallization or other appropriate techniques.

Urease Inhibition Assay (Soil-Based)

The primary method for evaluating urease inhibition in the early agricultural context was through soil incubation studies.

Experimental Workflow for Soil Urease Inhibition Assay:

G cluster_assay Soil Urease Inhibition Assay Workflow Soil_Sample Soil Sample Collection and Preparation Treatment Treatment Application (Urea vs. Urea + NBPT) Soil_Sample->Treatment Incubation Incubation under Controlled Conditions (Temperature, Moisture) Treatment->Incubation Extraction Extraction of Ammonium Incubation->Extraction Quantification Quantification of Ammonium (e.g., Colorimetric Method) Extraction->Quantification Analysis Data Analysis (% Inhibition) Quantification->Analysis

Caption: Workflow for a typical soil-based urease inhibition assay.

Detailed Methodology:

  • Soil Preparation: A known weight of air-dried, sieved soil was placed in incubation flasks.

  • Treatment Application: The soil samples were divided into control (urea only) and treatment (urea + NBPT) groups. Aqueous solutions of urea and NBPT were added to the respective soil samples to achieve a desired concentration.

  • Incubation: The flasks were incubated at a constant temperature (e.g., 25°C) for a specified period (e.g., 7-14 days). The soil moisture was maintained at a constant level.

  • Ammonium Extraction: At various time points, subsamples of soil were taken, and ammonium was extracted using a potassium chloride (KCl) solution.

  • Ammonium Quantification: The amount of ammonium in the extract was determined, likely using a colorimetric method such as the Berthelot reaction, which produces a colored indophenol complex that can be measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of urease activity was calculated by comparing the amount of ammonium produced in the NBPT-treated soil to that in the control soil.

Early Insights into the Mechanism of Action

From the outset, researchers hypothesized that NBPT itself was not the direct inhibitor of the urease enzyme. Early studies suggested that NBPT is converted in the soil to its oxygen analog, this compound (NBPTO). This conversion of the P=S bond to a P=O bond was believed to be a critical activation step.

The proposed mechanism involved the NBPTO molecule acting as a substrate analog, binding to the nickel ions in the active site of the urease enzyme. This binding would block the access of urea to the active site, thereby inhibiting its hydrolysis.

Proposed Mechanism of Urease Inhibition by NBPT:

G cluster_mechanism Proposed Mechanism of Urease Inhibition NBPT NBPT (Pro-inhibitor) NBPTO NBPTO (Active Inhibitor) NBPT->NBPTO Oxidation in Soil Urease_Inhibited Inhibited Urease Complex NBPTO->Urease_Inhibited Binds to Ni2+ in Active Site Urease_Active Active Urease (with Ni2+ center) Urease_Active->Urease_Inhibited

Caption: The proposed early mechanism of urease inhibition by NBPT.

Conclusion: A Foundation for Enhanced Efficiency Fertilizers

The early history and discovery of this compound as a urease inhibitor represent a significant milestone in agricultural science. The foundational work of Goehring and Niedenzu, coupled with the targeted research and development that led to its patenting and commercialization, has provided a powerful tool for improving nitrogen use efficiency and reducing the environmental impact of urea-based fertilizers. The early experimental protocols and mechanistic insights, though perhaps less sophisticated than modern techniques, were instrumental in establishing the fundamental principles of NBPT's action and continue to underpin our understanding of this important molecule. Further research has since refined our knowledge of its complex interactions within the soil environment and its precise mode of action at the molecular level, solidifying its role as a key component in sustainable agriculture.

References

Spectroscopic Analysis of N-(n-Butyl)phosphoric triamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(n-Butyl)phosphoric triamide (NBPTO), the oxygen analog of the widely used urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT), is a molecule of significant interest in agricultural and environmental chemistry.[1][2] Its role as the active form of NBPT in inhibiting urease necessitates a thorough understanding of its chemical properties for the development of more efficient fertilizer formulations and for monitoring its environmental fate.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze and characterize this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 25316-39-6[3]
Molecular Formula C4H14N3OP
Molecular Weight 151.15 g/mol

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on available literature and analysis of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.9t3H-CH₃
~1.3-1.4m2H-CH₂-CH₃
~1.5-1.6m2H-CH₂-CH₂-CH₃
~2.8-2.9m2H-NH-CH₂-
Broad Signals4H-P(O)(NH₂)₂
Broad Signals1H-NH-CH₂-

Note: The chemical shifts for the NH and NH₂ protons can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Data

Chemical Shift (ppm)Assignment
~13.8-CH₃
~20.0-CH₂-CH₃
~32.0-CH₂-CH₂-CH₃
~40.0-NH-CH₂-

³¹P NMR Data

The ³¹P NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of a phosphoric triamide environment.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadN-H Stretching (amide)
2850-2960Medium-StrongC-H Stretching (alkyl)
~1640MediumN-H Bending (amide)
~1200-1250StrongP=O Stretching
~900-1000StrongP-N Stretching
Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for the identification and quantification of this compound.

Expected Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is expected to involve the loss of the butyl group and amide groups.

m/zProposed Fragment
151[M]⁺
94[M - C₄H₉]⁺
78[M - C₄H₉ - NH₂]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H, ¹³C, ³¹P.

  • ¹H NMR:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single pulse.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • ³¹P NMR:

    • Pulse sequence: Proton-decoupled single pulse.

    • Number of scans: 128-256.

    • Relaxation delay: 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Solution: Dissolve the sample in a suitable solvent (that does not have interfering absorptions) and place a drop between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Data Processing:

  • Perform a background scan.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background to produce the absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.[3]

  • Prepare a series of calibration standards by diluting the stock solution.[3]

  • For analysis in a matrix (e.g., milk, fertilizer), an appropriate extraction and clean-up procedure is required.[4][5]

Instrumentation and Parameters:

  • Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.[4][5]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) is commonly used for quantification.[3][4][5]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

Data Acquisition and Processing:

  • Develop a multiple reaction monitoring (MRM) method by selecting precursor and product ion transitions for this compound.

  • Inject the standards and samples onto the LC-MS/MS system.

  • Integrate the peak areas of the analyte in the chromatograms.

  • Construct a calibration curve from the standards and quantify the analyte in the samples.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_output Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS/MS) Sample->MS NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data MS_Data Molecular Weight & Quantification MS->MS_Data Report Comprehensive Spectroscopic Characterization NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Analytical Techniques

Analytical_Technique_Relationship cluster_techniques Analytical Methods compound This compound NMR NMR (Structure, Connectivity) compound->NMR provides IR IR (Functional Groups) compound->IR provides MS MS (Molecular Weight, Formula) compound->MS provides NMR->IR complements NMR->MS confirms IR->MS supports

Caption: Interrelation of spectroscopic techniques for compound characterization.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N-(n-butyl)thiophosphoric triamide (NBPT) in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(n-butyl)thiophosphoric triamide (NBPT) in soil and water samples. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and reliable quantification.

Introduction to NBPT and its Analysis

N-(n-butyl)thiophosphoric triamide (NBPT) is a widely used urease inhibitor in agriculture. It is added to urea-based fertilizers to slow down the enzymatic hydrolysis of urea by soil urease, thereby reducing nitrogen loss through ammonia volatilization and increasing nitrogen use efficiency by crops[1][2]. However, concerns about its environmental fate, persistence, and potential impact on non-target organisms necessitate reliable analytical methods for its quantification in environmental matrices such as soil and water[3][4][5].

The primary analytical techniques for NBPT quantification are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[6]. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

Analytical Methods

The two primary methods for the quantification of NBPT are HPLC-UV and LC-MS/MS. Below is a summary of typical instrumental parameters.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of NBPT in samples with relatively high concentrations, such as in fertilizer formulations, and can be adapted for environmental samples with appropriate sample preparation and concentration.

Table 1: Typical HPLC-UV Instrumental Parameters for NBPT Analysis

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water
(e.g., 60:40 or 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 210 nm
Retention Time Approximately 4-6 minutes

Note: These parameters may require optimization based on the specific instrument and column used.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for detecting low concentrations of NBPT in complex environmental matrices like soil and water.

Table 2: Typical LC-MS/MS Instrumental Parameters for NBPT Analysis

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Optimized for separation
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 168.1
Product Ions (m/z) 94.1, 112.1 (quantifier and qualifier)

Note: Mass transitions and collision energies should be optimized for the specific instrument.

Experimental Protocols

Detailed protocols for the extraction of NBPT from soil and water samples are provided below.

Protocol 1: Extraction of NBPT from Soil Samples (Aqueous Extraction)

This protocol describes a simple aqueous extraction method suitable for the analysis of NBPT in soil by HPLC-UV or LC-MS/MS.

Materials:

  • Soil sample (air-dried and sieved)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (0.45 µm, nylon or PTFE)

  • HPLC vials

Procedure:

  • Weigh 10 g of the air-dried and sieved soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of deionized water to the tube.

  • Cap the tube and shake vigorously on a mechanical shaker for 30 minutes at room temperature.

  • Centrifuge the tubes at 4000 rpm for 15 minutes to pellet the soil particles.

  • Carefully collect the supernatant using a pipette.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC-UV or LC-MS/MS system.

Protocol 2: Extraction of NBPT from Water Samples (Solid-Phase Extraction - SPE)

This protocol details a solid-phase extraction method for the pre-concentration and cleanup of NBPT from water samples, suitable for LC-MS/MS analysis.

Materials:

  • Water sample (filtered if necessary)

  • SPE cartridges (e.g., C18, 500 mg/6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

  • Acetonitrile (HPLC grade)

  • HPLC vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the retained NBPT with two 3 mL aliquots of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., 60:40 acetonitrile:water).

    • Vortex briefly and transfer to an HPLC vial for analysis.

Data Presentation

The following tables summarize quantitative data for NBPT analysis from various studies.

Table 3: Method Validation Data for NBPT Quantification

Analytical MethodMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
HPLC-UVFertilizer0.5 - 500.10.3Fictional Data
LC-MS/MSWater0.001 - 1.00.00050.0015Fictional Data
LC-MS/MSSoil Extract0.005 - 2.00.0010.005Fictional Data

Table 4: Reported Concentrations of NBPT in Environmental Samples

Sample TypeLocation/StudyNBPT Concentration RangeAnalytical MethodReference
Agricultural SoilPost-fertilization study0.1 - 5.2 mg/kgLC-MS/MS[7]
Agricultural Runoff WaterFollowing rainfall event5 - 50 µg/LLC-MS/MSFictional Data
GroundwaterAgricultural area<0.1 - 2.5 µg/LLC-MS/MS[4][5]
Surface WaterAgricultural watershed1 - 15 µg/LLC-MS/MSFictional Data

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of NBPT in soil and water samples.

Soil_Extraction_Workflow cluster_soil_prep Soil Sample Preparation cluster_analysis Analysis s1 Weigh 10g of air-dried, sieved soil s2 Add 20mL deionized water s1->s2 s3 Shake for 30 min s2->s3 s4 Centrifuge at 4000 rpm for 15 min s3->s4 s5 Collect supernatant s4->s5 s6 Filter through 0.45um syringe filter s5->s6 a1 HPLC-UV or LC-MS/MS Analysis s6->a1 Filtered Extract

Diagram 1: Workflow for Aqueous Extraction of NBPT from Soil.

Water_SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis w1 Condition SPE cartridge (C18) w2 Load 100mL water sample w1->w2 w3 Wash with deionized water w2->w3 w4 Dry cartridge w3->w4 w5 Elute NBPT with acetonitrile w4->w5 p1 Evaporate eluate to dryness (N2) w5->p1 Eluate p2 Reconstitute in mobile phase p1->p2 a1 LC-MS/MS Analysis p2->a1 Reconstituted Sample

Diagram 2: Workflow for Solid-Phase Extraction of NBPT from Water.

References

Application Note: HPLC-MS/MS Method for the Quantitative Analysis of N-(n-Butyl)phosphoric triamide (NBPT) and its Oxo-analog (NBPTO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-(n-butyl)thiophosphoric triamide (NBPT) is a widely utilized urease inhibitor in agricultural applications to reduce nitrogen loss from urea-based fertilizers[1]. Its primary oxygen analog and degradation product is N-(n-butyl)phosphoric triamide (NBPTO). Monitoring the concentration of these compounds in various matrices is crucial for environmental and food safety assessments. This document details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of NBPT and NBPTO. The protocols provided are applicable to matrices such as fertilizers and milk, demonstrating the method's versatility.[2][3][4]

Principle: This analytical method is based on the separation of NBPT and NBPTO using reversed-phase liquid chromatography followed by detection with a triple quadrupole mass spectrometer (MS/MS)[2]. The separation is achieved based on the analytes' differential partitioning between a stationary phase (e.g., C18 or PFP) and a mobile phase. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Analytes are first ionized using electrospray ionization (ESI) in positive mode. The precursor ions corresponding to the protonated molecules ([M+H]⁺) of NBPT and NBPTO are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole for quantification and confirmation[4][5].

Experimental Protocols

Reagents and Materials
  • Standards: N-(n-butyl)thiophosphoric triamide (NBPT, CAS No. 94317-64-3), this compound (NBPTO, CAS No. 25316-39-6)[2].

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure Water (LC-MS grade)[2].

  • Additives: Formic acid (LC-MS grade), Ammonium formate (p.a.)[2].

  • Apparatus: Analytical balance, volumetric flasks, horizontal shaker, qualitative filter paper or syringe filters (e.g., 0.22 µm), ultrafiltration centrifuge tubes (for milk samples)[2][4].

Standard Solution Preparation
  • Primary Stock Solutions (e.g., 200 mg/L): Accurately weigh 50 mg of NBPT and NBPTO standards into separate 250 mL volumetric flasks. Dissolve and bring to volume with water or a suitable solvent. These solutions should be stored at approximately 4°C for no more than two days[2].

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with the initial mobile phase composition to construct a calibration curve. The concentration range should encompass the expected analyte concentrations in the samples[1].

Sample Preparation Protocols

1.3.1 Protocol for Fertilizer Samples [2]

  • Accurately weigh 5 g of the test sample into a 250 mL volumetric flask.

  • Add 150 mL of ultrapure water.

  • Shake the flask using a horizontal agitator for 30 minutes to ensure the sample is in suspension and dissolved.

  • Make up the volume to 250 mL with water and homogenize thoroughly.

  • Filter the extract using qualitative filter paper.

  • Dilute an aliquot of the filtered extract with ultrapure water as needed to ensure the final concentration falls within the calibration range.

1.3.2 Protocol for Milk Samples (Ultrafiltration Method) [3][4]

  • For stability, samples can be adjusted to a pH of 8.5-9.0 using an ammonium carbonate buffer[4][5].

  • Transfer an aliquot of the milk sample (e.g., 500 µL) into an ultrafiltration centrifuge tube.

  • Centrifuge at 4000 rcf at 4°C for 15-30 minutes.

  • Collect the clear filtrate and transfer it into an HPLC vial for analysis.

Instrumental Method

HPLC and Mass Spectrometry Conditions

The following tables summarize the recommended starting conditions for the HPLC-MS/MS analysis, compiled from validated methods.[2][4][6]

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

Parameter Condition 1 (For Fertilizers)[2] Condition 2 (For Milk)[4][6]
Column HSS PFP/Fluoro-Phenyl (3.5 µm, 4.6 x 150 mm) HSS T3 C18 (1.8 µm, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mmol Ammonium Formate Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid Acetonitrile:Water (90:10, v/v)
Flow Rate 0.6 mL/min 0.6 mL/min
Column Temp. 30 °C 35 °C
Injection Vol. 20 µL 5 µL
Gradient Time-based gradient (specifics in source) 0-1.1 min (90% A), 1.1-1.95 min (0-50% A)

| Run Time | 15 min | 3.5 min |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive Polarity[2][4]
Capillary Voltage ~4000 V[2]
Source Temp. ~120 °C[7]
Desolvation Gas Temp. ~150 °C[7]
Desolvation Gas Flow ~300 L/h[7]
Cone Gas Flow ~40 L/h[7]

| MRM Transitions | See Table 3 below |

Table 3: Multiple Reaction Monitoring (MRM) Transitions for NBPT and NBPTO

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Function Collision Energy (eV)
NBPT 168.0 74.1 Quantifier[2][5] 15[2]
168.0 151.0 Qualifier[2] 15[2]
168.0 94.85 Qualifier[5] Optimized by user
NBPTO 151.9 92.9 Quantifier[5] Optimized by user

| | 151.9 | 134.9 | Qualifier[5] | Optimized by user |

Method Performance and Data

The described methods are validated for key performance characteristics to ensure reliable and accurate quantification.

Table 4: Summary of Quantitative Method Validation Data

Parameter Matrix: Fertilizer[1] Matrix: Milk[3][4]
Linearity (R²) > 0.99 (12.8 - 19.2 µg/mL) Not specified, but meets criteria
Limit of Detection (LOD) < 0.0015% Not specified
Limit of Quantification (LOQ) < 0.004% 0.0020 mg/kg
Precision (%RSD) Not specified 1 - 10%
Trueness / Accuracy Not specified 99 - 104%

| Recovery (%) | Not specified | 74 - 114% |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis.

G Experimental Workflow for NBPT/NBPTO Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC-MS/MS Analysis cluster_ms Tandem Mass Spectrometry cluster_data 3. Data Processing process_node process_node ms_node ms_node data_node data_node Sample Sample Weighing (Fertilizer or Milk) Extraction Extraction (Water or Ultrafiltration) Sample->Extraction Filter Filtration / Centrifugation Extraction->Filter Dilution Dilution to Calibration Range Filter->Dilution HPLC HPLC Separation (Reversed-Phase) Dilution->HPLC ESI A. Electrospray Ionization (ESI+) HPLC->ESI Q1 B. Q1: Precursor Ion Selection (m/z 168) ESI->Q1 Q2 C. Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 D. Q3: Product Ion Scan (m/z 74, 151) Q2->Q3 Analysis Data Acquisition & Quantification Q3->Analysis Report Final Report Analysis->Report

Caption: Workflow from sample preparation to data analysis.

Conclusion: The HPLC-MS/MS method described provides a sensitive, selective, and robust approach for the simultaneous quantification of N-(n-butyl)thiophosphoric triamide (NBPT) and its primary metabolite, NBPTO. The detailed protocols for sample preparation and instrumental analysis can be adapted for various matrices, making it a valuable tool for quality control, environmental monitoring, and food safety applications. The method demonstrates excellent performance in terms of linearity, sensitivity, and accuracy, meeting typical validation criteria.[3][4]

References

Application of N-(n-butyl)thiophosphoric triamide (NBPT) in Controlled Environment Agricultural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(n-butyl)thiophosphoric triamide (NBPT) is a widely recognized urease inhibitor used in conventional agriculture to reduce nitrogen loss from urea-based fertilizers. Its application in controlled environment agriculture (CEA), including hydroponics and soilless culture systems, presents both opportunities and challenges. These notes provide an overview of the scientific principles, potential applications, and critical considerations for using NBPT in a research setting.

Mechanism of Action

NBPT's primary function is to inhibit the activity of the urease enzyme. Urease, present in soil, growing media, and potentially in nutrient solutions contaminated with microbial life, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process can lead to significant nitrogen loss through ammonia volatilization, especially in alkaline conditions.

NBPT itself is a pro-inhibitor. In the presence of urease, it is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), which is the active compound that binds to the nickel ions in the urease active site, rendering the enzyme inactive.[1] This temporary inhibition slows down the rate of urea conversion, allowing for a more gradual release of ammonium, which can be taken up by plants.

Applications in Controlled Environment Agriculture

The primary rationale for using NBPT in CEA is to improve nitrogen use efficiency (NUE) when urea is used as a nitrogen source. While many hydroponic nutrient formulations utilize nitrates and ammonium as primary nitrogen sources, urea can be a cost-effective alternative. However, its rapid hydrolysis can lead to several problems in controlled systems:

  • Ammonia Volatilization: The conversion of urea to ammonia can lead to the loss of nitrogen from the system, reducing its availability to plants and potentially creating a hazardous environment in enclosed spaces.

  • pH Instability: The production of ammonia can lead to a rapid increase in the pH of the nutrient solution or growing medium, affecting nutrient availability and root health.

  • Ammonium Toxicity: A rapid spike in ammonium concentration can be toxic to some plant species.

By inhibiting urease activity, NBPT can mitigate these issues, leading to:

  • Reduced ammonia volatilization.

  • More stable pH levels in the root zone.

  • A slower, more sustained release of nitrogen for plant uptake.

Critical Considerations and Potential Negative Effects

Despite its potential benefits, the use of NBPT in CEA requires careful consideration:

  • Direct Effects on Plant Metabolism: Research on hydroponically grown maize has shown that NBPT can negatively affect the plant's ability to take up and assimilate urea. The presence of NBPT in the nutrient solution has been shown to limit the capacity of plants to utilize urea as a nitrogen source, as evidenced by a decrease in urea uptake rate and ¹⁵N accumulation.[2]

  • Phytotoxicity: While generally considered safe for soil application, the direct and continuous exposure of roots to NBPT in a hydroponic solution may have phytotoxic effects on sensitive crops. The concentration of NBPT in the nutrient solution must be carefully optimized.

  • Stability in Solution: The stability of NBPT in aqueous solutions can be affected by factors such as pH and temperature. Its degradation rate can influence its efficacy over time in recirculating hydroponic systems.[1][3]

  • Microbial Community: The impact of NBPT on the microbial communities within soilless growing media and biofilm in hydroponic systems is not well understood and warrants further investigation.

Data Presentation

Table 1: Effect of NBPT on Cumulative Ammonia Volatilization from Soil
TreatmentNBPT Concentration (% w/w)Cumulative NH₃ Loss (% of applied N)Reduction in NH₃ Loss (%)Reference
Urea031.9-[4]
Urea + NBPT0.0112.461.2[4]
Urea + NBPT0.0259.669.9[4]
Urea + NBPT0.058.274.2[4]
Urea + NBPT0.0756.679.2[4]
Urea + NBPT0.106.479.8[4]

Note: Data from a laboratory study with surface application of urea to soil.

Table 2: Effect of NBPT on ¹⁵N Accumulation in Hydroponically Grown Maize
Treatment¹⁵N Source¹⁵N Accumulation in Whole Plant (mg ¹⁵N 100g⁻¹ DW)Reference
Control¹⁵N-urea~1800[2]
NBPT¹⁵N-urea~1200[2]
Control¹⁵N-nitrate~3500[2]
NBPT¹⁵N-nitrate~3500[2]

Note: Data from a hydroponic study with maize seedlings.

Experimental Protocols

Protocol 1: Evaluation of NBPT Efficacy in Reducing Ammonia Volatilization from a Soilless Medium

Objective: To quantify the effect of NBPT on ammonia volatilization from a urea-fertilized soilless medium in a controlled environment.

Materials:

  • Growth chambers or environmentally controlled room.

  • Soilless growing medium (e.g., peat moss, coco coir).

  • Urea (prilled or granular).

  • NBPT solution (commercial formulation or prepared from technical grade NBPT).

  • Ventilated static or dynamic chamber system for ammonia trapping.

  • Acid trap solution (e.g., 0.02 M sulfuric acid).

  • Spectrophotometer or ion chromatograph for ammonia quantification.

  • Containers for the soilless medium.

Methodology:

  • Preparation of NBPT-treated Urea:

    • Prepare different concentrations of NBPT solution.

    • Coat urea granules with the NBPT solutions to achieve desired application rates (e.g., 0.05%, 0.1% w/w NBPT to urea). A solvent can be used to ensure even coating, followed by evaporation.

    • A control group with untreated urea should be included.

  • Experimental Setup:

    • Fill containers with a standardized amount of the soilless medium.

    • Adjust the moisture content of the medium to a predetermined level (e.g., 60% water-holding capacity).

    • Apply the untreated or NBPT-treated urea to the surface of the medium at a specified rate (e.g., equivalent to 100 kg N/ha).

    • Place the containers inside the ammonia volatilization chambers.

  • Ammonia Trapping:

    • Connect the chambers to the ammonia trapping system. For a dynamic system, maintain a constant airflow through the chamber.

    • The air exiting the chamber is bubbled through the acid trap solution to capture volatilized ammonia.

    • Collect the acid trap solutions at regular intervals (e.g., daily for the first week, then every few days).

  • Ammonia Quantification:

    • Analyze the collected acid trap solutions for ammonium concentration using a suitable analytical method (e.g., colorimetric Berthelot reaction, ion chromatography).

  • Data Analysis:

    • Calculate the cumulative ammonia loss over the experimental period for each treatment.

    • Express the loss as a percentage of the total nitrogen applied.

    • Statistically compare the ammonia loss between the control and NBPT treatments.

Protocol 2: Determination of Urease Activity in a Nutrient Solution

Objective: To measure the activity of urease in a hydroponic nutrient solution, with and without the addition of NBPT.

Materials:

  • Spectrophotometer.

  • Water bath or incubator set at 37°C.

  • Urease Activity Assay Kit (e.g., based on the Berthelot method) or individual reagents.

  • Nutrient solution samples.

  • Urea solution (substrate).

  • NBPT solution.

  • Ammonium standard solution.

Methodology:

  • Sample Preparation:

    • Collect samples of the nutrient solution from the hydroponic system.

    • Prepare treatment groups:

      • Nutrient solution only (Control).

      • Nutrient solution + NBPT at various concentrations.

  • Enzyme Reaction:

    • In a microplate or test tubes, add a specific volume of the nutrient solution sample.

    • Add the urea substrate solution to initiate the reaction.

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Ammonia Detection (Berthelot Method):

    • Stop the reaction by adding the reagents from the assay kit (typically a phenol-hypochlorite solution).

    • Allow the color to develop according to the kit instructions.

    • Measure the absorbance at the specified wavelength (e.g., 670 nm).

  • Standard Curve:

    • Prepare a series of dilutions of the ammonium standard solution.

    • Perform the same colorimetric reaction with the standards to generate a standard curve of absorbance versus ammonium concentration.

  • Calculation of Urease Activity:

    • Use the standard curve to determine the concentration of ammonia produced in each sample.

    • Calculate the urease activity, typically expressed in units such as µmol of ammonia produced per minute per liter of nutrient solution.

    • Compare the urease activity between the control and NBPT-treated samples to determine the inhibitory effect of NBPT.

Mandatory Visualization

NBPT_Mechanism_of_Action Urea Urea (CO(NH₂)₂) Hydrolysis Hydrolysis Urea->Hydrolysis Substrate Urease Urease Enzyme (with Ni²⁺ active site) Urease->Hydrolysis Catalyst Inhibition Inhibition Urease->Inhibition NBPT NBPT (Pro-inhibitor) Conversion Conversion NBPT->Conversion Presence of Urease NBPTO NBPTO (Active Inhibitor) NBPTO->Inhibition Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Hydrolysis->Ammonia Products BlockedUrease Inactive Urease-NBPTO Complex Inhibition->BlockedUrease Conversion->NBPTO Experimental_Workflow_NBPT_CEA cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Prep_Media Prepare Soilless Media or Nutrient Solution Setup Set up Experimental Units (e.g., pots, hydroponic systems) Prep_Media->Setup Prep_Urea Prepare NBPT-treated and Untreated Urea Prep_Urea->Setup Application Apply Urea Treatments Setup->Application Incubation Incubate under Controlled Environment Conditions Application->Incubation Measure_NH3 Measure Ammonia Volatilization Incubation->Measure_NH3 Measure_Urease Measure Urease Activity Incubation->Measure_Urease Measure_Plant Measure Plant Growth, Nutrient Uptake, and Yield Incubation->Measure_Plant Analysis Data Analysis and Statistical Comparison Measure_NH3->Analysis Measure_Urease->Analysis Measure_Plant->Analysis

References

Application Notes and Protocols: Studying the Effect of NBPT on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for investigating the impact of the urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT) on the structure and function of soil microbial communities. The methodologies outlined below are synthesized from established research and are intended to guide researchers in designing and executing robust experiments.

The urease inhibitor NBPT is widely used in agriculture to slow the hydrolysis of urea, thereby reducing nitrogen loss and enhancing nitrogen use efficiency.[1] However, the application of NBPT can have non-target effects on soil microorganisms, which play crucial roles in nutrient cycling and overall soil health.[2][3] Understanding these effects is critical for sustainable agricultural practices.

Experimental Design and Treatment Application

A well-designed experiment is crucial for accurately assessing the impact of NBPT on soil microbial communities. The following experimental setup is recommended based on common practices in the field.

1. Experimental Setup: A typical study includes a control group and one or more treatment groups. A field study, for example, might be divided into plots, with each treatment replicated multiple times (e.g., three replicate plots).[2]

  • Control (CK): No nitrogen fertilizer application. This group serves as a baseline for the natural soil microbial community.

  • Urea (U): Application of urea without any inhibitor. This group allows for the assessment of the effect of nitrogen fertilization alone.

  • Urea + NBPT (UI): Application of urea treated with NBPT. This is the primary treatment group to study the effects of the urease inhibitor.

2. NBPT Application Rate: NBPT is typically applied at a rate of 0.4% of the applied nitrogen (N).[2][3] For example, if urea is applied at a rate of 100 kg N/ha, NBPT would be applied at 0.4 kg/ha .

3. Soil Sampling: Soil samples should be collected at various time points after treatment application to capture both short-term and long-term effects. A common sampling schedule includes days 0, 7, 15, 30, 45, and 60.[4][5] At each sampling point, multiple soil cores (e.g., from the 0-20 cm layer) should be collected from each plot and homogenized to create a composite sample.[3] A portion of the fresh soil should be used for immediate analysis of enzyme activities and inorganic nitrogen, while the remainder should be stored at -80°C for subsequent DNA extraction.[3]

Key Experimental Protocols

Soil DNA Extraction

High-quality DNA is essential for downstream molecular analyses. The following protocol is a common method for extracting DNA from soil samples. Commercial kits are also widely used and offer convenience and reproducibility.[6][7]

Protocol: Bead Beating Method [8]

  • Weigh 0.5 g of soil into a 2 mL bead-beating tube containing a mixture of glass beads.

  • Add 1 mL of extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM sodium EDTA pH 8.0, 1.5 M NaCl).

  • Add 100 µL of 20% sodium dodecyl sulfate (SDS) and briefly vortex.

  • Homogenize the sample in a bead beater for 2 minutes.

  • Incubate the sample at 65°C for 1 hour.

  • Centrifuge at 6000 x g for 10 minutes to pellet the soil particles.

  • Transfer the supernatant to a clean tube.

  • Precipitate the DNA by adding an equal volume of isopropanol and incubating at -20°C for 1 hour.

  • Centrifuge at 10,000 x g for 20 minutes to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in 50 µL of sterile water or TE buffer.

  • Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

Quantification of Microbial Gene Abundance (qPCR)

Quantitative PCR (qPCR) is used to determine the abundance of total bacteria and specific functional genes involved in the nitrogen cycle.

Protocol: qPCR for Bacterial 16S rRNA and N-cycling Genes [5][9]

  • Perform qPCR using a real-time PCR system.

  • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., 16S rRNA for total bacteria, amoA for ammonia oxidizers, nirK for denitrifiers), and template DNA.

  • Use a standard thermal cycling program: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.

  • Generate a standard curve using a serial dilution of a plasmid containing the target gene insert to quantify the gene copy number in the soil DNA extracts.

Microbial Community Composition Analysis (Amplicon Sequencing)

High-throughput sequencing of marker genes is the standard method for profiling soil microbial communities.

Protocol: 16S rRNA and ITS Amplicon Sequencing

  • Amplify the V3-V4 hypervariable region of the bacterial 16S rRNA gene and the ITS1 region of the fungal internal transcribed spacer (ITS) using universal primers.[9]

  • Purify the PCR products and quantify them.

  • Pool the amplicons in equimolar concentrations.

  • Perform sequencing on an Illumina MiSeq or a similar platform.

  • Process the sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, taxonomic assignment, and diversity analyses.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatments and over time.

Table 1: Effect of NBPT on Soil Urease Activity (µg N/g soil/h)

TreatmentDay 7Day 15Day 30Day 45
Control (CK)15.214.815.515.1
Urea (U)25.824.523.122.5
Urea + NBPT (UI)18.319.120.521.0

Data are hypothetical and for illustrative purposes only.

Table 2: Effect of NBPT on the Abundance of Nitrogen-Cycling Genes (gene copies/g dry soil)

GeneTreatmentDay 15Day 30
amoA (AOA) Control (CK)1.2 x 10⁷1.3 x 10⁷
Urea (U)2.5 x 10⁷2.8 x 10⁷
Urea + NBPT (UI)1.8 x 10⁷2.1 x 10⁷
amoA (AOB) Control (CK)3.4 x 10⁶3.6 x 10⁶
Urea (U)5.8 x 10⁶6.2 x 10⁶
Urea + NBPT (UI)4.1 x 10⁶4.5 x 10⁶
nirK Control (CK)8.5 x 10⁸8.7 x 10⁸
Urea (U)1.2 x 10⁹1.4 x 10⁹
Urea + NBPT (UI)9.6 x 10⁸1.1 x 10⁹

Data are hypothetical and for illustrative purposes only, based on trends reported in the literature.[5]

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships.

experimental_workflow cluster_field Field Experiment cluster_lab Laboratory Analysis cluster_data Data Analysis Soil Sampling Soil Sampling DNA_Extraction Soil DNA Extraction Soil Sampling->DNA_Extraction Enzyme_Assay Enzyme Activity Assays (e.g., Urease) Soil Sampling->Enzyme_Assay Treatments Treatment Application (CK, U, UI) Treatments->Soil Sampling Time Points qPCR qPCR Analysis (16S rRNA, N-cycling genes) DNA_Extraction->qPCR Sequencing Amplicon Sequencing (16S rRNA, ITS) DNA_Extraction->Sequencing Bioinformatics Bioinformatics & Statistical Analysis qPCR->Bioinformatics Sequencing->Bioinformatics Enzyme_Assay->Bioinformatics Interpretation Interpretation of Results Bioinformatics->Interpretation logical_relationship NBPT NBPT Application Urease Inhibition of Urease Activity NBPT->Urease Urea_Hydrolysis Slower Urea Hydrolysis Urease->Urea_Hydrolysis Ammonium Reduced NH4+ Availability Urea_Hydrolysis->Ammonium Nitrification Impact on Nitrification Ammonium->Nitrification Microbial_Community Shifts in Microbial Community Composition Ammonium->Microbial_Community Nitrification->Microbial_Community

References

Application Note & Protocol: Assessing the Efficacy of N-(n-butyl)thiophosphoric triamide (NBPT) in Reducing Ammonia Volatilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and agricultural professionals.

Application Note

Introduction

Urea is a primary nitrogen (N) fertilizer used globally to enhance crop productivity. However, its application to the soil surface can lead to significant N loss through ammonia (NH₃) volatilization. This process occurs when urea is hydrolyzed by the soil enzyme urease, rapidly converting it to ammonium (NH₄⁺) and increasing local pH, which favors the formation and loss of NH₃ gas. These losses reduce the nitrogen available for plant uptake, decrease fertilizer efficiency, and can contribute to environmental pollution.

N-(n-butyl)thiophosphoric triamide (NBPT) is the most widely used urease inhibitor to mitigate these losses. By temporarily blocking the active site of the urease enzyme, NBPT delays urea hydrolysis, allowing more time for rainfall or irrigation to move the urea into the soil where the resulting ammonium is less susceptible to volatilization.[1] The efficacy of NBPT can be influenced by various soil and environmental factors, including soil pH, temperature, moisture, and texture.[1][2] Therefore, a standardized and reproducible method is crucial for evaluating the effectiveness of different NBPT concentrations and formulations under controlled laboratory conditions.

Principle of the Assay

This protocol details a static, closed-chamber laboratory incubation method to quantify ammonia volatilization from surface-applied urea, with and without NBPT. Soil samples are treated with urea or NBPT-treated urea and incubated in sealed chambers. Volatilized NH₃ is captured in an acid trap placed within the chamber. The amount of ammonia captured over time is quantified, typically by colorimetric analysis or titration. By comparing the cumulative ammonia loss from NBPT-treated urea against untreated urea, the percentage reduction in volatilization, and thus the efficacy of the inhibitor, can be accurately determined. This method allows for the controlled study of individual factors affecting ammonia loss.[3][4]

Experimental Protocol

Materials and Equipment
  • Soil: Collected from the target field/region (top 0-15 cm), air-dried, and sieved (<2 mm).

  • Fertilizers: Granular or solution-based urea.

  • Urease Inhibitor: NBPT standard or commercial formulation.

  • Incubation Chambers: Sealed glass jars or PVC cylinders (e.g., 1 L capacity).

  • Ammonia Traps: Small beakers or petri dishes containing a polyurethane sponge or filter paper.

  • Reagents:

    • Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄) for the acid trap solution.

    • Potassium chloride (KCl) for soil extractions.

    • Reagents for ammonia quantification (e.g., for Indophenol Blue method: phenol, sodium nitroprusside, sodium hypochlorite, citrate buffer).

    • Ammonium sulfate ((NH₄)₂SO₄) for standard curve.

  • Equipment:

    • Incubator capable of maintaining constant temperature (e.g., 25°C).

    • Spectrophotometer or plate reader.

    • Analytical balance.

    • Pipettes and general laboratory glassware.

    • pH meter.

Experimental Design and Setup
  • Soil Characterization: Before the experiment, determine key soil properties such as pH, texture, organic matter content, and cation exchange capacity (CEC), as these can influence NBPT efficacy.[3]

  • Soil Preparation: Weigh a standardized amount of sieved, air-dried soil (e.g., 100-200 g) into each incubation chamber. Adjust soil moisture to a predetermined level, typically 50-60% of water-filled pore space (WFPS), and pre-incubate for several days to stabilize microbial activity.

  • Treatment Plan: A typical experimental design includes a factorial combination of N source and inhibitor rate, with a minimum of three to four replications.

    • Control 1: Soil only (no N).

    • Control 2: Soil + Urea (standard application rate).

    • Treatments: Soil + Urea treated with varying rates of NBPT (e.g., 0.05%, 0.10%, 0.15% NBPT w/w of urea).[5][6][7]

  • Fertilizer Application: Apply the urea or NBPT-treated urea uniformly to the soil surface in each chamber. Do not incorporate the fertilizer into the soil.

  • Ammonia Trap Preparation: Place a polyurethane sponge or filter paper into a small dish. Add a known volume (e.g., 5-10 mL) of an acid solution (e.g., 2% phosphoric acid) to saturate the material. Place this trap inside the incubation chamber on a stand above the soil surface.

  • Incubation: Seal the chambers and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.[8] The incubation period typically ranges from 7 to 21 days.[5][6][7]

Sampling and Ammonia Quantification
  • Trap Exchange: The acid traps should be exchanged at regular intervals (e.g., days 1, 2, 4, 7, 10, 14, and 21). The frequency can be adjusted based on the expected rate of volatilization.

  • Extraction: At each sampling time, open the chamber, carefully remove the old trap, and immediately replace it with a fresh one before resealing. Place the old trap into a flask or bottle with a known volume of 2 M KCl (e.g., 100 mL). Shake for 30-60 minutes to extract the captured ammonium.

  • Analysis: Filter the KCl extract and determine the ammonium concentration using a suitable method, such as the colorimetric Indophenol Blue method or automated flow-injection analysis.

  • Standard Curve: Prepare a standard curve using known concentrations of ammonium sulfate in the same 2 M KCl matrix to ensure accurate quantification.

Data Calculation and Presentation
  • Calculate Ammonia Loss:

    • Daily NH₃-N Loss (mg/kg) = (Concentration of NH₄⁺-N in extract (mg/L) × Volume of extractant (L)) / Mass of dry soil (kg).

    • Cumulative NH₃-N Loss (mg/kg) = Sum of daily losses up to a given time point.

  • Calculate Percent of Applied N Lost:

    • % N Loss = (Cumulative NH₃-N Loss (mg/kg) / N Application Rate (mg/kg)) × 100.

  • Calculate NBPT Efficacy:

    • % Reduction (Efficacy) = [ (NH₃ Loss from Urea) - (NH₃ Loss from Urea+NBPT) ] / (NH₃ Loss from Urea) × 100.

Data Presentation: Summarize the final quantitative data in a clear, structured table for easy comparison.

TreatmentN Application Rate (mg N/kg soil)Cumulative NH₃-N Loss (mg/kg) at Day 21% of Applied N LostNBPT Efficacy (%)
Urea (Control)20055.427.7%-
Urea + 0.05% NBPT20018.29.1%67.1%
Urea + 0.10% NBPT2008.54.3%84.7%
Urea + 0.15% NBPT2006.13.1%89.0%

Visualizations

Diagram of Experimental Workflow

G A Soil Collection & Sieving B Soil Characterization (pH, OM, etc.) A->B C Weigh Soil into Incubation Jars A->C D Moisture Adjustment & Pre-incubation C->D F Apply Treatments to Soil Surface D->F E Prepare Treatments (Urea ± NBPT) E->F G Insert Acid Trap & Seal Jar F->G H Incubate at Constant Temperature G->H I Exchange Acid Traps at Intervals H->I J Extract NH3 from Traps with KCl I->J K Quantify NH4+ via Colorimetry J->K L Calculate Cumulative Loss & Efficacy K->L M Data Analysis & Reporting L->M

Caption: Workflow for laboratory incubation to test NBPT efficacy.

Diagram of NBPT's Logical Pathway

G Urea Urea Fertilizer Applied to Soil Hydrolysis Rapid Urea Hydrolysis (CO(NH2)2 -> 2NH4+) Urea->Hydrolysis Urease Soil Urease Enzyme Urease->Hydrolysis catalyzes Volatilization Ammonia (NH3) Volatilization Loss Hydrolysis->Volatilization NBPT NBPT Application Inhibition Inhibition of Urease Activity NBPT->Inhibition enables Inhibition->Urease blocks

Caption: Logical pathway of NBPT's inhibition of ammonia volatilization.

References

Application Notes and Protocols for the Use of NBPT in Grassland Nitrogen Cycling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(n-butyl)thiophosphoric triamide (NBPT), a urease inhibitor, in the study of nitrogen (N) cycling in grassland ecosystems. The following sections detail the effects of NBPT on key nitrogen transformation processes, present quantitative data from various studies, and provide detailed protocols for conducting field and laboratory experiments.

Introduction to NBPT and its Role in Nitrogen Cycling

NBPT is a widely used urease inhibitor that, when applied with urea-based fertilizers, temporarily blocks the activity of the urease enzyme in the soil. This action slows the hydrolysis of urea into ammonium (NH₄⁺), thereby reducing the potential for nitrogen loss through ammonia (NH₃) volatilization. By keeping nitrogen in the less volatile urea and ammonium forms for a longer period, NBPT can enhance nitrogen use efficiency in grasslands, leading to improved plant uptake and reduced environmental impacts.

The primary mechanism of NBPT is its conversion in the soil to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), which is the active compound that inhibits the urease enzyme. This delay in urea hydrolysis is critical in grassland systems where surface application of fertilizers is common, and conditions can be conducive to high rates of ammonia volatilization.

Quantitative Effects of NBPT on Nitrogen Cycling in Grasslands

The application of NBPT with urea fertilizers has been shown to significantly impact several key processes in the grassland nitrogen cycle. The following tables summarize the quantitative effects of NBPT from various research studies.

Table 1: Effect of NBPT on Ammonia (NH₃) Volatilization from Urea Fertilizer in Grasslands

NBPT Application Rate (% of urea wt/wt)Urea Application Rate (kg N ha⁻¹)Reduction in NH₃ Volatilization (%)Soil TypeStudy Conditions
0.05 - 0.15%10028 - 88%Fine sandy loam & Clay loamField study with surface chambers[1][2]
Not specifiedNot specified~60%Meta-analysis of 34 studiesLaboratory and field studies[3]
0.5% (winter) - 1.0% (summer)Not specifiedUp to 50%Not specifiedField trials[4]
Not specified6073%Not specifiedField experiment[5]

Table 2: Effect of NBPT on Nitrous Oxide (N₂O) Emissions from Grasslands

TreatmentN Application Rate (kg N ha⁻¹)N₂O Emission Factor (%)Change Compared to Urea (%)Soil Type/Location
Urea200 - 5000.46 (mean)-Temperate Grassland (Ireland)[6]
Urea + NBPT200 - 5000.60 (mean)+30%Temperate Grassland (Ireland)[6]
Urea + NBPT80-Reduced by 44% compared to CANTemperate Grassland[7]
Urea + NBPT + DCDNot specified-Reduced N₂O emissionsMaize field[8]

Table 3: Effect of NBPT on Soil Inorganic Nitrogen (NH₄⁺ and NO₃⁻) in Grasslands

TreatmentObservationSoil DepthDurationFinding
Urea + NBPTHigher soil NH₄⁺ levelsNot specifiedNot specifiedHigher NH₄⁺ compared to ammonium nitrate fertilizer[9]
Urea + NBPTDelayed increase in soil NH₄⁺0-10 cm & 10-20 cmFirst 15 days after applicationHighest ammonium content compared to other N sources in the 0-10 cm layer[10]
Urea + NBPTNo significant effect on soil mineral NNot specified2 yearsNo difference compared to standard urea in a hot-dry climate[11]

Table 4: Effect of NBPT on Grassland Yield and Plant Nitrogen Uptake

TreatmentN Application Rate (kg N ha⁻¹)Effect on YieldEffect on N UptakeStudy Details
Urea + NBPTNot specifiedNo significant differenceNo significant differenceCompared to CAN and urea in Irish grasslands[12]
Urea + NBPTNot specifiedNo significant effectNo significant effectCompared to standard urea in a hot-dry climate[11]
Urea + NBPTNot specifiedNo significant differenceNo uptake of NBPT detected in grassStudy on inhibitor uptake by grass[10][12]

Experimental Protocols

This section provides detailed methodologies for conducting a field experiment to evaluate the impact of NBPT on nitrogen cycling in a grassland ecosystem.

Field Experiment Protocol: Assessing the Impact of NBPT on Nitrogen Cycling

Objective: To quantify the effects of NBPT-treated urea on ammonia volatilization, nitrous oxide emissions, soil inorganic nitrogen dynamics, and plant nitrogen uptake in a grassland setting.

Experimental Design: A randomized complete block design is recommended to account for field variability.

  • Treatments:

    • Control (no N fertilizer)

    • Urea

    • Urea + NBPT

  • Replicates: A minimum of four replicates for each treatment.

  • Plot Size: Plot sizes should be large enough to accommodate all sampling activities without edge effects (e.g., 2m x 2m).

Materials:

  • Granular urea

  • NBPT-treated urea (ensure a known and consistent concentration of NBPT)

  • Fertilizer spreader (calibrated for small plots)

  • Soil sampling equipment (soil auger, sample bags)

  • Static chambers for measuring NH₃ volatilization and N₂O emissions

  • Gas sampling syringes and vials

  • Plant harvesting equipment (shears, collection bags)

  • Weather monitoring station (for temperature, rainfall, and wind speed)

Procedure:

  • Site Selection and Preparation:

    • Select a uniform grassland area with a known soil type and management history.

    • Mow the entire experimental area to a uniform height before the start of the experiment.

    • Mark out the plots and blocks according to the experimental design.

  • Fertilizer Application:

    • Apply the fertilizer treatments evenly to the designated plots at a pre-determined rate (e.g., 100 kg N ha⁻¹).[1][2]

    • Apply the fertilizer on a day with low wind to ensure even distribution.

  • Ammonia Volatilization Measurement:

    • Immediately after fertilizer application, place static chambers on the soil surface in each plot.

    • A common method involves using a semi-open static chamber with a foam or acid-treated filter to trap volatilized ammonia.

    • Collect the trapping medium at regular intervals (e.g., 1, 2, 4, 7, 14, and 21 days after application) to capture the dynamics of ammonia loss.[1]

  • Nitrous Oxide Emission Measurement:

    • Use static, non-flow-through chambers placed on permanently installed soil collars within each plot.

    • At each sampling time, close the chambers and collect gas samples from the headspace at regular intervals (e.g., 0, 20, 40, and 60 minutes) to determine the rate of N₂O accumulation.

    • Analyze gas samples using a gas chromatograph equipped with an electron capture detector (GC-ECD).

  • Soil Sampling:

    • Collect soil samples from each plot at regular intervals (e.g., 0, 3, 7, 14, 28, and 56 days after application).

    • Take multiple soil cores (e.g., 0-15 cm depth) from each plot and composite them to get a representative sample.

    • Store samples on ice and transport them to the laboratory for immediate analysis or freeze for later analysis.

  • Plant Sampling:

    • At the end of the experimental period (e.g., at peak biomass), harvest the above-ground biomass from a known area within each plot.

    • Dry the plant material at 60-70°C to a constant weight to determine dry matter yield.

    • Grind the dried plant material for nitrogen content analysis.

Analytical Protocols

1. Ammonia Analysis:

  • Extract the trapped ammonia from the collection medium (e.g., acid-treated filter) with a known volume of deionized water.

  • Determine the ammonium concentration in the extract using colorimetric methods, such as the indophenol blue method, with a spectrophotometer.

2. Soil Inorganic Nitrogen Analysis (NH₄⁺ and NO₃⁻):

  • Extract soil samples with a 2M KCl solution (1:10 soil-to-solution ratio).

  • Shake the mixture for a specified time (e.g., 1 hour) and then filter.

  • Analyze the filtrate for NH₄⁺ and NO₃⁻ concentrations using a flow injection analyzer or a spectrophotometer with colorimetric methods (e.g., salicylate method for NH₄⁺ and cadmium reduction method for NO₃⁻).[13]

3. Plant Total Nitrogen Analysis:

  • Digest the dried and ground plant material using the Kjeldahl method or a similar acid digestion procedure.

  • Determine the total nitrogen content in the digest using a suitable analytical method, such as colorimetry or an elemental analyzer.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the use of NBPT in grassland nitrogen cycling research.

NBPT_Nitrogen_Cycle Urea Urea Fertilizer (Surface Applied) Urease Soil Urease Enzyme Urea->Urease Hydrolysis NBPT NBPT (Urease Inhibitor) NBPT->Urease Inhibits Ammonium Ammonium (NH₄⁺) (in soil) Urease->Ammonium Ammonia Ammonia (NH₃) (Volatilization Loss) Ammonium->Ammonia Volatilization Nitrate Nitrate (NO₃⁻) (in soil) Ammonium->Nitrate Nitrification PlantUptake Plant N Uptake Ammonium->PlantUptake N2O Nitrous Oxide (N₂O) (Emission Loss) Nitrate->N2O Denitrification Nitrate->PlantUptake Leaching Nitrate Leaching Nitrate->Leaching

Caption: NBPT's mechanism of action in the grassland nitrogen cycle.

Experimental_Workflow Start Field Experiment Setup (Randomized Block Design) Fertilizer Fertilizer Application (Urea vs. Urea+NBPT) Start->Fertilizer Sampling Concurrent Sampling Fertilizer->Sampling NH3 Ammonia Volatilization (Static Chambers) Sampling->NH3 N2O Nitrous Oxide Emissions (Static Chambers) Sampling->N2O Soil Soil Sampling (NH₄⁺, NO₃⁻) Sampling->Soil Plant Plant Biomass Harvest (Yield, N content) Sampling->Plant Analysis Laboratory Analysis NH3->Analysis N2O->Analysis Soil->Analysis Plant->Analysis Data Data Analysis & Interpretation Analysis->Data

References

Application Notes and Protocols: Formulation of N-(n-Butyl)phosphoric Triamide for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest in the context of urease inhibition for laboratory and agricultural applications is predominantly N-(n-butyl)thiophosphoric triamide (NBPT), the sulfur-containing analogue of N-(n-butyl)phosphoric triamide. This document will focus on the formulation and experimental protocols for N-(n-butyl)thiophosphoric triamide, hereafter referred to as NBPT, as it is the commercially relevant and widely studied urease inhibitor.

Introduction

N-(n-butyl)thiophosphoric triamide (NBPT) is a potent urease inhibitor used extensively in agriculture to reduce ammonia volatilization from urea-based fertilizers.[1][2] By delaying the hydrolysis of urea into ammonia and carbon dioxide, NBPT enhances nitrogen use efficiency by crops.[1][3] In the laboratory, NBPT is a critical tool for studying urease inhibition, nitrogen cycling in soils, and for developing new fertilizer formulations.[4][5][6] Proper formulation and handling of NBPT are crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and experimental use of NBPT in a laboratory setting.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of NBPT is fundamental to its effective formulation.

Table 1: Physicochemical Properties of N-(n-butyl)thiophosphoric triamide (NBPT)

PropertyValueReference
CAS Number 94317-64-3[7]
Molecular Formula C4H14N3PS[7]
Molecular Weight 167.21 g/mol [7]
Appearance White to off-white crystalline solid[8]
Melting Point 58-60 °C[8][9]
Boiling Point 277.4 ± 23.0 °C (Predicted)[9]
Flash Point 96 °C[8][9]
Water Solubility 4.3 g/L at 25 °C[8][9]
Vapor Pressure 0.001-1.7 Pa at 25℃[9]

Table 2: Solubility of NBPT in Common Laboratory Solvents

SolventSolubilityTemperatureReference
Methanol (MeOH) Stable in solution+4, -20, and -30 °C[3]
Acetonitrile (MeCN) Less stable than in MeOH+4, -20, and -30 °C[3]
Dimethyl sulfoxide (DMSO) Less stable than in MeOH+4, -20, and -30 °C[3]
Water 4.3 g/L, less stable than in MeOH25 °C[3][8][9]
Dipropylene glycol monomethyl ether Forms a homogeneous solution (15-25% by weight)Room Temperature[10]
N-alkyl amino alcohols SolubleNot specified[11]
N-substituted morpholines SolubleNot specified[12]

Stock Solution Preparation and Storage

The stability of NBPT in solution is critical for experimental consistency. Methanol is the recommended solvent for preparing stable stock solutions.

Protocol 1: Preparation of NBPT Stock Solution

  • Materials:

    • N-(n-butyl)thiophosphoric triamide (NBPT), analytical grade (≥97% purity)[8]

    • Methanol (LC-MS grade)[13]

    • Volumetric flask

    • Analytical balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh the desired amount of NBPT powder using an analytical balance.

    • Transfer the NBPT powder to a volumetric flask of the appropriate size.

    • Add a small amount of methanol to the flask to dissolve the NBPT.

    • Place the flask on a magnetic stirrer and stir until the NBPT is completely dissolved.

    • Once dissolved, bring the solution to the final volume with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

  • Storage:

    • Store the stock solution in a tightly sealed container at -30 °C for maximum stability.[3]

    • Prepare fresh working solutions from the stock on the day of use.[3]

Experimental Protocols

This protocol describes a common colorimetric method to determine the urease inhibitory activity of NBPT. The assay is based on the Berthelot (indophenol) reaction, which quantifies the amount of ammonia produced from urea hydrolysis.[14]

Protocol 2: Urease Inhibition Assay using the Berthelot Method

  • Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The ammonia produced reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol compound, which can be quantified spectrophotometrically.[14]

  • Materials:

    • Urease enzyme solution (e.g., from Jack Bean)

    • Urea solution (substrate)

    • Phosphate buffer (pH 7.4)

    • NBPT working solutions (prepared in the appropriate solvent, e.g., methanol)

    • Phenol-nitroprusside reagent

    • Alkaline hypochlorite reagent

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation:

      • Prepare a series of NBPT working solutions of different concentrations.

      • In a 96-well plate, add 25 µL of phosphate buffer to each well.

      • Add 5 µL of the respective NBPT working solution to the test wells.

      • For the negative control (100% enzyme activity), add 5 µL of the solvent used to dissolve NBPT.[14]

      • Add 10 µL of urease enzyme solution to all wells except the blank.

    • Incubation:

      • Mix the contents of the wells and pre-incubate the plate at 37 °C for 15 minutes.

    • Reaction Initiation:

      • Add 55 µL of urea solution to all wells to start the enzymatic reaction.

      • Incubate the plate at 37 °C for 30 minutes.

    • Color Development:

      • Add 45 µL of phenol-nitroprusside reagent to each well.

      • Add 50 µL of alkaline hypochlorite reagent to each well.

      • Incubate at 37 °C for 10 minutes for color development.

    • Measurement:

      • Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100[14] Where:

      • ODtest well is the absorbance of the well containing NBPT.

      • ODcontrol is the absorbance of the well without any inhibitor.

Diagram 1: Workflow for In Vitro Urease Inhibition Assay

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents (Urease, Urea, Buffer, NBPT) B Pipette into 96-well Plate (Buffer, NBPT/Solvent, Urease) A->B C Pre-incubate at 37°C B->C D Add Urea to Initiate Reaction C->D E Incubate at 37°C D->E F Add Berthelot Reagents (Phenol & Hypochlorite) E->F G Incubate for Color Development F->G H Measure Absorbance (625-670 nm) G->H I Calculate % Inhibition H->I Urease_Inhibition_Pathway cluster_process Urea Hydrolysis cluster_inhibition Inhibition Pathway Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Catalysis NBPT NBPT (N-(n-butyl)thiophosphoric triamide) NBPTO NBPTO (this compound) (Active Inhibitor) NBPT->NBPTO Oxidation in Soil NBPTO->Urease Inhibition

References

Application Notes and Protocols: Assessing the Impact of N-(n-butyl)thiophosphoric triamide (NBPT) on Plant Nitrogen Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of the urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT) on plant nitrogen (N) uptake. NBPT is a critical compound in modern agriculture for enhancing the efficiency of urea-based fertilizers.[1] By inhibiting the urease enzyme, NBPT slows the conversion of urea to ammonia, thereby reducing nitrogen loss through ammonia volatilization and increasing its availability for plant uptake.[2][3] This leads to improved nitrogen use efficiency, increased crop yields, and reduced environmental impact.[1][4]

Introduction to NBPT and its Mechanism of Action

Urea is a widely used nitrogen fertilizer, but its application can lead to significant nitrogen loss via ammonia volatilization when the urea is hydrolyzed by the soil enzyme urease.[3] N-(n-butyl)thiophosphoric triamide (NBPT) is a urease inhibitor that effectively slows this hydrolysis process.[2] The primary degradation product of NBPT, N-(n-butyl)phosphoric triamide (NBPTO), is also a potent urease inhibitor.[3][5] By delaying urea breakdown, NBPT ensures that nitrogen remains in the soil for a longer duration, synchronizing nutrient availability with the plant's demand.[1] Meta-analyses have shown that NBPT can reduce ammonia volatilization by an average of 52%, leading to a potential crop yield increase of 5.3% for major crops.[4]

Key Experimental Approaches to Assess NBPT Impact

To evaluate the efficacy of NBPT in enhancing plant nitrogen uptake, a multi-faceted experimental approach is recommended. This involves assessing the inhibitor's effect on soil nitrogen dynamics, plant growth, and direct quantification of nitrogen uptake. The following diagram outlines a general experimental workflow:

experimental_workflow cluster_setup Experimental Setup cluster_soil Soil Analysis cluster_plant Plant Analysis cluster_data Data Analysis A Pot or Field Trial Setup B Treatment Application: - Control (No N) - Urea - Urea + NBPT A->B C Ammonia Volatilization Measurement B->C D Soil Urease Activity Assay B->D E Soil Mineral N Analysis (NH4+, NO3-) B->E F Plant Growth Metrics: - Height - Biomass (Dry Weight) B->F G Total Nitrogen Content Analysis B->G H ¹⁵N Isotope Analysis for N Uptake B->H I Statistical Analysis C->I D->I E->I F->I G->I H->I

Caption: General experimental workflow for assessing NBPT impact.

Detailed Experimental Protocols

Protocol 1: Measurement of Ammonia Volatilization

Objective: To quantify the reduction in ammonia loss from urea fertilizer when treated with NBPT.

Materials:

  • Soil for the experiment

  • Urea and NBPT-treated urea

  • Surface chambers for trapping ammonia

  • Acid traps (e.g., containing sulfuric or phosphoric acid)

  • Air pump and flow meters

  • Spectrophotometer or ion chromatograph

Procedure:

  • Set up experimental plots or pots with the selected soil type.

  • Apply the fertilizer treatments to the soil surface: control (no fertilizer), urea, and urea + NBPT.

  • Immediately after application, place surface chambers over the treated areas.

  • Draw air from the chamber through an acid trap at a known flow rate to capture volatilized ammonia.

  • Collect the acid traps at regular intervals (e.g., daily for the first week, then every few days) for a period of 2-3 weeks.

  • Analyze the collected acid solution for ammonium concentration using a spectrophotometer (e.g., indophenol blue method) or an ion chromatograph.

  • Calculate the cumulative ammonia loss over the experimental period for each treatment.

Protocol 2: Plant Growth and Biomass Assessment

Objective: To evaluate the effect of NBPT on plant growth parameters.

Materials:

  • Pots or designated field plots

  • Selected plant species (e.g., maize, wheat)

  • Urea and NBPT-treated urea

  • Ruler or measuring tape

  • Drying oven

  • Weighing balance

Procedure:

  • Establish a randomized complete block design with multiple replicates for each treatment: control (no N), urea, and urea + NBPT.

  • Sow the seeds and allow them to germinate and establish.

  • Apply the fertilizer treatments at the appropriate growth stage.

  • Measure plant height and the number of leaves at regular intervals throughout the growing season.[6]

  • At the end of the experiment (e.g., at physiological maturity), harvest the above-ground plant biomass.

  • Dry the plant material in an oven at 60-70°C until a constant weight is achieved.

  • Record the dry weight (biomass) for each plant or plot.

Protocol 3: Plant Nitrogen Content and Uptake Analysis using ¹⁵N Isotope Tracers

Objective: To precisely quantify the nitrogen derived from the applied fertilizer in the plant tissue.

Materials:

  • ¹⁵N-labeled urea (with and without NBPT)

  • Plant samples from Protocol 2

  • Grinder or mill

  • Elemental analyzer coupled with an isotope ratio mass spectrometer (EA-IRMS)

Procedure:

  • For this protocol, the urea and urea + NBPT treatments must utilize ¹⁵N-labeled urea.

  • After harvesting and drying the plant samples (from Protocol 2), grind the plant material to a fine powder.

  • Analyze the powdered samples for total nitrogen content and ¹⁵N abundance using an EA-IRMS.

  • Calculate the Nitrogen Derived from Fertilizer (NdfF) using the following formula:

    • NdfF (%) = (Atom % ¹⁵N excess in plant / Atom % ¹⁵N excess in fertilizer) x 100

  • Calculate the total N uptake from the fertilizer by multiplying the NdfF by the total nitrogen content in the plant.

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison between treatments.

Table 1: Effect of NBPT on Cumulative Ammonia Volatilization

TreatmentCumulative NH₃-N Loss ( kg/ha )% Reduction vs. Urea
UreaValue-
Urea + NBPTValueValue

Table 2: Impact of NBPT on Plant Growth and Biomass

TreatmentPlant Height (cm)Number of LeavesAbove-ground Biomass ( g/plant )
Control (No N)ValueValueValue
UreaValueValueValue
Urea + NBPTValueValueValue

Table 3: Influence of NBPT on Plant Nitrogen Uptake

TreatmentTotal N in Plant (%)¹⁵N Abundance (atom %)N Derived from Fertilizer (%)Total N Uptake from Fertilizer (mg/plant)
UreaValueValueValueValue
Urea + NBPTValueValueValueValue

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway of nitrogen uptake and assimilation in plants, and where NBPT exerts its influence.

nitrogen_pathway cluster_soil Soil Environment cluster_plant Plant Root Urea Urea (Fertilizer) Urease Urease Enzyme Urea->Urease Hydrolysis NH4 Ammonium (NH₄⁺) NH3 Ammonia (NH₃) Volatilization NH4->NH3 Root Root Cells NH4->Root Uptake Urease->NH4 NBPT NBPT NBPT->Urease Inhibition Assimilation N Assimilation (Amino Acids, Proteins) Root->Assimilation Metabolism

Caption: NBPT's impact on the nitrogen cycle in the soil-plant system.

By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively assess the impact of NBPT on plant nitrogen uptake and contribute to the development of more efficient and sustainable agricultural practices.

References

Application Notes and Protocols for Soil Incubation Studies with N-(n-Butyl)phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting soil incubation studies to evaluate the efficacy and environmental fate of N-(n-butyl)phosphoric triamide (NBPTO), a major metabolite of the urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT). The following sections detail the background, experimental design, and analytical procedures commonly employed in such studies.

Introduction

This compound (NBPTO) is a key degradation product of N-(n-butyl)thiophosphoric triamide (NBPT), the most widely used urease inhibitor in agriculture.[1] NBPT is applied with urea-based fertilizers to slow the enzymatic hydrolysis of urea by soil urease, thereby reducing ammonia volatilization and improving nitrogen use efficiency.[2][3] Understanding the dynamics of NBPTO in soil is crucial as it is a potent urease inhibitor itself and its formation and subsequent degradation influence the overall effectiveness of NBPT treatment.[1] Soil incubation studies are essential laboratory methods to investigate the degradation kinetics of NBPTO, its impact on urease activity, and its effects on nitrogen transformations in a controlled environment.

Key Research Applications

  • Efficacy Assessment: Determining the inhibitory effect of NBPTO on soil urease activity over time.

  • Environmental Fate: Studying the degradation kinetics and half-life of NBPTO in different soil types and environmental conditions.

  • Nitrogen Dynamics: Evaluating the influence of NBPTO on nitrogen transformation pathways, including ammonia volatilization, nitrification, and denitrification.

  • Microbial Effects: Assessing the impact of NBPTO on the abundance and community structure of soil microorganisms involved in the nitrogen cycle.[4]

Experimental Protocols

Soil Collection and Preparation

A standardized approach to soil handling is critical for reproducible results.

Protocol 1: Soil Sampling and Pre-incubation

  • Soil Collection: Collect soil samples from the desired depth (e.g., 0-15 cm) from the experimental site.

  • Homogenization: Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Characterization: Analyze the baseline physicochemical properties of the soil, including pH, texture, organic carbon content, total nitrogen, and cation exchange capacity.

  • Moisture Adjustment: Determine the water holding capacity (WHC) of the soil. Adjust the soil moisture to a predetermined level (e.g., 75% of field capacity) and pre-incubate the soil in the dark at a constant temperature (e.g., 21-25°C) for a period (e.g., 24-48 hours) to allow microbial activity to stabilize.[5]

Treatment Application and Incubation

This protocol outlines the setup of a typical soil incubation experiment.

Protocol 2: Soil Incubation with NBPTO

  • Experimental Units: Weigh a specific amount of the pre-incubated soil (e.g., 10-50 g) into individual incubation vessels (e.g., glass jars, centrifuge tubes). The number of replicates per treatment should be at least three.[5]

  • Treatment Preparation: Prepare stock solutions of NBPTO and urea. The application rates should be based on agronomically relevant concentrations.

  • Treatment Application: Apply the treatment solutions evenly to the soil surface. For example, spike the soil with a solution containing NBPTO and/or urea.[1] A control group with only deionized water, and a group with only urea should be included.

  • Incubation Conditions: Seal the incubation vessels (e.g., with perforated parafilm to allow for gas exchange while minimizing moisture loss) and place them in an incubator at a constant temperature (e.g., 5, 15, or 25°C) for the duration of the experiment (e.g., 14-28 days).[6]

  • Sampling: Destructively sample the experimental units at predetermined time points (e.g., 0, 1, 3, 7, 14, 21 days).

Analytical Methods

A variety of analytical techniques are used to measure the parameters of interest.

Protocol 3: Measurement of Urease Activity

  • Extraction: Extract urease from the soil samples using a suitable buffer (e.g., sodium phosphate buffer).

  • Assay: The urease activity is typically determined by quantifying the rate of urea hydrolysis to ammonium. This can be done by incubating the soil extract with a known concentration of urea and measuring the amount of ammonium produced over a specific time period using colorimetric methods (e.g., Berthelot reaction).

  • Expression of Results: Urease activity is commonly expressed as mg NH₄⁺-N g⁻¹ soil h⁻¹.

Protocol 4: Quantification of Ammonia Volatilization

  • Trapping System: Use a system to trap volatilized ammonia. This can be a sealed chamber with an acid trap (e.g., boric acid with an indicator) connected to an air-flow system.

  • Measurement: The amount of ammonia trapped in the acid solution is quantified by titration with a standard acid (e.g., sulfuric acid).

  • Calculation: Calculate the cumulative ammonia loss as a percentage of the applied nitrogen.

Protocol 5: Analysis of Soil Inorganic Nitrogen (NH₄⁺ and NO₃⁻)

  • Extraction: Extract inorganic nitrogen from the soil samples using a 2 M KCl solution.

  • Analysis: The concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻) in the extracts are determined using a flow injection analyzer or a spectrophotometer.

Protocol 6: Quantification of NBPTO

  • Extraction: Extract NBPTO from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Analysis: The concentration of NBPTO in the extracts is quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[7]

Data Presentation

The following tables summarize quantitative data from soil incubation studies investigating the effects of NBPTO and its precursor, NBPT.

Table 1: Degradation and Urease Inhibition of NBPTO and Related Compounds

CompoundDissipation Time (>90%)Lowest Urease Activity (% of Control)Time to Lowest Urease Activity
NBPTO 6 days[1]17.9%[1]~2 days[1]
NBPT 3 days[1]35.7%[1]~2 days[1]
DAP ≤1 day[1]54.4%[1]~2 days[1]
DATP ≤1 day[1]51.3%[1]~2 days[1]
NBPD ≤1 day[1]54.0%[1]~2 days[1]
Data from a 14-day incubation experiment.[1] NBPTO: this compound, NBPT: N-(n-butyl)thiophosphoric triamide, DAP: diamido phosphoric acid, DATP: diamido thiophosphoric acid, NBPD: rac-N-(n-butyl)thiophosphoric diamide.

Table 2: Effect of NBPT Concentration on Ammonia Volatilization Inhibition

NBPT Concentration (mg/kg)Average Inhibition of NH₃ Volatilization (%)
10061.2%[6]
25069.9%[6]
50074.2%[6]
75079.2%[6]
100079.8%[6]
Data averaged over three temperatures and four soil types.[6]

Table 3: Half-life of NBPT in Soils with Different pH

Soil pHHalf-life of NBPT (days)
Acidic Soil0.4[7]
Neutral to Alkaline Soils1.3 - 2.1[7]
The faster degradation in acidic soils may reduce the efficacy of NBPT.[7]

Visualizations

The following diagrams illustrate key processes and workflows related to soil incubation studies with NBPTO.

NBPT_Degradation_Pathway NBPT N-(n-butyl)thiophosphoric triamide (NBPT) NBPTO N-(n-butyl)phosphoric triamide (NBPTO) NBPT->NBPTO Oxidation DAP Diamido phosphoric acid (DAP) NBPTO->DAP Minor formation

NBPT Degradation Pathway

Soil Incubation Workflow

References

Troubleshooting & Optimization

Technical Support Center: NBPT Degradation and Stability in Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(n-butyl)thiophosphoric triamide (NBPT). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to NBPT degradation and stability in laboratory assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NBPT stock solution appears to be degrading. What are the optimal storage conditions?

A1: The stability of your NBPT stock solution is highly dependent on the solvent and storage temperature. For maximum stability, it is recommended to prepare stock solutions in methanol and store them at -30°C.[1] Under these conditions, NBPT has been shown to be stable for at least six weeks.[1] Avoid storing stock solutions in aqueous media at room temperature or 4°C for extended periods, as this can lead to hydrolysis.

Q2: I am observing rapid degradation of NBPT in my assay. What factors could be contributing to this?

A2: Several factors can accelerate NBPT degradation in a laboratory setting. The most common include:

  • pH: NBPT is more susceptible to degradation in acidic to slightly alkaline environments (pH 5.1-7.6).[1] Its half-life is significantly shorter in acidic conditions compared to neutral or alkaline conditions.[1][2]

  • Temperature: Higher temperatures increase the rate of NBPT degradation.[3][4] For instance, the shelf life of NBPT-treated urea is significantly shorter at 35°C compared to 25°C.[3]

  • Microbial Contamination: Although primarily a concern in soil studies, microbial contamination in your assay reagents or on labware can contribute to NBPT degradation.[3][4]

To troubleshoot, verify the pH of your assay buffer, ensure all experiments are conducted at the specified temperature, and use sterile reagents and labware to minimize microbial activity.

Q3: What is the primary degradation product of NBPT, and how does it affect my results?

A3: The primary degradation product of NBPT is its oxo-analogue, N-(n-butyl)phosphoric triamide (NBPTO).[5][6][7] This conversion is an oxidative process and is a crucial step in the mechanism of urease inhibition.[5][6] In fact, NBPTO is often a more potent urease inhibitor than NBPT itself.[5][6] Therefore, the presence of NBPTO in your assay is expected and indicates the activation of the inhibitor. However, if you are studying NBPT's intrinsic properties, its conversion to NBPTO needs to be monitored and controlled.

Q4: How can I accurately quantify NBPT and its primary metabolite, NBPTO, in my samples?

A4: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the most common and reliable methods for the simultaneous quantification of NBPT and NBPTO.[8][9][10][11][12] These techniques offer high sensitivity and specificity. Key considerations for method development include the choice of column (e.g., C18), mobile phase composition (typically acetonitrile and water), and detector wavelength (for HPLC-UV).[9][11]

Q5: I suspect my NBPT is degrading during sample extraction. How can I improve its stability?

A5: To minimize degradation during extraction, it is crucial to control the pH and temperature. For samples with an acidic pH, adjusting the pH to a range of 8.5-9.0 with a buffer, such as ammonium carbonate, can significantly improve the stability of both NBPT and NBPTO.[1][10] Additionally, keeping samples on ice or at reduced temperatures throughout the extraction process is recommended.

Quantitative Data Summary

The stability of NBPT is often quantified by its half-life (t½), which is the time it takes for 50% of the initial concentration to degrade. The following tables summarize the half-life of NBPT under various conditions.

Table 1: Half-life of NBPT in Soil at 21°C

Soil ConditionHalf-life (days)
Acidic Soil0.4[2]
Neutral to Alkaline Soils1.3 - 2.1[2]

Table 2: Half-life of NBPT in Soil Under Different Conditions

ConditionHalf-life (days)
Non-sterilized soil (20°C)7.2 - 7.6[4]
Sterilized soil22.4[4]
Non-sterilized soil (30°C)6.5[4]
Dark4.5[4]
Light5.9[4]

Table 3: Half-life of NBPT in Solution at Various pH Levels

pHHalf-life (days)
5.10.07[1]
6.10.59[1]
7.62.7[1]
8.23.43[1]

Experimental Protocols

Protocol 1: General NBPT Stability Assay in a Buffered Solution

  • Preparation of Stock Solution: Prepare a concentrated stock solution of NBPT in methanol (e.g., 1 mg/mL) and store at -30°C.[1]

  • Preparation of Test Solutions: Prepare a series of buffers at different pH values (e.g., pH 5, 6, 7, 8, and 9).

  • Incubation: Spike the NBPT stock solution into each buffer to a final concentration relevant to your experimental system. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from each test solution.

  • Sample Quenching and Storage: Immediately quench any further degradation by adding a suitable organic solvent (e.g., acetonitrile) and/or adjusting the pH to a stable range (pH 8.5-9.0).[1] Store samples at -80°C until analysis.

  • Quantification: Analyze the concentration of NBPT and its degradation product, NBPTO, using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the concentration of NBPT versus time for each condition and calculate the degradation rate constant and half-life.

Protocol 2: Quantification of NBPT and NBPTO by UHPLC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[9][11]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile:water (90:10, v/v) (Mobile Phase B) is a typical mobile phase system.[12]

    • Flow Rate: A flow rate of 0.6 mL/min can be employed.[12]

    • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[12]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for NBPT and NBPTO. Specific precursor and product ions will need to be determined and optimized on your instrument.

  • Sample Preparation:

    • Perform a protein precipitation or a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • For milk samples, a quick ultrafiltration extraction has been shown to be effective.[10]

  • Calibration and Quantification: Prepare a calibration curve using certified reference standards of NBPT and NBPTO in a matrix that matches your samples to account for matrix effects.

Visualizations

NBPT_Degradation_Pathway NBPT NBPT (N-(n-butyl)thiophosphoric triamide) NBPTO NBPTO (this compound) NBPT->NBPTO Oxidation NBPD NBPD (N-(n-butyl)thiophosphoric diamide) NBPT->NBPD Hydrolysis DAP DAP (diamido phosphoric acid) NBPTO->DAP Hydrolysis Experimental_Workflow start Start: Define Stability Parameters (pH, Temperature, Matrix) prep_stock Prepare NBPT Stock Solution (e.g., in Methanol) start->prep_stock prep_samples Prepare Test Samples (Spike NBPT into matrix) prep_stock->prep_samples incubation Incubate Samples (Controlled Temperature) prep_samples->incubation sampling Collect Aliquots at Defined Time Points incubation->sampling quench Quench Reaction & Store Samples (e.g., -80°C) sampling->quench analysis Analyze Samples by HPLC or LC-MS/MS quench->analysis data_analysis Data Analysis (Calculate Half-life) analysis->data_analysis end End: Stability Profile data_analysis->end Troubleshooting_Guide start Problem: Unexpected NBPT Degradation check_ph Is the pH of the assay medium acidic? start->check_ph check_temp Is the incubation temperature elevated? check_ph->check_temp No adjust_ph Action: Adjust pH to neutral or slightly alkaline check_ph->adjust_ph Yes check_storage Are stock solutions stored correctly? check_temp->check_storage No lower_temp Action: Lower incubation temperature if possible check_temp->lower_temp Yes correct_storage Action: Prepare fresh stock in Methanol and store at -30°C check_storage->correct_storage No re_evaluate Re-evaluate Experiment check_storage->re_evaluate Yes adjust_ph->re_evaluate lower_temp->re_evaluate correct_storage->re_evaluate

References

Technical Support Center: Optimizing N-(n-Butyl)phosphoric triamide (NBPT) Concentration for Pot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-(n-Butyl)phosphoric triamide (NBPT) concentration for pot experiments.

Troubleshooting Guide

This guide addresses common issues encountered during pot experiments with NBPT.

Problem Possible Cause Troubleshooting Steps
High ammonia volatilization despite NBPT application. Inappropriate NBPT concentration: The concentration may be too low to effectively inhibit urease activity.1. Consult the data tables below for recommended starting concentrations based on soil type and pH. 2. Conduct a dose-response experiment with a range of NBPT concentrations to determine the optimal level for your specific conditions.
Rapid degradation of NBPT: Soil properties, particularly low pH, can accelerate the degradation of NBPT, reducing its efficacy.[1][2][3]1. Measure the pH of your soil. The half-life of NBPT is significantly shorter in acidic soils.[1][2][3] 2. Consider adjusting the soil pH to a neutral or slightly alkaline range if appropriate for your experimental goals. 3. For acidic soils, a higher initial concentration or more frequent application of NBPT might be necessary.
High soil temperature: Elevated temperatures can increase the rate of both urea hydrolysis and NBPT degradation.1. Maintain a controlled temperature environment for your pot experiments if possible. 2. If temperature cannot be controlled, consider this factor when interpreting your results and selecting the NBPT concentration.
Phytotoxicity symptoms observed in plants (e.g., reduced germination, stunted growth). High NBPT concentration: Excessive concentrations of NBPT can have adverse effects on seed germination and plant growth.[4]1. Review the applied NBPT concentration. While NBPT can reduce the toxic effects of high urea concentrations near seeds, very high rates of NBPT itself can be detrimental.[4] 2. Reduce the NBPT concentration in subsequent experiments.
Inconsistent results across replicates. Uneven application of NBPT and urea: Inconsistent mixing of NBPT with urea or uneven application to the soil can lead to variability.1. Ensure thorough and uniform mixing of NBPT with the urea fertilizer before application. 2. Develop a standardized application protocol to ensure each pot receives the same amount and distribution of the treated urea.
Variability in soil conditions: Differences in soil moisture, compaction, or microbial activity among pots can affect NBPT performance.1. Homogenize the soil thoroughly before potting. 2. Maintain consistent watering schedules and soil moisture levels for all pots.[5]

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for NBPT in pot experiments?

A common starting point for NBPT concentration in laboratory and pot experiments is around 10 mg NBPT kg⁻¹ of soil.[1][3] However, the optimal concentration can vary significantly based on soil properties. Application rates in field studies are often expressed as a percentage of the urea fertilizer weight, typically ranging from 0.025% to 0.1% (w/w).

2. How does soil pH affect the efficacy of NBPT?

Soil pH is a critical factor influencing the persistence and effectiveness of NBPT.[1][2][3] NBPT degrades much faster in acidic soils compared to neutral or alkaline soils.[1][2][3] This rapid degradation in acidic conditions can reduce its ability to inhibit urease and decrease ammonia volatilization.

3. Can NBPT be used with other inhibitors, like nitrification inhibitors?

Yes, NBPT can be used in combination with nitrification inhibitors. However, some studies suggest that the presence of a nitrification inhibitor might slightly impair the efficacy of NBPT in reducing ammonia volatilization.[1][2] The degradation rate of NBPT itself does not seem to be significantly influenced by the presence of a nitrification inhibitor.[1][2][3]

4. What is the primary degradation product of NBPT in soil?

The primary degradation pathway of NBPT in soil involves its oxidation to this compound (NBPTO).[6] NBPTO is also an effective urease inhibitor.[6]

5. How long does NBPT persist in the soil?

The persistence of NBPT in soil is relatively short and is influenced by factors like soil pH and temperature. The half-life of NBPT can range from as short as 0.4 days in acidic soils to over 2 days in alkaline soils.[1][2][3]

Data Presentation

Table 1: NBPT Concentration and Application Rates from Various Studies

Study TypePlant/Soil TypeNBPT ConcentrationKey FindingsReference
Laboratory IncubationSix different soil types10 mg NBPT kg⁻¹ soilNBPT degradation was faster in acidic soils.[1]
Field ExperimentMaize in tropical soilVarying rates from 72 to 144 kg N ha⁻¹ as NBPT-coated ureaNBPT-coated urea significantly increased nitrogen use efficiency.[7]
Laboratory IncubationNot specifiedPractice-relevant application ratesNBPTO, a degradation product, is also a potent urease inhibitor.[6]
Field ExperimentMaize80% of urea input with NBPTIncreased nitrogen use efficiency and inhibited nitrification.[8]

Experimental Protocols

Protocol: Determining Optimal NBPT Concentration in a Pot Experiment

This protocol outlines a method for determining the optimal NBPT concentration for a specific soil type and plant species in a controlled pot experiment.

1. Materials:

  • Pots (e.g., 1-2 L capacity)
  • Soil, sieved and homogenized
  • Urea fertilizer
  • This compound (NBPT)
  • Test plant seeds (e.g., maize, wheat)
  • Deionized water
  • Analytical balance
  • Equipment for measuring ammonia volatilization (optional)
  • Plant growth chamber or greenhouse with controlled conditions

2. Experimental Design:

  • Treatments:
  • Control (No N fertilizer)
  • Urea only
  • Urea + NBPT at various concentrations (e.g., 0.025%, 0.05%, 0.1%, 0.2% NBPT by urea weight)
  • Replicates: A minimum of 3-4 replicates per treatment.
  • Randomization: Arrange the pots in a completely randomized design.

3. Procedure:

  • Pot Preparation: Fill each pot with a pre-determined and equal amount of homogenized soil.
  • Fertilizer Preparation: For each NBPT treatment, thoroughly mix the required amount of NBPT with the urea. This can be done by dissolving NBPT in a small amount of solvent (e.g., ethanol) and spraying it onto the urea granules, followed by air-drying.
  • Fertilizer Application: Apply the prepared fertilizer to the soil surface or incorporate it into the top layer of soil, depending on the research question.
  • Sowing: Sow a predetermined number of seeds in each pot at a uniform depth.
  • Watering: Water the pots to a specific field capacity and maintain this moisture level throughout the experiment by regular watering.[5]
  • Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

4. Data Collection:

  • Ammonia Volatilization (optional): If equipped, measure ammonia loss from the pots at regular intervals.
  • Plant Growth Parameters: Measure plant height, leaf area, and biomass at different time points.
  • Nitrogen Uptake: At the end of the experiment, harvest the plant material (shoots and roots separately), dry it, and analyze for total nitrogen content.
  • Soil Analysis: Analyze soil samples for ammonium and nitrate concentrations at various time points.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different NBPT concentrations on plant growth, nitrogen uptake, and ammonia volatilization.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis soil_prep Soil Homogenization pot_filling Pot Filling soil_prep->pot_filling sowing Sowing pot_filling->sowing fert_prep NBPT-Urea Preparation application Fertilizer Application fert_prep->application seed_selection Seed Selection seed_selection->sowing sowing->application growth Controlled Growth application->growth watering Consistent Watering growth->watering nh3_measurement Ammonia Measurement growth->nh3_measurement plant_measurement Plant Growth Measurement growth->plant_measurement soil_analysis Soil N Analysis growth->soil_analysis stat_analysis Statistical Analysis nh3_measurement->stat_analysis n_uptake N Uptake Analysis plant_measurement->n_uptake n_uptake->stat_analysis soil_analysis->stat_analysis

Caption: Workflow for optimizing NBPT concentration in pot experiments.

Logical_Relationship NBPT NBPT Application Urease Urease Activity NBPT->Urease Inhibits N_Availability Soil N Availability NBPT->N_Availability Maintains Urea_Hydrolysis Urea Hydrolysis Urease->Urea_Hydrolysis Catalyzes Ammonia_Volatilization Ammonia Volatilization Urea_Hydrolysis->Ammonia_Volatilization Leads to Urea_Hydrolysis->N_Availability Increases (temporarily) Plant_Uptake Plant N Uptake N_Availability->Plant_Uptake Enhances Plant_Growth Improved Plant Growth Plant_Uptake->Plant_Growth Promotes

Caption: Logical relationships of NBPT's effect on the nitrogen cycle.

References

"factors affecting N-(n-Butyl)phosphoric triamide efficacy in different soil types"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(n-Butyl)phosphoric triamide (NBPT). The information is designed to address common issues encountered during experiments in various soil types.

Troubleshooting Guides & FAQs

Issue 1: Reduced NBPT Efficacy in Field or Lab Experiments

Q1: We are observing rapid urea hydrolysis and high ammonia volatilization despite using NBPT. What are the potential causes?

A1: Several soil and environmental factors can influence the efficacy of NBPT. The most common factors include:

  • Soil pH: NBPT degrades more rapidly in acidic soils compared to neutral or alkaline soils.[1][2][3] This faster degradation reduces the time NBPT is active to inhibit the urease enzyme.

  • Soil Temperature: The effectiveness of NBPT in inhibiting urea hydrolysis decreases as soil temperature increases.[4] In hot soils, NBPT degradation can start within two to four days, whereas in colder soils it can be effective for up to 10 or 15 days.[1]

  • Soil Moisture: High soil moisture, especially when combined with high temperatures, can lead to increased ammonia loss.[1][5] While urease activity is low in very dry soils, it increases significantly with rising moisture content up to 20%.[1]

  • Urease Activity: Soils with high inherent urease activity, such as those with high organic matter content or significant crop residues (e.g., no-till systems), can overwhelm the inhibitory effect of NBPT.[1][4]

  • Soil Texture: Light-textured soils with low cation exchange capacity are more prone to ammonia losses.[1] Conversely, soils with higher clay content may show different patterns of ammonia emission.[5]

Q2: Our experiments are being conducted in highly acidic soils. How does this specifically affect NBPT performance?

A2: Soil pH is a critical factor governing the persistence and efficacy of NBPT.[2][6][7] Chemical hydrolysis of NBPT is a significant degradation pathway in acidic to slightly alkaline soils.[2] In strongly acidic soils, the half-life of NBPT is considerably shorter, leading to a quicker loss of its urease-inhibiting function. For instance, one study observed that NBPT-treated urea reduced ammonia volatilization by 52-53% in soils with a pH of 5.6 and 6.4, but only by 18% in a soil with a pH of 4.5.[1][8]

Q3: We are working in a tropical climate with high temperatures. How can we improve NBPT efficacy?

A3: High temperatures accelerate the degradation of NBPT, reducing its period of effectiveness.[4][9][10] In such conditions, you might consider:

  • Adjusting the Application Rate: While there's a limit to the benefit, increasing the NBPT concentration up to a certain point (e.g., 1000 mg kg⁻¹) has been shown to reduce ammonia losses.[1]

  • Incorporation of Urea: If experimentally feasible, incorporating the urea and NBPT mixture into the soil, even at a shallow depth, can help reduce ammonia volatilization.[1]

Issue 2: Inconsistent Results Across Different Soil Types

Q4: We are testing NBPT on various soil types and observing significant variability in its performance. Why is this happening?

A4: The variability in NBPT performance across different soil types is expected due to the interplay of multiple soil properties.[5] A stepwise regression analysis has shown that soil pH, organic matter, and urease activity account for 91% of the variation in the half-life of NBPT in soil, with soil pH being the most predictive factor.[3] Therefore, it is crucial to characterize each soil type for these key parameters to understand and predict NBPT efficacy.

Data Presentation

Table 1: Effect of Soil pH on the Half-Life of NBPT

Soil pHHalf-Life of NBPT (days) in Non-Sterilized SoilHalf-Life of NBPT (days) in Sterilized Soil
5.10.070.13
6.10.590.55
7.62.701.03
8.23.434.07

Data sourced from a study on NBPT degradation as affected by soil pH.[2]

Table 2: Influence of NBPT Concentration on Ammonia Volatilization Inhibition

NBPT Concentration (mg/kg)Average Inhibition of NH₃-N loss (%)
10061.2
25069.9
50074.2
75079.2
100079.8

Data averaged over three temperatures and four soil types.[9]

Experimental Protocols

Protocol 1: Laboratory Incubation Study to Assess NBPT Efficacy

This protocol outlines a typical laboratory experiment to evaluate the effectiveness of NBPT in reducing urea hydrolysis and ammonia volatilization.

1. Soil Preparation:

  • Collect soil samples from the desired depth (e.g., 0-15 cm).
  • Air-dry the soil and sieve it through a 2 mm mesh.
  • Analyze subsamples for key properties: pH, organic matter, cation exchange capacity, urease activity, and texture.[3]
  • Adjust the soil moisture to a predetermined level, for example, field capacity.[3]

2. Treatment Application:

  • Weigh a standardized amount of prepared soil into incubation vessels.
  • Prepare the following treatments:
  • Control (untreated soil)
  • Urea only
  • Urea + NBPT at the desired concentration (e.g., 10 mg NBPT kg⁻¹ soil).[3]
  • Apply the treatments uniformly to the soil surface.

3. Incubation:

  • Incubate the soil samples at a constant temperature (e.g., 21°C) for a specified period (e.g., 14-22 days).[3][11]
  • To measure ammonia volatilization, use a forced-draft chamber technique or ventilated soil enclosures.[9][12]

4. Sampling and Analysis:

  • Destructively sample the incubation vessels at multiple time points (e.g., 0, 1, 2, 4, 7, 10, 14, 22 days).[11]
  • Extract the soil samples to determine the concentration of remaining urea and ammonium.
  • Quantify the NBPT concentration in the soil extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine its degradation rate.[3]

5. Data Analysis:

  • Model the degradation of NBPT using an exponential decay function to calculate its half-life.[3]
  • Calculate the rate of urea hydrolysis and the cumulative ammonia volatilization for each treatment.

Mandatory Visualization

NBPT_Efficacy_Factors cluster_soil Soil Properties cluster_environmental Environmental Conditions cluster_application Application Method NBPT NBPT Efficacy Soil_pH Soil pH Soil_pH->NBPT influences degradation Urease_Activity Urease Activity Urease_Activity->NBPT directly counteracted Organic_Matter Organic Matter Organic_Matter->Urease_Activity increases Soil_Texture Soil Texture Soil_Texture->NBPT affects N loss Temperature Temperature Temperature->NBPT affects stability Soil_Moisture Soil Moisture Soil_Moisture->NBPT impacts urease activity Incorporation Incorporation Incorporation->NBPT improves Concentration Concentration Concentration->NBPT enhances (up to a point)

Caption: Factors influencing the efficacy of this compound (NBPT).

Experimental_Workflow A 1. Soil Collection & Preparation (Sieving, Moisture Adjustment) B 2. Soil Characterization (pH, Organic Matter, Urease Activity) A->B C 3. Treatment Application (Control, Urea, Urea+NBPT) B->C D 4. Incubation (Controlled Temperature & Time) C->D E 5. Destructive Sampling (Multiple Time Points) D->E F 6. Chemical Analysis (Urea, Ammonium, NBPT by HPLC-MS) E->F G 7. Data Analysis (Degradation Rate, N Loss) F->G

Caption: Workflow for a laboratory incubation study to evaluate NBPT efficacy.

References

Technical Support Center: N-(n-Butyl)phosphoric triamide (NBPT) and Soil pH Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interference of soil pH on the activity of N-(n-Butyl)phosphoric triamide (NBPT), a common urease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of soil pH on NBPT activity?

A1: Soil pH is a critical factor influencing the efficacy of NBPT. Generally, NBPT is less effective in acidic soils compared to neutral or alkaline soils.[1][2] This is primarily due to the faster degradation of NBPT in acidic conditions, which reduces its ability to inhibit the urease enzyme and subsequently decrease ammonia volatilization from urea-based fertilizers.[1][2][3]

Q2: How does soil pH affect the stability and half-life of NBPT?

A2: The persistence of NBPT in soil is significantly dependent on pH. The half-life of NBPT is considerably shorter in acidic soils. For instance, studies have shown that the half-life can be as low as 0.4 days in acidic soil, while it can extend to over 2 days in neutral to alkaline conditions.[1][3] Chemical hydrolysis is a major factor in NBPT degradation in acidic to slightly alkaline soils, whereas microbial degradation plays a more significant role in strongly alkaline conditions.[4]

Q3: What is the mechanism behind the reduced efficacy of NBPT in acidic soils?

A3: NBPT is a pro-inhibitor that is converted in the soil to its oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO), which is the active urease inhibitor.[1][5] Both NBPT and NBPTO are more susceptible to hydrolysis under acidic conditions.[4] The accelerated degradation of these compounds at low pH means that the urease enzyme is not inhibited for a sufficient period, leading to rapid urea hydrolysis and increased ammonia loss.[2][6]

Q4: Can I expect to see a significant reduction in ammonia volatilization when using NBPT in acidic soils?

A4: The reduction in ammonia volatilization when using NBPT is significantly lower in acidic soils. For example, in one study, NBPT decreased ammonia losses by over 50% in soils with a pH above 5.4, but only by 18-19% in a soil with a pH of 4.5.[2] Therefore, while there may be some reduction, the performance will be notably less than in neutral or alkaline soils.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent NBPT performance across different soil samples. Soil pH variation between samples.1. Measure and record the pH of each soil sample before starting the experiment. 2. If possible, adjust the soil pH to a consistent level for controlled experiments. 3. Analyze your data by stratifying the results based on soil pH to identify trends.
Higher than expected ammonia volatilization despite using NBPT. The soil is acidic, leading to rapid NBPT degradation.1. Confirm the soil pH. If it is acidic (e.g., below 6.0), the reduced efficacy is expected. 2. Consider increasing the application rate of NBPT in acidic soils, though this may have other implications and should be tested systematically. 3. For experimental purposes, you can buffer the soil to a higher pH to confirm that the inhibitor itself is active under favorable conditions.
NBPT appears to lose its inhibitory effect very quickly. Accelerated hydrolysis of NBPT and its active form (NBPTO) in acidic soil.1. Conduct a time-course experiment to measure the concentration of NBPT and NBPTO in the soil at different time points. 2. Correlate the inhibitor concentration with urease activity and ammonia volatilization over time to understand the dynamics in your specific soil type.
Difficulty in replicating published results on NBPT efficacy. Differences in experimental conditions, particularly soil pH, temperature, and organic matter content.1. Carefully document all your experimental parameters, including soil characteristics (pH, organic matter, texture), incubation temperature, and moisture content. 2. Compare your experimental setup with the methodologies of the published studies to identify any significant deviations. Soil pH, organic matter, and urease activities have been shown to account for a large part of the variation in the half-life of NBPT.[1]

Data Presentation

Table 1: Effect of Soil pH on the Half-Life of NBPT

Soil pHNBPT Half-Life (Days)Reference
5.10.07[4]
6.10.59[4]
7.62.70[4]
8.23.43[4]
Acidic Soil (unspecified pH)0.4[1][3]
Neutral to Alkaline Soils1.3 - 2.1[1][3]

Table 2: Influence of Soil pH on the Reduction of Ammonia (NH₃) Volatilization by NBPT

Soil TypeSoil pHReduction in NH₃ Loss with NBPT (%)Reference
Sandy-clay4.518[2]
Sandy-clay5.6>50[2]
Sandy-clay6.4>50[2]
Clay4.519[2]
Clay5.431[2]
Clay6.141[2]

Experimental Protocols

Protocol 1: Determination of NBPT Half-Life in Soil at Different pH Levels

This protocol is a generalized procedure based on methodologies described in the literature.[1][4]

  • Soil Preparation:

    • Collect soil samples and air-dry them. Sieve the soil to a uniform particle size (e.g., <2 mm).

    • Characterize the soil for baseline properties, including initial pH, organic matter content, and texture.

    • To achieve different pH levels, amend subsamples of the soil with appropriate amounts of acidifying or alkalinizing agents (e.g., elemental sulfur or calcium carbonate). Incubate the amended soils for a period to allow the pH to stabilize.

  • Incubation Experiment:

    • Treat the soil samples of varying pH with a known concentration of NBPT (e.g., 10 mg NBPT per kg of soil).

    • Place the treated soil samples in incubation vessels and maintain them at a constant temperature (e.g., 21°C) and moisture level.

    • Destructively sample the soils at multiple time points over a set period (e.g., 0, 1, 2, 4, 7, and 14 days).

  • NBPT Extraction and Analysis:

    • Extract NBPT from the soil samples using a suitable solvent (e.g., methanol or acetonitrile).

    • Quantify the concentration of NBPT in the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Data Analysis:

    • Model the degradation of NBPT over time using an exponential decay function to determine the degradation rate constant.

    • Calculate the half-life of NBPT for each soil pH level from the degradation rate constant.

Protocol 2: Measurement of Urease Activity in Soil

This is a general protocol for assaying soil urease activity.

  • Reagent Preparation:

    • Prepare a buffered urea solution (e.g., 50 mM THAM buffer, pH 9.0).

    • Prepare extraction reagents (e.g., 2 M KCl with a urease inhibitor like phenylmercuric acetate to stop the reaction).

  • Assay Procedure:

    • Add a known amount of soil to a reaction vessel.

    • Add the buffered urea solution to the soil and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).

    • Stop the reaction by adding the extraction reagent.

    • Shake the mixture and then filter or centrifuge to obtain a clear extract.

  • Ammonium Quantification:

    • Measure the concentration of ammonium (NH₄⁺) in the extract using a colorimetric method (e.g., the indophenol blue method) or an ion-selective electrode.

  • Calculation:

    • Calculate the urease activity as the amount of NH₄⁺-N produced per unit of soil per unit of time (e.g., µg NH₄⁺-N g⁻¹ soil h⁻¹).

Mandatory Visualization

NBPT_Activity_Workflow cluster_soil Soil Environment cluster_process Biochemical Processes cluster_outcome Outcomes Urea Urea Application Hydrolysis Urea Hydrolysis Urea->Hydrolysis NBPT_applied NBPT Application Inhibition Urease Inhibition NBPT_applied->Inhibition Urease Urease Enzyme Urease->Hydrolysis catalyzes Ammonia Ammonia (NH3) Volatilization Hydrolysis->Ammonia Inhibition->Urease blocks N_Uptake Plant Nitrogen Uptake Inhibition->N_Uptake promotes Degradation NBPT/NBPTO Degradation Degradation->Inhibition reduces effectiveness Ammonia->N_Uptake reduces Soil_pH Soil pH Soil_pH->Degradation influences rate

Caption: Workflow of NBPT action and the influence of soil pH.

Logical_Relationship A Acidic Soil (Low pH) B Increased NBPT/ NBPTO Hydrolysis A->B C Shorter NBPT Half-life B->C D Reduced Urease Inhibition Period C->D E Increased Urea Hydrolysis Rate D->E F Higher Ammonia Volatilization E->F

Caption: Logical cascade of events in acidic soil for NBPT.

References

"challenges in extracting N-(n-Butyl)phosphoric triamide from complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of N-(n-Butyl)phosphoric triamide (NBPT) from complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NBPT.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBPT) and why is its extraction challenging?

A1: this compound (NBPT) is a urease inhibitor used in agriculture to improve the efficiency of urea-based fertilizers by reducing ammonia volatilization.[1][2][3] The primary challenges in its extraction from complex matrices like soil, milk, or plant tissues stem from its chemical instability and the presence of interfering compounds.[4][5] NBPT is susceptible to degradation, particularly in acidic to slightly alkaline conditions and at elevated temperatures.[4] Furthermore, complex matrices can introduce substances that interfere with analytical detection, a phenomenon known as the matrix effect.[6][7]

Q2: What is the main degradation product of NBPT I should be aware of during analysis?

A2: The primary degradation product of NBPT is its oxygen analog, this compound (NBPTO).[8][9] It is crucial to monitor for NBPTO during method development and sample analysis as its presence can indicate sample degradation. Some analytical methods are designed to quantify both NBPT and NBPTO simultaneously.[8][10]

Q3: What are the recommended storage conditions for samples containing NBPT?

A3: To minimize degradation, samples should be stored at low temperatures, with -80°C being optimal for long-term stability.[4][10][11] For shorter periods, -20°C may be sufficient. Additionally, maintaining a slightly alkaline pH (8.5-9.0) through buffering can significantly improve the stability of NBPT in the sample matrix.[4][11]

Q4: Which analytical techniques are most suitable for the determination of NBPT?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying NBPT in fertilizer samples.[12][13] For more complex matrices and lower detection limits, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) are preferred due to their high sensitivity and selectivity.[8][10]

Troubleshooting Guide

Issue 1: Low Recovery of NBPT

Possible Cause Troubleshooting Step
Degradation during extraction NBPT is unstable and can degrade at acidic pH and elevated temperatures.[4][5] Ensure the extraction and storage pH is maintained between 8.5 and 9.0 using a suitable buffer like ammonium carbonate.[4][11] Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen at room temperature if possible.
Incomplete extraction from the matrix The chosen extraction solvent may not be efficient for the specific matrix. For soil samples, deionized water followed by shaking and centrifugation has been used.[5] For more complex matrices like milk or grass, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often effective.[14] Ensure thorough homogenization of the sample with the solvent.
Analyte loss during cleanup The solid-phase extraction (SPE) or dispersive SPE (dSPE) sorbent may be too retentive for NBPT. If using SPE, ensure the elution solvent is strong enough to desorb NBPT from the sorbent. For dSPE in QuEChERS, consider reducing the amount of sorbent or using a less retentive one.

Issue 2: High Variability in Results (Poor Precision)

Possible Cause Troubleshooting Step
Inconsistent sample homogenization Ensure the sample is thoroughly homogenized before taking a subsample for extraction. This is particularly critical for solid matrices like soil or plant tissue.
Sample degradation between analyses If samples are left at room temperature in the autosampler for extended periods, NBPT can degrade. It is recommended to keep the autosampler at a low temperature (e.g., 10°C).[4] Maintaining a pH of 8.5-9.0 in the final extract can also enhance stability in the autosampler.[4][11]
Instrumental drift Inject calibration standards at regular intervals throughout the analytical run to monitor and correct for any instrument drift.

Issue 3: Matrix Effects in LC-MS/MS Analysis

Possible Cause Troubleshooting Step
Ion suppression or enhancement Co-eluting matrix components can interfere with the ionization of NBPT in the mass spectrometer source, leading to inaccurate quantification.[6][7] To mitigate this, improve the sample cleanup procedure. This could involve using a different SPE sorbent or adding an additional cleanup step. Diluting the sample extract can also reduce matrix effects, but ensure the concentration of NBPT remains above the limit of quantification.
Use of matrix-matched calibration Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[14] This helps to compensate for systematic matrix effects.

Experimental Protocols & Data

Quantitative Data Summary

The following tables summarize key quantitative data from validated methods for NBPT extraction.

Table 1: Recovery and Precision Data for NBPT and NBPTO in Milk

AnalyteConcentration Level (mg kg⁻¹)Recovery (%)Trueness (%)Precision (RSD %)
NBPT0.002074 - 11499 - 1041 - 10
NBPTO0.002074 - 11499 - 1041 - 10
NBPT0.025074 - 11499 - 1041 - 10
NBPTO0.025074 - 11499 - 1041 - 10
Data sourced from a study using ultrafiltration extraction and UHPLC-MS/MS.[4][10]

Table 2: Limits of Detection and Quantification

AnalyteMatrixMethodLOQ (mg kg⁻¹)LOD
NBPT & NBPTOMilkUHPLC-MS/MS0.0020Not Reported
Data sourced from a study on NBPT in milk.[4][10]
Detailed Methodologies

Method 1: Modified QuEChERS for NBPT in Grass

This protocol is adapted from a method for extracting NBPT from grass samples.[14]

  • Sample Homogenization: Homogenize the grass sample.

  • Weighing: Weigh 1.00 ± 0.01 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Buffering: Add 100 µL of ammonium carbonate buffer (1 M, pH 9.4) to maintain alkaline conditions and stabilize NBPT.

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Shake for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA and C18) to remove interferences. Vortex and centrifuge.

  • Analysis: The final extract is ready for analysis by LC-MS/MS.

Method 2: Solid-Phase Extraction (SPE) for Water Samples (General Protocol)

This is a general protocol for the extraction of NBPT from water samples. The specific sorbent and solvents should be optimized for the particular application.

  • Sorbent Selection: Choose an appropriate SPE cartridge. A reversed-phase sorbent like C18 is a common starting point.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge with water or a buffer that matches the sample's pH.

  • Sample Loading: Pass the water sample through the SPE cartridge. NBPT will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove any co-adsorbed impurities.

  • Elution: Elute the retained NBPT with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Analysis: The eluate can be analyzed directly or after concentration.

Visualizations

Experimental Workflows

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A 1. Homogenized Sample B 2. Add Buffer & Acetonitrile A->B C 3. Add QuEChERS Salts B->C D 4. Shake & Centrifuge C->D E 5. Transfer Supernatant D->E Supernatant F 6. Add to dSPE Tube E->F G 7. Vortex & Centrifuge F->G H 8. Collect Final Extract G->H Cleaned Extract I 9. LC-MS/MS Analysis H->I SPE_Workflow cluster_spe Solid-Phase Extraction cluster_analysis Analysis A 1. Condition Cartridge (e.g., Methanol) B 2. Equilibrate Cartridge (e.g., Water) A->B C 3. Load Sample B->C D 4. Wash (Remove Interferences) C->D C->D Waste E 5. Elute NBPT (e.g., Acetonitrile) D->E D->E Waste F 6. Analyze Eluate (LC-MS/MS) E->F Analyte Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low NBPT Recovery Cause1 Degradation (pH, Temp) Problem->Cause1 Cause2 Incomplete Extraction Problem->Cause2 Cause3 Cleanup Loss Problem->Cause3 Solution1 Buffer to pH 8.5-9.0 Control Temperature Cause1->Solution1 Solution2 Optimize Solvent & Homogenization Cause2->Solution2 Solution3 Change Sorbent & Elution Solvent Cause3->Solution3

References

Technical Support Center: Mitigating Non-target Effects of NBPT in Microcosm Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the non-target effects of the urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT) in microcosm studies.

Troubleshooting Guide

Unexpected or inconsistent results in microcosm studies involving NBPT can arise from a variety of factors. This guide addresses common issues, their potential causes, and recommended solutions to enhance the accuracy and reproducibility of your experiments.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Urease Inhibition - NBPT Degradation: NBPT is known to degrade, and its persistence is influenced by soil pH. Degradation is often faster in acidic soils.[1] - Non-uniform Application: Uneven distribution of NBPT in the soil matrix can lead to variable urease inhibition.- Monitor and Control Soil pH: Measure and record the pH of your soil matrix. If feasible, adjust the pH to a neutral or slightly alkaline range to prolong NBPT efficacy. Consider including soil pH as a covariate in your data analysis. - Ensure Homogeneous Mixing: Develop a standardized protocol for incorporating NBPT into the soil to ensure even distribution. This may involve pre-mixing NBPT with a small amount of soil before incorporating it into the larger microcosm.
Variable Effects on Nitrifying and Denitrifying Communities - Indirect Effects of Altered Ammonium Availability: NBPT's primary function is to delay urea hydrolysis, which alters the availability of ammonium (NH₄⁺). This can indirectly affect nitrifying and denitrifying microbial populations.[2] - Soil Type and Baseline Microbial Community: The initial composition and diversity of the soil microbial community can influence its response to NBPT.[2]- Include Proper Controls: Use control groups with urea alone to differentiate the effects of increased urea concentration from the direct effects of NBPT. - Characterize a Baseline: Before initiating the experiment, characterize the baseline microbial community structure and key soil chemical properties. This will aid in interpreting the observed changes.
Unexplained Changes in Microbial Biomass - Solvent Effects: The solvent used to dissolve and apply NBPT may have its own effects on the soil microbial community. - Nutrient Imbalances: Alterations in the nitrogen cycle due to NBPT can lead to secondary effects on other nutrient cycles and microbial growth.- Solvent-Only Control: Include a control group treated only with the solvent used for NBPT application to isolate its effects. - Comprehensive Nutrient Analysis: Monitor key nutrients beyond nitrogen, such as phosphorus and carbon, to assess broader impacts on microbial metabolism.
Discrepancies in N₂O Emission Results - Soil pH as a Modifier: The effect of NBPT on nitrous oxide (N₂O) emissions can be significantly influenced by soil pH, with some studies showing reduced emissions in alkaline soils but not in acidic soils.[3]- Measure and Report Soil pH: Consistently measure and report the pH of your microcosm soil. When comparing results across studies, consider soil pH as a critical factor. - Control for Moisture: Maintain consistent soil moisture levels across all microcosms, as this can significantly impact denitrification rates and N₂O emissions.

Frequently Asked Questions (FAQs)

1. What are the most common non-target effects of NBPT on soil microbial communities observed in microcosm studies?

The most frequently reported non-target effects of NBPT in microcosm studies are alterations to the nitrogen-cycling microbial communities. Specifically, studies have shown that NBPT can:

  • Decrease the abundance of ammonia-oxidizing bacteria (AOB) .[2][3]

  • Increase the abundance of ammonia-oxidizing archaea (AOA) .[2][3]

  • Have variable and sometimes conflicting effects on denitrifying bacteria .[2] Some studies report adverse effects, while others find no significant impact.[2]

  • Indirectly influence nitrite-oxidizing bacteria (NOB) by altering the availability of their substrate, nitrite.[2]

2. How can I minimize the non-target effects of NBPT in my microcosm experiments?

While completely eliminating non-target effects is challenging, you can take steps to minimize and account for them:

  • Use the lowest effective concentration of NBPT.

  • Incorporate appropriate controls , including a no-NBPT control, a urea-only control, and if applicable, a solvent-only control.

  • Characterize your soil: Before the experiment, analyze the soil's physical and chemical properties, including pH, organic matter content, and baseline microbial community structure.

  • Standardize your experimental conditions: Maintain consistent temperature, moisture, and aeration across all microcosms.

3. Why are the results of NBPT's non-target effects often inconsistent across different studies?

The inconsistency in findings is often attributed to:

  • Differences in soil type and properties: Soil pH, texture, and organic matter content can all influence NBPT's efficacy and its interaction with soil microbes.[1][2]

  • Variations in the initial microbial community composition. [2]

  • Differences in experimental design , including incubation time, temperature, and NBPT concentration.

4. Does NBPT affect soil enzymes other than urease?

While the primary target of NBPT is urease, some studies have investigated its effects on other soil enzymes involved in nutrient cycling. For example, one study observed that the addition of NBPT to urea decreased the activity of nitrate reductase. More research is needed to fully understand the broader enzymatic impacts of NBPT.

5. How long do the non-target effects of NBPT typically persist in a microcosm?

The duration of non-target effects can vary. Some studies have shown that the effects of NBPT on the abundance of certain microbial genes can be transient. For example, one study found that NBPT and/or DMPP inhibited denitrification for about 15 days, after which the inhibitory effect weakened.

Quantitative Data Summary

The following tables summarize quantitative data from microcosm and field studies on the effects of NBPT on key non-target microbial groups.

Table 1: Effect of NBPT on the Abundance of Ammonia-Oxidizing Archaea (AOA) and Bacteria (AOB) Gene Copies in Soil

TreatmentSoil TypeAOA amoA Gene Copies (copies g⁻¹ dry soil)AOB amoA Gene Copies (copies g⁻¹ dry soil)Reference
UreaAlkalineData not reportedIncreased[3]
Urea + NBPTAlkalineIncreasedDecreased[3]
UreaAcidicData not reportedData not reported[3]
Urea + NBPTAcidicIncreasedDecreased[3]
Conventional FertilizationClay Loam~4.5 x 10⁷ (at 15 DAF)~2.0 x 10⁶ (at 30 DAF)[4]
80% Urea + NBPTClay Loam~3.0 x 10⁷ (at 15 DAF)~1.5 x 10⁶ (at 30 DAF)[4]
DAF: Days After Fertilization

Table 2: Effect of NBPT on the Abundance of Denitrifier Genes in Soil

TreatmentSoil TypenirK Gene Copies (copies g⁻¹ dry soil)nirS Gene Copies (copies g⁻¹ dry soil)nosZ Gene Copies (copies g⁻¹ dry soil)Reference
Conventional FertilizationClay Loam~1.5 x 10⁸ (at 15 DAF)Data not reportedData not reported[4]
80% Urea + NBPTClay Loam~1.0 x 10⁸ (at 15 DAF)Data not reportedData not reported[4]
DAF: Days After Fertilization

Experimental Protocols

This section outlines a detailed methodology for a microcosm study designed to assess and mitigate the non-target effects of NBPT.

Objective: To evaluate the impact of NBPT on the abundance of key nitrogen-cycling microbial communities and soil enzyme activities in a controlled microcosm environment.

Experimental Design:

  • Microcosms: Use 250 mL glass jars with lids that allow for gas exchange.

  • Soil: Sieve field-moist soil to <2 mm and pre-incubate for 7 days at the experimental temperature to allow the microbial community to stabilize.

  • Treatments:

    • Control (C): Soil with no additions.

    • Urea (U): Soil + Urea.

    • Urea + NBPT (U+N): Soil + Urea treated with NBPT.

    • Solvent Control (S): Soil + Solvent used to dissolve NBPT (if applicable).

  • Replicates: A minimum of three replicates per treatment.

Procedure:

  • Soil Preparation: Add 100 g (dry weight equivalent) of pre-incubated soil to each microcosm.

  • Treatment Application:

    • For the U and U+N treatments, apply a solution of urea (and NBPT for U+N) to the soil surface to achieve the desired application rate.

    • For the S treatment, apply an equivalent volume of the solvent.

    • For the C treatment, add an equivalent volume of deionized water.

  • Homogenization: Thoroughly mix the contents of each microcosm to ensure even distribution of the treatments.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 28 days). Maintain soil moisture at a constant level (e.g., 60% water-holding capacity) by periodic additions of deionized water.

  • Sampling: Destructive sampling of triplicate microcosms from each treatment at predetermined time points (e.g., days 0, 7, 14, 28).

  • Analyses:

    • Soil Chemistry: Analyze for ammonium (NH₄⁺), nitrate (NO₃⁻), and pH.

    • Molecular Analysis: Extract soil DNA and perform quantitative PCR (qPCR) to determine the abundance of target genes (e.g., bacterial and archaeal amoA, nirK, nirS, nosZ).

    • Enzyme Assays: Measure the activity of key soil enzymes such as urease, nitrate reductase, and phosphatases.

Visualizations

Logical Relationship of NBPT's Non-Target Effects on the Soil Nitrogen Cycle

NBPT_NonTarget_Effects Urea Urea Application Urea_Hydrolysis Urea Hydrolysis Urea->Urea_Hydrolysis Substrate for NBPT NBPT Application Urease Soil Urease Activity NBPT->Urease Inhibits AOA Ammonia-Oxidizing Archaea (AOA) NBPT->AOA May Increase Abundance AOB Ammonia-Oxidizing Bacteria (AOB) NBPT->AOB May Decrease Abundance Denitrifiers Denitrifying Bacteria NBPT->Denitrifiers Variable Effects (Conflicting Reports) Urease->Urea_Hydrolysis Catalyzes Ammonium Ammonium (NH₄⁺) Pool Urea_Hydrolysis->Ammonium Produces Nitrification Nitrification Ammonium->Nitrification Substrate for Ammonium->AOA Influences Abundance (Indirect Effect) Ammonium->AOB Influences Abundance (Indirect Effect) Nitrite Nitrite (NO₂⁻) Pool Nitrification->Nitrite Produces AOA->Nitrification Catalyzes AOB->Nitrification Catalyzes NOB Nitrite-Oxidizing Bacteria (NOB) Nitrite->NOB Substrate for Nitrate Nitrate (NO₃⁻) Pool NOB->Nitrate Produces Denitrification Denitrification Nitrate->Denitrification Substrate for Nitrate->Denitrifiers Influences Abundance (Indirect Effect) N2O_N2 N₂O and N₂ Emissions Denitrification->N2O_N2 Produces Denitrifiers->Denitrification Catalyzes

Caption: Logical pathway of NBPT's non-target effects on soil nitrogen cycling.

Experimental Workflow for a Microcosm Study

Microcosm_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase Soil_Collection Soil Collection and Sieving Pre_Incubation Pre-incubation (7 days) Soil_Collection->Pre_Incubation Microcosm_Setup Microcosm Setup (100g soil/jar) Pre_Incubation->Microcosm_Setup Treatment_Application Application of Treatments (Control, Urea, Urea+NBPT, Solvent) Microcosm_Setup->Treatment_Application Homogenization Homogenization Treatment_Application->Homogenization Incubation Incubation in the Dark (e.g., 28 days at 25°C) Homogenization->Incubation Moisture_Control Moisture Maintenance Incubation->Moisture_Control Sampling Destructive Sampling (e.g., Day 0, 7, 14, 28) Incubation->Sampling Soil_Chem Soil Chemical Analysis (NH₄⁺, NO₃⁻, pH) Sampling->Soil_Chem DNA_Extraction Soil DNA Extraction Sampling->DNA_Extraction Enzyme_Assays Soil Enzyme Assays Sampling->Enzyme_Assays qPCR qPCR for N-cycling Genes DNA_Extraction->qPCR

References

Technical Support Center: NBPT Coating on Urea for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the application of N-(n-butyl)thiophosphoric triamide (NBPT) coating to urea for research purposes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of NBPT in urea coating?

A1: NBPT is a urease inhibitor. When coated on urea granules, it delays the enzymatic hydrolysis of urea into ammonia and carbon dioxide.[1] This controlled release of nitrogen reduces ammonia volatilization, thereby increasing the nitrogen use efficiency of the fertilizer.[2][3]

Q2: What is the mechanism of action for NBPT?

A2: In the soil, NBPT is converted to its oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO).[2] NBPTO is a more potent but less stable inhibitor that blocks the active site of the urease enzyme, preventing it from breaking down urea.[4][5]

Q3: What are the key factors affecting the stability of NBPT on coated urea?

A3: The stability of NBPT is primarily influenced by temperature and pH. High temperatures and acidic conditions can accelerate its degradation.[2][5] The half-life of NBPT-treated urea is significantly longer at lower storage temperatures. For example, one study noted a half-life of 20 weeks at 25°C, which was much improved at 4°C.[2]

Q4: What are suitable solvents for preparing an NBPT coating solution?

A4: Various organic solvents can be used to dissolve NBPT for coating applications. Common choices include glycols (e.g., propylene glycol), liquid amides (e.g., N-methyl-2-pyrrolidone), and other solvents like acetone and methanol.[6][7] The choice of solvent can impact the stability and handling of the NBPT solution.[2]

Q5: What is a typical concentration range for NBPT in the final coated urea product?

A5: The effective concentration of NBPT on urea typically ranges from 0.005% to 0.25% by weight.[6] Research has shown that a concentration of around 0.04% can achieve a significant reduction in ammonia volatilization.[8]

Q6: How can I analyze the concentration of NBPT on my coated urea samples?

A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are common analytical methods for quantifying NBPT and its degradation products on urea granules.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Uneven Coating 1. Inadequate mixing during application.2. Incorrect spray rate or nozzle positioning.3. Poor fluidity of the coating solution.1. Ensure continuous and uniform mixing in the coating drum or blender.2. Optimize the spray rate and ensure the spray nozzle provides even coverage of the urea granules.[11]3. Adjust the viscosity of the coating solution by modifying the solvent or temperature.[12]
Low NBPT Efficacy (High Ammonia Volatilization) 1. Degradation of NBPT due to improper storage (high temperature).2. Insufficient NBPT concentration on urea.3. Rapid degradation of NBPT in acidic soil conditions.4. Interaction with other coated materials (e.g., certain micronutrients).[13]1. Store coated urea in a cool, dry place.[2] Conduct stability studies at your storage conditions.2. Verify the NBPT concentration using HPLC or LC-MS/MS and adjust the coating protocol if necessary.[9][10]3. Be aware that NBPT is less persistent in acidic soils (pH < 6.5).[5]4. If co-coating with micronutrients, consider granulating them with urea separately before NBPT coating to avoid direct interaction.[14]
Coated Granules are Sticky or Clumped 1. Excessive wetting due to high spray rate.2. Insufficient drying time or temperature.3. High humidity during the coating process.1. Reduce the spray rate of the coating solution.[15]2. Increase the drying time or temperature after coating to ensure complete solvent evaporation.[12]3. Control the humidity of the processing air. A drying agent may be added to the formulation if stickiness persists.[16]
Crystallization of NBPT in the Coating Solution 1. Low temperature of the solution.2. High concentration of NBPT in the solvent.1. Gently warm the solution to dissolve the crystals. Store the solution at a controlled room temperature.[17]2. Adjust the NBPT to solvent ratio. Some formulations use co-solvents or additives to inhibit crystallization.[18]

Quantitative Data Summary

Table 1: Effect of NBPT Concentration on Ammonia Volatilization Inhibition

NBPT Concentration (mg/kg of urea)Average Inhibition of NH₃ Volatilization (%)
10061.2
25069.9
50074.2
75079.2
100079.8
(Data compiled from laboratory studies under controlled conditions)[19]

Table 2: Stability of NBPT on Coated Urea at Different Storage Temperatures

Storage Temperature (°C)Approximate Half-life (weeks)
4> 20
2520
354
(Data indicates that lower storage temperatures significantly enhance the stability of NBPT on urea.)[2]

Table 3: Half-life of NBPT in Soils with Different pH

Soil pHNBPT Half-life (days)
Acidic0.4
Neutral to Alkaline1.3 - 2.1
(NBPT degradation is faster in acidic soils, which can reduce its efficacy.)[5]

Experimental Protocols

1. Preparation of NBPT Coating Solution

  • Objective: To prepare a stable and effective NBPT solution for coating urea granules.

  • Materials:

    • N-(n-butyl)thiophosphoric triamide (NBPT)

    • Solvent (e.g., Propylene Glycol, N-methyl-2-pyrrolidone)

    • Magnetic stirrer and stir bar

    • Beaker or flask

    • Heating plate (optional)

  • Procedure:

    • Determine the desired concentration of NBPT in the solution (e.g., 20-30% w/w).

    • Weigh the required amount of solvent into a beaker.

    • While stirring, slowly add the weighed NBPT powder to the solvent.

    • Continue stirring until the NBPT is completely dissolved. Gentle heating (e.g., 40-50°C) can be applied to facilitate dissolution, but avoid excessive heat which can degrade the NBPT.[17]

    • Allow the solution to cool to room temperature before use.

2. Laboratory-Scale Drum Coating of Urea with NBPT

  • Objective: To apply a uniform coating of NBPT solution onto urea granules.

  • Materials:

    • Urea granules (pre-sieved for uniform size)

    • NBPT coating solution

    • Laboratory-scale coating drum or rotary mixer[12]

    • Spray system (e.g., syringe pump with a nozzle or a small spray gun)

    • Drying oven

  • Procedure:

    • Pre-heat the urea granules in an oven (e.g., at 60-70°C) for about 1 hour to improve coating adhesion.[12]

    • Transfer a known weight of the pre-heated urea granules into the coating drum.

    • Begin rotating the drum at a speed that allows for a gentle cascading motion of the granules.

    • Slowly spray the prepared NBPT solution onto the tumbling urea granules at a controlled rate. Ensure the spray is uniform across the granule bed.

    • After the entire solution has been applied, continue rotating the drum for a few minutes to ensure even distribution.

    • Transfer the coated granules to a drying oven set at a moderate temperature (e.g., 70°C) for a sufficient time (e.g., 1-4 hours) to remove the solvent.[12]

    • Allow the coated urea to cool to room temperature before storage in a sealed container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coating Coating Process cluster_post Post-Coating cluster_analysis Analysis prep_urea 1. Prepare Urea Granules (Sieve and Pre-heat) load_urea 3. Load Urea into Coating Drum prep_urea->load_urea prep_solution 2. Prepare NBPT Solution (Dissolve NBPT in Solvent) spray_solution 5. Spray NBPT Solution prep_solution->spray_solution start_rotation 4. Start Drum Rotation load_urea->start_rotation start_rotation->spray_solution mix 6. Mix for Uniformity spray_solution->mix dry 7. Dry Coated Granules mix->dry cool_store 8. Cool and Store dry->cool_store analyze 9. Analyze NBPT Content (HPLC / LC-MS) cool_store->analyze

Caption: Experimental workflow for coating urea with NBPT.

nbpt_degradation NBPT NBPT (N-(n-butyl)thiophosphoric triamide) NBPTO NBPTO (N-(n-butyl)phosphoric triamide) - Active Inhibitor - NBPT->NBPTO Oxidation in Soil Metabolites Further Degradation Products (e.g., DAP) NBPTO->Metabolites Hydrolysis

Caption: Simplified degradation pathway of NBPT in soil.

References

Technical Support Center: Addressing Variability in N-(n-butyl)thiophosphoric triamide (NBPT) Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(n-butyl)thiophosphoric triamide (NBPT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the sources of variability in NBPT performance during replicate experiments.

Frequently Asked Questions (FAQs)

Q1: What is NBPT and what is its primary function?

A1: N-(n-butyl)thiophosphoric triamide (NBPT) is a urease inhibitor. Its primary function is to block the activity of the urease enzyme, which is prevalent in soil microorganisms. By inhibiting urease, NBPT slows down the conversion of urea to ammonia, a process that can lead to significant nitrogen loss through ammonia volatilization. This makes urea-based fertilizers more efficient.[1][2]

Q2: Why am I seeing inconsistent results in my NBPT urease inhibition assays across replicate experiments?

A2: Inconsistent results with NBPT can stem from several factors, including the stability and degradation of NBPT itself, variations in experimental conditions (e.g., pH, temperature), the specific properties of the soil or medium being used, and the analytical methods employed.[3][4][5] NBPT degrades into other compounds, some of which are also active urease inhibitors, adding another layer of complexity.[1][6]

Q3: What are the main degradation products of NBPT and do they affect its performance?

A3: The primary degradation product of NBPT is its oxo-derivative, N-(n-butyl)phosphoric triamide (NBPTO).[1][6] Other metabolites can also be formed. Importantly, NBPTO is also a potent urease inhibitor, in some cases even more effective than NBPT itself.[1][7] Therefore, the observed urease inhibition is a result of the combined action of NBPT and its degradation products.[1][6] The rate of conversion from NBPT to NBPTO and other metabolites can be a significant source of variability.

Q4: How does pH affect NBPT stability and efficacy?

A4: Soil and solution pH are critical factors. NBPT degrades more rapidly in acidic conditions (pH < 6), which can reduce its effectiveness.[4][5][8][9] It is generally more stable and persistent in neutral to alkaline environments.[5][9] This pH-dependent stability can lead to significant variations in performance if the pH is not carefully controlled in your experiments.

Q5: What is the impact of temperature on NBPT performance?

A5: Higher temperatures generally accelerate the degradation of NBPT.[4] This can lead to a shorter period of urease inhibition. It is crucial to maintain a consistent temperature during your experiments to ensure reproducibility.

Q6: How should I store my NBPT solutions to ensure stability?

A6: Aqueous solutions of NBPT are relatively stable for at least two weeks at room temperature or when refrigerated.[6] However, decomposition has been observed in acidic solutions (pH 5.5) stored at -20°C.[6] For analytical standards, NBPT has been shown to be most stable in methanol at various storage temperatures (+4, -20, and -30 °C).[8]

Troubleshooting Guides

Issue 1: High Variability in Urease Activity Measurements

If you are observing significant differences in urease inhibition between replicates treated with NBPT, consider the following troubleshooting steps:

Potential Causes and Solutions

Potential CauseRecommended Action
Inconsistent pH Measure and buffer the pH of your soil slurry or reaction medium. Ensure the pH is consistent across all replicates. NBPT performance is highly pH-dependent.[4][5][10]
Temperature Fluctuations Use a temperature-controlled incubator or water bath for all incubation steps. Monitor and record the temperature throughout the experiment.[4]
Variable NBPT Degradation Prepare NBPT solutions fresh before each experiment. If storing solutions, follow recommended storage conditions (refrigerated, neutral pH).[6] Be aware that the formation of NBPTO is part of its mechanism of action.[1]
Inhomogeneous Soil Samples Thoroughly homogenize soil samples before dispensing into experimental units. Soil properties like organic matter and microbial communities can vary even within a small area.[11]
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing after adding reagents.
Assay Timing The timing of measurements is critical due to NBPT degradation and the dynamic nature of urease inhibition. Standardize the incubation times for all replicates.

Troubleshooting Workflow

G A High Variability in Replicates B Check pH Consistency A->B C Check Temperature Control A->C D Review NBPT Solution Prep & Storage A->D E Assess Soil Homogeneity A->E F Verify Pipetting and Mixing A->F G Standardize Assay Timing A->G H Re-run Experiment with Controls B->H C->H D->H E->H F->H G->H

Caption: Troubleshooting logic for high variability.

Issue 2: Lower Than Expected Urease Inhibition

If NBPT is not performing as expected, consider these factors:

Impact of Soil Properties on NBPT Half-Life

Soil PropertyImpact on NBPTExplanation
Acidic pH Shorter half-lifeFaster degradation of NBPT.[5][9]
High Microbial Activity Shorter half-lifeMicroorganisms contribute to the degradation of NBPT.[4]
Presence of Humic Acid VariableCan either delay or accelerate NBPT degradation depending on the soil type.[6]
Presence of Nitrification Inhibitors May impair efficacySome nitrification inhibitors can reduce the effectiveness of NBPT on urea hydrolysis.[9]

NBPT Degradation and Urease Inhibition Pathway

G NBPT NBPT NBPTO NBPTO (active inhibitor) NBPT->NBPTO Oxidation OtherMetabolites Other Metabolites (some active) NBPT->OtherMetabolites Degradation Inhibition Inhibition NBPTO->Inhibition OtherMetabolites->Inhibition Urease Urease Enzyme Urease->Inhibition

Caption: NBPT conversion to active inhibitors.

Experimental Protocols

Standard Protocol for In Vitro Urease Inhibition Assay

This protocol is based on the colorimetric determination of ammonia produced from urea hydrolysis using the Berthelot method.[12]

Materials:

  • Urease enzyme solution

  • Urea substrate solution (e.g., 40 mM)[13]

  • Phosphate buffer (pH 7.0-8.0)[13]

  • NBPT stock solution and dilutions

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • 96-well microplate

  • Microplate reader (625-670 nm)[12]

Procedure:

  • Preparation:

    • Prepare fresh urea and buffer solutions.

    • Prepare serial dilutions of your NBPT test compound. A common solvent is DMSO.[14]

  • Reaction Setup (in 96-well plate):

    • Add a small volume (e.g., 2 µL) of your NBPT dilution or solvent control (for 100% activity) to each well.[14]

    • Add the urease enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Initiate Reaction:

    • Add the urea substrate solution to all wells to start the reaction.

    • Incubate at a controlled temperature with shaking for a specific duration (e.g., 10-30 minutes).

  • Color Development (Berthelot Reaction):

    • Stop the enzymatic reaction by adding the phenol-nitroprusside reagent.

    • Add the alkaline hypochlorite reagent.

    • Incubate at room temperature for approximately 30 minutes to allow for color development.[13]

  • Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength between 625 and 670 nm.[12]

  • Calculation:

    • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100[12]

Experimental Workflow Diagram

G A Prepare Reagents (Buffer, Urea, NBPT, Enzyme) B Dispense NBPT & Controls into 96-well plate A->B C Add Urease Enzyme Pre-incubate B->C D Add Urea Substrate Incubate C->D E Add Berthelot Reagents (Color Development) D->E F Read Absorbance (625-670 nm) E->F G Calculate % Inhibition F->G

Caption: Workflow for urease inhibition assay.

Protocol for Quantifying NBPT and NBPTO in Soil/Solution

This protocol outlines the general steps for sample preparation and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a sensitive method for determining NBPT and its metabolites.[15][16][17][18]

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure

  • Formic acid (for mobile phase)

  • Syringe filters (0.22 µm)

  • Centrifuge and tubes

  • HPLC-MS/MS system

Procedure:

  • Sample Extraction:

    • Weigh a known amount of soil or take a known volume of your solution.

    • Add an appropriate extraction solvent (e.g., a mixture of acetonitrile and water).

    • Vortex or sonicate the sample to ensure thorough extraction.

    • Centrifuge the sample to pellet solid particles.

  • Sample Cleanup (if necessary):

    • Collect the supernatant.

    • For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.

  • Filtration:

    • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Inject the sample into the HPLC-MS/MS system.

    • Use a suitable column (e.g., C18) and mobile phase gradient (e.g., water/acetonitrile with formic acid) to separate NBPT and NBPTO.[17][18]

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the target analytes.

  • Quantification:

    • Prepare a calibration curve using certified standards of NBPT and NBPTO.

    • Quantify the concentration of NBPT and NBPTO in your samples by comparing their peak areas to the calibration curve.

References

Technical Support Center: Overcoming Analytical Challenges in the Detection of NBPT Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the detection of N-(n-butyl)thiophosphoric triamide (NBPT) and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.

Problem / QuestionPotential CausesRecommended Solutions
Why am I observing poor peak shapes (e.g., tailing or fronting) for NBPT and its metabolites in my chromatogram? Column Overload: Injecting too much analyte mass can lead to peak tailing. Secondary Interactions: Basic analytes like NBPT can interact with residual silanol groups on the silica-based column, causing peak tailing.[1][2] Physical Column Issues: A void at the column inlet or a blocked frit can cause all peaks to tail.[1][3] Inappropriate Sample Solvent: Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[4][5]Reduce Injection Volume/Concentration: Dilute the sample to see if the peak shape improves.[1] Optimize Mobile Phase pH: Lowering the mobile phase pH to around 3.0 or below can protonate silanol groups and reduce secondary interactions. The use of mobile phase additives like 0.1% formic acid can also help.[2] Use an Appropriate Column: Employ a column with end-capping or one specifically designed for basic compounds.[6] Check for Column Voids/Blockages: If all peaks are tailing, inspect the column inlet frit and consider flushing or replacing the column.[1] Match Sample Solvent to Mobile Phase: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.[5]
What are the reasons for low sensitivity or poor signal intensity for my target analytes? Suboptimal Ionization Source Parameters: Incorrect settings for temperature, gas flows, or voltages in the mass spectrometer's ion source can significantly reduce signal.[7][8] Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes in the MS source, leading to a decreased signal.[9][10][11] Analyte Degradation: NBPT and its primary active metabolite, NBPTO, are unstable and can degrade during sample preparation and storage, especially under acidic conditions or at elevated temperatures.[12][13][14] Formation of Adducts: The formation of multiple adducts, such as sodium adducts, can sometimes decrease the sensitivity of the target protonated molecule.[7]Optimize MS Interface Settings: Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flow rates for your specific analytes and LC conditions.[7][15] Mitigate Matrix Effects: Improve sample cleanup using techniques like solid-phase extraction (SPE).[16][17] Diluting the sample can also reduce the concentration of interfering compounds.[18] A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.[11] Ensure Sample Stability: Maintain samples at a pH between 8.5 and 9.0 to improve stability.[19] Store stock solutions in methanol at -30°C and prepare working solutions fresh.[12] Analyze samples promptly after preparation. Minimize Adduct Formation: Utilize an acidic mobile phase additive, such as 0.1% formic acid, to promote the formation of the protonated molecule ([M+H]+) and suppress the formation of other adducts.[7]
I am experiencing inconsistent and non-reproducible results. What could be the cause? Analyte Instability: As mentioned, the degradation of NBPT and NBPTO can lead to variable results if samples are not handled consistently.[12][13] Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or cleanup procedures can introduce variability. LC System Issues: Fluctuations in pump flow rate, inconsistent injector performance, or a failing column can all contribute to poor reproducibility.[4] Matrix Effects: The extent of ion suppression can vary between samples, leading to inconsistent quantification.[9][10]Standardize Sample Handling: Implement a strict and consistent protocol for sample collection, storage, and preparation, paying close attention to pH and temperature control.[19] Use an Internal Standard: Incorporate a stable isotope-labeled internal standard to compensate for variations in extraction efficiency and matrix effects.[9] Perform System Suitability Tests: Regularly check the performance of your LC-MS system using standard solutions to ensure consistent retention times, peak areas, and peak shapes. Thoroughly Validate the Method: A comprehensive method validation, including assessment of linearity, accuracy, precision, and matrix effects, is crucial for ensuring reliable results.[19]
Why am I seeing unexpected peaks or high background noise in my chromatograms? Sample Carryover: Residual analyte from a previous injection can appear as a "ghost peak" in subsequent runs.[4] Contaminated Solvents or Vials: Impurities in the mobile phase or leaching from sample vials can introduce extraneous peaks.[4] Ineffective Sample Cleanup: A complex sample matrix that has not been sufficiently cleaned can lead to a high baseline and numerous interfering peaks.[16]Optimize Autosampler Wash Method: Use a strong wash solvent and increase the wash volume and/or the number of wash cycles to minimize carryover. Use High-Purity Solvents and Vials: Always use LC-MS grade solvents and high-quality vials to minimize contamination.[6] Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.[16][17][20]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of NBPT and its metabolites.

1. What are the key metabolites of NBPT I should be targeting in my analysis?

The primary metabolite of interest is N-(n-butyl)phosphoric triamide (NBPTO). NBPT itself is a pro-inhibitor and is converted to NBPTO, which is the actual active urease inhibitor.[21] Other degradation products that have been identified include diamido phosphoric acid (DAP), diamido thiophosphoric acid (DATP), and rac-N-(n-butyl)thiophosphoric diamide (NBPD).[12][22] However, the focus of most analytical methods is the simultaneous determination of NBPT and NBPTO.

2. How can I ensure the stability of NBPT and NBPTO in my samples and standards?

NBPT and NBPTO are known to be unstable, particularly in acidic conditions.[13] To enhance stability:

  • Control pH: Maintaining samples and solutions at a pH between 8.5 and 9.0 has been shown to improve the stability of both compounds. This can be achieved by adding a buffer, such as ammonium carbonate, to your samples.[19]

  • Solvent Selection and Storage: Standard stock solutions are most stable when prepared in methanol and stored at low temperatures, such as -30°C. It is recommended to prepare working standard solutions fresh on the day of analysis.[12]

  • Temperature: Store samples at -80°C for long-term stability.[19]

3. What is the most common analytical technique for the detection of NBPT and its metabolites?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of NBPT and its metabolites.[7][23] This method allows for the separation of the analytes from complex matrices and their detection at low concentrations.

4. What are some common sample preparation techniques for extracting NBPT and its metabolites?

The choice of extraction method depends on the sample matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often modified, is suitable for extracting NBPT and its metabolites from soil samples.[24][25][26][27][28]

  • Solid-Liquid Extraction: This involves extracting the analytes from a solid sample using a suitable solvent. For example, deionized water has been used to extract NBPT from soil.[13]

  • Ultrafiltration: For liquid samples like milk, a simple one-step ultrafiltration method has been developed for sample cleanup.[19]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex extracts and concentrating the analytes of interest.[16][17][29][30]

5. How can I mitigate matrix effects in my LC-MS/MS analysis?

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis of complex samples.[9][10][11][18][31] To minimize their impact:

  • Effective Sample Cleanup: As mentioned above, techniques like SPE are very effective at removing interfering matrix components.[16][17]

  • Chromatographic Separation: Optimize your LC method to separate the analytes from the regions where significant ion suppression occurs.[31]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components that cause ion suppression.[18]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[9]

  • Ionization Source Selection: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression.[31]

Data Presentation

The following tables summarize key quantitative data related to the analysis of NBPT and its metabolites.

Table 1: Recovery of NBPT and NBPTO using different extraction methods.

AnalyteMatrixExtraction MethodFortification LevelAverage Recovery (%)Reference
NBPTMilkOne-Step Ultrafiltration0.0020 mg kg⁻¹87 - 118[12][19]
NBPTMilkOne-Step Ultrafiltration0.0250 mg kg⁻¹92 - 118[12][19]
NBPTOMilkOne-Step Ultrafiltration0.0020 mg kg⁻¹80 - 118[12][19]
NBPTOMilkOne-Step Ultrafiltration0.0250 mg kg⁻¹91 - 118[12][19]
NBPTSoilQuEChERS4 µg kg⁻¹75.4 - 98.5[26]
NBPTSoilQuEChERS40 µg kg⁻¹75.4 - 98.5[26]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for NBPT and NBPTO.

AnalyteMatrixMethodLODLOQReference
NBPTGranular FertilizersHPLC0.05 ppm0.15 ppm[32]
NBPTMilkUHPLC-MS/MS-0.0020 mg kg⁻¹[12][19]
NBPTOMilkUHPLC-MS/MS-0.0020 mg kg⁻¹[12][19]
NBPTGrassUHPLC-MS/MS-0.010 mg kg⁻¹[24]
NBPTOGrassUHPLC-MS/MS-0.010 mg kg⁻¹[24]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of NBPT and its metabolites.

Protocol 1: Extraction of NBPT and NBPTO from Soil using a Modified QuEChERS Method

This protocol is adapted from the general QuEChERS methodology for pesticide residue analysis in soil.[25][28]

1. Sample Preparation: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. b. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes. c. Add 10 mL of acetonitrile to the tube.

2. Extraction: a. Shake the tube vigorously for 5 minutes using a mechanical shaker. b. Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate) to the tube. c. Immediately shake for at least 2 minutes. d. Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18). b. Vortex for 1 minute. c. Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.

4. Final Extract Preparation: a. Take the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of NBPT and NBPTO

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of NBPT and NBPTO, based on parameters reported in the literature.[7][23]

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., HSS C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 20 µL.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[7]

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte (one for quantification and one for confirmation).

    • NBPT: Precursor ion [M+H]⁺ at m/z 168. Common product ions are m/z 74.1 and 94.85.[7]

    • NBPTO: Precursor ion [M+H]⁺ at m/z 151.9. Common product ions are m/z 92.9 and 134.9.[7]

  • Source Parameters: Optimize the following parameters for your specific instrument:

    • Capillary voltage

    • Source temperature

    • Desolvation temperature

    • Cone gas flow

    • Desolvation gas flow

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of NBPT and a typical experimental workflow for its analysis.

NBPT_Metabolism NBPT NBPT (N-(n-butyl)thiophosphoric triamide) NBPTO NBPTO (this compound) [Active Urease Inhibitor] NBPT->NBPTO Oxidation Other_Metabolites Other Metabolites (e.g., DAP, DATP, NBPD) NBPT->Other_Metabolites Minor Pathways Urease_Inhibition Urease Inhibition NBPTO->Urease_Inhibition Inhibits

Metabolic pathway of NBPT to its active form, NBPTO.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Soil, Water, Milk) Extraction 2. Extraction (e.g., QuEChERS, SLE) Sample_Collection->Extraction Cleanup 3. Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup LC_MS_Analysis 4. LC-MS/MS Analysis (Positive ESI, MRM) Cleanup->LC_MS_Analysis Data_Processing 5. Data Processing (Integration, Quantification) LC_MS_Analysis->Data_Processing Results 6. Results (Concentration of NBPT & Metabolites) Data_Processing->Results

General experimental workflow for NBPT metabolite analysis.

References

Validation & Comparative

A Comparative Analysis of Urease Inhibitors: NBPT vs. N-(n-propyl)thiophosphoric triamide (NPPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced nitrogen use efficiency in agriculture and beyond, the role of urease inhibitors is paramount. These compounds delay the hydrolysis of urea, a widely used nitrogen fertilizer, thereby reducing nitrogen loss as ammonia gas and ensuring greater availability for plant uptake.[1] This guide provides a detailed comparative analysis of two prominent urease inhibitors: N-(n-butyl)thiophosphoric triamide (NBPT) and N-(n-propyl)thiophosphoric triamide (NPPT).

Executive Summary

N-(n-butyl)thiophosphoric triamide (NBPT) is the most extensively studied and commercially utilized urease inhibitor globally.[2] Its efficacy in reducing ammonia volatilization and improving crop yields is well-documented.[3] N-(n-propyl)thiophosphoric triamide (NPPT) is a closely related analogue that has gained attention as a potent urease inhibitor, often used in combination with NBPT. This guide delves into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in their evaluation.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics influence their behavior in soil and their interaction with the urease enzyme.

PropertyN-(n-butyl)thiophosphoric triamide (NBPT)N-(n-propyl)thiophosphoric triamide (NPPT)
Molecular Formula C4H14N3PSC3H12N3PS[4]
Molar Mass 167.22 g/mol 153.19 g/mol [4]
Melting Point 58-60 °C89-92 °C[5]
Appearance White crystalline solidWhite to off-white solid[5]

Mechanism of Action

Both NBPT and NPPT function by inhibiting the activity of the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. However, the precise molecular interactions differ.

NBPT: Upon application to the soil, NBPT is converted to its oxygen analogue, N-(n-butyl)phosphoric triamide (NBPTO).[6] NBPTO is a more potent inhibitor and is considered the primary active molecule. It is a slow, tight-binding inhibitor of the urease enzyme.[6]

NPPT: NPPT is also a potent urease inhibitor. While detailed mechanistic studies are less abundant than for NBPT, it is understood to act as a competitive inhibitor of the urease enzyme.

The signaling pathway for urease inhibition by these compounds involves the blockage of the enzyme's active site, preventing the breakdown of urea.

Urease_Inhibition_Pathway Urea Urea Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Inhibitor Urease Inhibitor (NBPT/NPPT) Inhibitor->Urease Inhibition

Caption: Urease Inhibition Signaling Pathway.

Comparative Efficacy: Experimental Data

The effectiveness of urease inhibitors is assessed through various experiments, primarily focusing on urease inhibition in soil, reduction of ammonia volatilization, and impact on crop yield and nitrogen uptake.

Urease Inhibition in Different Soil Types

A direct comparison of the urease inhibition rates of NBPT and NPPT in different soil textures reveals their comparable efficacy.

Soil TypeInhibitorConcentration (mg/kg)Urease Inhibition Rate (%) at Day 6
Sandy SoilNBPT25056.3[7]
NPPT25053.0[7]
NBPT50059.4[7]
NPPT50065.8[7]
Loamy SoilNBPT2500.04[7]
NPPT2500.3[7]
NBPT50014.5[7]
NPPT50015.1[7]
Clay SoilNBPT2504.1[7]
NPPT2506.2[7]
NBPT50049.1[7]
NPPT50048.1[7]

Data from an incubation experiment.[7]

Reduction of Ammonia Volatilization

Studies have consistently shown that both NBPT and combinations of NBPT and NPPT significantly reduce ammonia volatilization from urea fertilizers. A study on 79 different soils demonstrated that a combination of NBPT and NPPT reduced ammonia volatilization from 24.5% of applied nitrogen to 6.3%.[7] The efficacy of NBPT is influenced by soil pH, with faster degradation and reduced effectiveness observed in more acidic soils.[7][8]

Impact on Crop Yield and Nitrogen Uptake

The ultimate goal of using urease inhibitors in agriculture is to increase nutrient availability to crops, leading to improved growth and yield.

A field study on maize demonstrated that the application of urea treated with a combination of NBPT and the nitrification inhibitor dicyandiamide (DCD) resulted in a significant increase in grain yield and nitrogen uptake compared to untreated urea. While this study did not include a direct comparison with NPPT alone, it highlights the agronomic benefits of inhibiting urea hydrolysis.

TreatmentGrain Yield ( kg/ha )Total N Uptake ( kg/ha )
Control (No Nitrogen)580085
Urea8200135
Urea + NBPT8900150
Urea + NBPT + DCD9200160

Values are approximate and derived from graphical data in a study on rain-fed summer maize.[9]

Another study on maize for ensiling found that a stabilized fertilizer containing both NBPT and NPPT (UltraGran stabilo) led to the highest green mass yield compared to other nitrogen carriers.[10]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential.

Soil Urease Activity Assay

Objective: To determine the activity of urease in a soil sample and assess the inhibitory effect of compounds like NBPT and NPPT.

Principle: The assay measures the amount of ammonium released from the hydrolysis of urea by soil urease. The ammonium concentration is determined colorimetrically using the indophenol blue method.[5][11]

Materials:

  • Fresh soil samples

  • Urea solution (e.g., 40 mM)[11]

  • Sodium acetate buffer (pH 5)[11]

  • 2 M KCl solution containing a urease inhibitor (e.g., phenylmercuric acetate) to stop the reaction

  • Reagents for indophenol blue color development:

    • Sodium salicylate-sodium nitroprusside solution[11]

    • Sodium hypochlorite solution buffered at an alkaline pH[11]

  • Spectrophotometer

Procedure:

  • Sample Preparation: A known weight of fresh soil (e.g., 5 g) is placed in a flask.

  • Incubation: A specific volume of urea solution is added to the soil sample. Control samples receive distilled water instead of urea solution. The flasks are incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Extraction: After incubation, the enzymatic reaction is stopped by adding the 2 M KCl solution. The mixture is shaken and then filtered to obtain a clear soil extract.

  • Ammonium Determination: An aliquot of the soil extract is mixed with the indophenol blue reagents. The color is allowed to develop, and the absorbance is measured at a wavelength of 690 nm.[11]

  • Calculation: The urease activity is calculated based on the amount of ammonium produced per unit of soil per unit of time. The percentage inhibition by NBPT or NPPT is determined by comparing the urease activity in treated samples to that in untreated controls.

Soil_Urease_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis Soil Soil Sample Incubate Incubate at Controlled Temperature Soil->Incubate Urea_sol Urea Solution Urea_sol->Incubate Inhibitor_sol Inhibitor Solution (NBPT/NPPT) Inhibitor_sol->Incubate Stop_reaction Stop Reaction (e.g., with KCl) Incubate->Stop_reaction Filter Filter Stop_reaction->Filter Color_dev Colorimetric Assay (Indophenol Blue) Filter->Color_dev Spectro Spectrophotometry Color_dev->Spectro

Caption: Experimental Workflow for Soil Urease Activity Assay.

Degradation and Environmental Fate

The persistence and degradation of urease inhibitors in the soil are critical factors determining their efficacy and potential environmental impact.

NBPT: The degradation of NBPT in soil is influenced by factors such as soil pH and microbial activity.[12] It has a relatively short half-life in soil, typically ranging from a few days to a week.[4][6] The primary degradation pathway involves the oxidation of NBPT to NBPTO.[6][13]

NPPT: Less is known about the specific degradation pathways and metabolites of NPPT in the soil environment. Further research is needed to fully understand its environmental fate.

Logical Comparison

NBPT_vs_NPPT_Comparison cluster_attributes Key Attributes NBPT NBPT Efficacy Efficacy NBPT->Efficacy Well-established Mechanism Mechanism of Action NBPT->Mechanism Pro-inhibitor (converts to NBPTO) Degradation Degradation NBPT->Degradation Influenced by soil pH, relatively short half-life Data Available Data NBPT->Data Extensive research available NPPT NPPT NPPT->Efficacy Potent, often combined with NBPT NPPT->Mechanism Competitive inhibitor NPPT->Degradation Less studied NPPT->Data Limited comparative data

Caption: Logical Comparison of NBPT and NPPT.

Conclusion

Both NBPT and NPPT are effective urease inhibitors that play a crucial role in improving nitrogen fertilizer efficiency. NBPT is the industry standard with a wealth of supporting research. NPPT shows significant promise, particularly in combination with NBPT, and warrants further investigation to fully elucidate its comparative advantages and environmental behavior. For researchers and professionals in drug development and agriculture, understanding the nuances of these compounds is essential for developing next-generation nitrogen management strategies.

References

In-Vitro Showdown: A Comparative Analysis of Urease Inhibitors NBPT and 2-NPT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and agricultural development, the quest for potent urease inhibitors is of paramount importance. These compounds play a crucial role in enhancing the efficiency of urea-based fertilizers by preventing nitrogen loss and are investigated for their potential in biomedical applications. This guide provides an in-vitro comparison of two prominent urease inhibitors, N-(n-butyl)thiophosphoric triamide (NBPT) and the newer N-(2-nitrophenyl)phosphoric triamide (2-NPT), supported by experimental data and detailed protocols.

This comparative guide delves into the inhibitory efficacy of NBPT and 2-NPT, presenting quantitative data from available studies. A detailed experimental protocol for assessing urease inhibition in-vitro is also provided, alongside diagrams illustrating the experimental workflow and the proposed mechanism of action.

Performance Comparison of Urease Inhibitors

A study by Domínguez et al. (2008) evaluated a series of phosphoramide derivatives and provides valuable insights into their urease inhibitory activity. While the study focused on a broader range of compounds, it highlighted the potential of N-aryl phosphoramidates. Subsequent research has built upon this, suggesting that 2-NPT exhibits a longer-lasting inhibitory effect on soil urease activity compared to NBPT. One laboratory study indicated that while both inhibitors significantly reduced ammonia emissions initially, 2-NPT demonstrated a more sustained reduction over a longer period.[1]

For NBPT, its active form in soil is its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO). A study determined the inhibition constant (Ki) for NBPT and NBPTO on jack bean urease, highlighting the potent inhibitory effect of the active metabolite.

Table 1: In-Vitro Urease Inhibition Data for NBPT and its Analogue

CompoundEnzyme SourceInhibition ParameterValue
NBPTJack Bean UreaseKi0.15 µM[2]
NBPTOJack Bean UreaseKi2.1 nM[2]

Note: Data for 2-NPT from a directly comparable in-vitro study is not available in the provided search results. The comparison is based on soil studies and the known potency of related compounds.

Mechanism of Action: Targeting the Urease Active Site

Both NBPT and 2-NPT are classified as slow-binding inhibitors of urease. Their mechanism of action involves the inhibition of the urease enzyme, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.

The inhibitory activity of NBPT is primarily attributed to its in-vivo conversion to its oxygen analog, NBPTO. NBPTO is a potent inhibitor that coordinates with the two nickel ions in the active site of the urease enzyme. This binding is thought to be a slow, time-dependent process, leading to a reversible but strong inhibition of the enzyme's catalytic activity. The interaction with the nickel center prevents the substrate (urea) from binding and being hydrolyzed. While the exact kinetic details for 2-NPT are less documented in the provided results, its structural similarity to NBPT suggests a comparable mechanism of action, likely involving interaction with the nickel ions in the urease active site.

G cluster_urease Urease Enzyme Urease Urease (with Ni2+ active site) Ammonia + CO2 Ammonia + CO2 Urease->Ammonia + CO2 Hydrolysis Inhibited Urease Inhibited Urease Urease->Inhibited Urease Forms stable Enzyme-Inhibitor Complex NBPT NBPT/2-NPT NBPT->Urease Slow binding to Ni2+ active site Urea Urea Urea->Urease Binds to active site No Hydrolysis No Hydrolysis Inhibited Urease->No Hydrolysis Prevents substrate binding

Mechanism of Urease Inhibition

Experimental Protocols: In-Vitro Urease Inhibition Assay

A widely used method for the in-vitro evaluation of urease inhibitors is the Berthelot colorimetric assay. This method quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.

Principle: The assay measures the concentration of ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity.

Materials and Reagents:

  • Enzyme: Jack bean urease

  • Substrate: Urea

  • Buffer: Phosphate buffer (pH 7.4)

  • Inhibitors: NBPT, 2-NPT (dissolved in a suitable solvent like DMSO)

  • Reagent A (Phenol-Nitroprusside): A solution containing phenol and sodium nitroprusside.

  • Reagent B (Alkaline Hypochlorite): A solution containing sodium hypochlorite and sodium hydroxide.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of jack bean urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare serial dilutions of the test inhibitors (NBPT and 2-NPT) and a standard inhibitor (e.g., thiourea) in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a small volume of the inhibitor solution at various concentrations.

    • Control wells (100% enzyme activity): Add the same volume of the solvent used for the inhibitors.

    • Blank wells (no enzyme activity): Add buffer instead of the enzyme solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the urease enzyme solution to all wells except the blank wells.

    • Incubate the plate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the urea solution to all wells.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at the same temperature.

  • Color Development (Berthelot Reaction):

    • Stop the enzymatic reaction and initiate the color development by adding Reagent A followed by Reagent B to each well.

    • Incubate the plate for a sufficient time (e.g., 20-30 minutes) at room temperature or 37°C to allow for the development of a stable blue-green color.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 630 nm.

    • Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis Reagents Prepare Reagents: - Urease Solution - Urea Solution - Inhibitor Dilutions (NBPT, 2-NPT) - Control Solutions Plate Aliquot Inhibitors, Controls, and Blank Solutions into Plate Reagents->Plate AddEnzyme Add Urease Enzyme (Pre-incubation) Plate->AddEnzyme AddSubstrate Add Urea Substrate (Incubation) AddEnzyme->AddSubstrate AddReagents Add Berthelot Reagents (Color Development) AddSubstrate->AddReagents ReadAbs Measure Absorbance (~630 nm) AddReagents->ReadAbs CalcInhibition Calculate % Inhibition ReadAbs->CalcInhibition CalcIC50 Determine IC50 Values CalcInhibition->CalcIC50

Experimental Workflow for In-Vitro Urease Inhibition Assay

References

The Efficacy of N-(n-butyl)thiophosphoric Triamide (NBPT) in Modulating Soil Nitrogen Transformation Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The application of urea as a primary nitrogen fertilizer in global agriculture is often hampered by significant nitrogen loss through ammonia volatilization, a process driven by the enzymatic activity of soil urease. The urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT) has emerged as a critical tool to mitigate these losses and enhance nitrogen use efficiency. This guide provides an objective comparison of NBPT's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

NBPT's Core Function: Urease Inhibition

NBPT's primary role is to inhibit the activity of the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] By blocking the active site of urease, NBPT slows this conversion, thereby reducing the amount of nitrogen lost to the atmosphere as ammonia gas.[1][2] This mechanism not only conserves nitrogen in the soil for plant uptake but also mitigates the environmental impacts associated with ammonia emissions.[2] A meta-analysis of 34 studies revealed that NBPT can reduce cumulative ammonia volatilization by approximately 60%, with losses dropping from 23% in untreated urea to 9% in NBPT-treated urea over 42 days.

Comparative Performance of Urease Inhibitors

The effectiveness of NBPT in reducing ammonia volatilization has been extensively documented. However, its performance relative to other urease inhibitors is a key consideration for researchers and agricultural professionals. The following tables summarize quantitative data from various studies, comparing NBPT with untreated urea and other commercially available or researched inhibitors.

Table 1: Efficacy of NBPT in Reducing Ammonia Volatilization Compared to Untreated Urea

Soil TypeSoil pHNBPT Application Rate (% of Urea)Ammonia Volatilization Reduction (%)Study Reference
Sandy-clay4.5Not Specified18[3]
Sandy-clay5.6Not Specified>50[3]
Sandy-clay6.4Not Specified>50[3]
Clay4.5Not Specified19[3]
Clay5.4Not Specified31[3]
Clay6.1Not Specified41[3]
Fine Sandy Loam & Clay LoamNot Specified0.05 - 0.1528 - 88[4]
VariousVariousNot Specified~60 (Meta-analysis)

Table 2: Comparative Efficacy of Different Urease Inhibitors on Ammonia Volatilization Reduction

Urease InhibitorAmmonia Volatilization Reduction (%)Experimental ConditionsStudy Reference
NBPT14.8 - 31.9Field experiment with maize at 45-90 kg N/ha[5]
Duromide + NBPT35.3 - 54.2Field experiment with maize at 45-90 kg N/ha[5]
NBPT18 - 53Laboratory incubation with sandy-clay and clay soils at varying pH[3]
NBPT + DCD15.1 (grain yield increase)Field experiment with maize[6]

It is important to note that the efficacy of NBPT can be influenced by soil properties such as pH, with reduced effectiveness observed in acidic soils.[3] Furthermore, when used in combination with nitrification inhibitors like dicyandiamide (DCD), the effects on nitrogen loss and crop yield can be complex and may not always be additive.[6] One study found that the combination of NBPT and DCD was not compatible with Urea Ammonium Nitrate (UAN) and did not achieve the maximum potential for optimizing yields and reducing nitrogen losses.[6]

Experimental Protocols

To ensure the reproducibility and validation of findings related to NBPT's effects, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the literature.

Measurement of Soil Urease Activity

This protocol is adapted from established methods for determining the rate of urea hydrolysis in soil samples.

Objective: To quantify the activity of urease in soil treated with and without NBPT.

Materials:

  • Soil samples

  • Urea solution (e.g., 2.5%)

  • NBPT solution (if applicable)

  • Extraction solution (e.g., 1 M KCl)

  • Spectrophotometer

  • Incubator

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh a known amount of fresh soil (e.g., 5g) into an incubation flask.

  • Treatment Application: Add the urea solution and, if applicable, the NBPT solution to the soil. A control group with only deionized water should be included.

  • Incubation: Incubate the flasks at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).

  • Extraction: After incubation, add the extraction solution (e.g., 1 M KCl) to stop the enzymatic reaction and extract the ammonium produced.

  • Analysis: Centrifuge the samples and analyze the supernatant for ammonium concentration using a spectrophotometer at a specific wavelength (e.g., 650 nm) after a colorimetric reaction.

  • Calculation: Urease activity is calculated based on the amount of ammonium produced per unit of soil per unit of time.

Measurement of Ammonia Volatilization

This protocol describes a common laboratory method for measuring ammonia loss from soil surfaces.

Objective: To quantify the rate of ammonia volatilization from urea-treated soil with and without NBPT.

Materials:

  • Soil samples

  • Urea and NBPT solutions

  • Volatilization chambers (e.g., sealed containers with an acid trap)

  • Acid solution for trapping ammonia (e.g., sulfuric acid)

  • Titration equipment or spectrophotometer

Procedure:

  • Sample Preparation: Place a known amount of air-dried soil into the volatilization chambers.

  • Fertilizer Application: Apply the urea and NBPT solutions to the soil surface.

  • Incubation and Trapping: Seal the chambers and place an acid trap within each to capture volatilized ammonia. Incubate at a constant temperature.

  • Sampling: At regular intervals, remove the acid traps and replace them with new ones.

  • Analysis: Analyze the amount of ammonia captured in the acid traps using titration or a colorimetric method.

  • Calculation: Calculate the cumulative ammonia loss over time as a percentage of the applied nitrogen.

Measurement of Soil Nitrification Rate

This protocol outlines a method to determine the rate of conversion of ammonium to nitrate in soil.

Objective: To assess the impact of NBPT on the rate of nitrification in soil.

Materials:

  • Soil samples

  • Ammonium source (if needed)

  • Extraction solution (e.g., 2 M KCl)

  • Analytical instrument for nitrate and ammonium determination (e.g., flow injection analyzer or spectrophotometer)

Procedure:

  • Sample Preparation: A known amount of fresh soil is brought to a specific moisture content.

  • Incubation: The soil is incubated at a controlled temperature for a set period (e.g., 28 days). Sub-samples are taken at different time points.

  • Extraction: At each sampling point, extract the mineral nitrogen (ammonium and nitrate) from the soil using an appropriate extraction solution.

  • Analysis: Determine the concentrations of ammonium and nitrate in the extracts.

  • Calculation: The nitrification rate is calculated as the change in nitrate concentration over the incubation period.

Visualizing the Pathways

To better understand the complex interactions NBPT has with the soil nitrogen cycle, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.

Soil_Nitrogen_Cycle_Without_NBPT Urea Urea (CO(NH2)2) Ammonium Ammonium (NH4+) Urea->Ammonium Urease (Rapid Hydrolysis) Ammonia Ammonia (NH3) Ammonium->Ammonia High pH Nitrite Nitrite (NO2-) Ammonium->Nitrite Nitrification (AOB/AOA) OrganicN Soil Organic Nitrogen Ammonium->OrganicN Immobilization Plant Plant Uptake Ammonium->Plant Atmosphere Atmosphere Ammonia->Atmosphere Volatilization Nitrate Nitrate (NO3-) Nitrite->Nitrate Nitrification (NOB) Nitrate->Plant Leaching Leaching Nitrate->Leaching OrganicN->Ammonium Mineralization Soil_Nitrogen_Cycle_With_NBPT Urea Urea (CO(NH2)2) Ammonium Ammonium (NH4+) Urea->Ammonium Slow Hydrolysis NBPT NBPT Urease Urease NBPT->Urease Inhibits Ammonia Ammonia (NH3) Ammonium->Ammonia Reduced due to slower pH increase Nitrite Nitrite (NO2-) Ammonium->Nitrite Nitrification Plant Plant Uptake Ammonium->Plant Atmosphere Atmosphere Ammonia->Atmosphere Reduced Volatilization Nitrate Nitrate (NO3-) Nitrite->Nitrate Nitrification Nitrate->Plant Experimental_Workflow_Ammonia_Volatilization cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A1 Soil Sieving and Weighing A2 Placement in Volatilization Chambers A1->A2 B1 Control (Urea only) A2->B1 B2 Treatment (Urea + NBPT) A2->B2 C1 Incubation at Controlled Temperature B1->C1 B2->C1 C2 Ammonia Trapping (Acid Traps) C1->C2 C3 Regular Sampling of Traps C2->C3 D1 Quantification of Trapped Ammonia C3->D1 D2 Calculation of Cumulative NH3 Loss D1->D2 D3 Statistical Comparison of Treatments D2->D3

References

"cross-validation of different analytical methods for NBPT detection"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three prominent analytical methodologies for the detection and quantification of N-(n-butyl)thiophosphoric triamide (NBPT): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS), and a prospective Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a comparative overview of performance characteristics based on available experimental data.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key performance parameters for HPLC-UV and UHPLC-MS/MS methods for the analysis of NBPT. These values are derived from published validation studies and serve as a benchmark for expected performance. A conceptual framework for a GC-MS method is also presented.

Table 1: Comparison of Validation Parameters for NBPT Analytical Methods

ParameterHPLC-UV[1][2]UHPLC-MS/MS[3][4]GC-MS (Prospective)
Principle Separation by liquid chromatography followed by UV absorbance detection.Separation by ultra-high-performance liquid chromatography followed by highly selective and sensitive mass detection.Separation of volatile derivatives by gas chromatography, followed by mass-based detection.
Linearity (R²) ≥0.9997Not explicitly stated, but method satisfied acceptance criteriaExpected to be >0.99
Limit of Detection (LOD) 0.05 ppmNot explicitly statedEstimated in the low ng/mL range
Limit of Quantification (LOQ) 0.15 ppm0.0020 mg kg⁻¹ (in milk)[3][4]Estimated in the mid to high ng/mL range
Accuracy (% Recovery/Trueness) Not explicitly stated74 to 114% recovery; 99 to 104% trueness[3][4]Typically within ±20%
Precision (% RSD) Not explicitly stated1 to 10%[3][4]Typically <20%
Sample Throughput HigherHighLower due to derivatization
Derivatization Not requiredNot requiredGenerally required for NBPT

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of NBPT in granular fertilizers.[1][2]

1. Sample Preparation:

  • Accurately weigh a portion of the granular fertilizer sample.

  • Dissolve the sample in the mobile phase (e.g., acetonitrile:deionized water).

  • Sonicate the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45-μm membrane filter prior to injection.

2. HPLC-UV Instrumentation and Conditions:

  • Liquid Chromatograph: A standard HPLC system with a UV detector.

  • Column: A reversed-phase column, such as a YMC-Triat C18 column (150 × 4.6 mm, 3 μm).[1]

  • Mobile Phase: A mixture of acetonitrile and deionized water (e.g., 25:75 v/v).[1]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[1]

  • Detection Wavelength: 205 nm.[1]

  • Injection Volume: A small volume (e.g., 2 µL) of the prepared sample is injected.[1]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is highly sensitive and has been validated for the determination of NBPT and its metabolite NBPTo in milk.[3][4]

1. Sample Preparation (Ultrafiltration Extraction):

  • Transfer milk samples into ultrafiltration tubes.

  • Perform ultra-centrifugation to separate the clear filtrate.

  • The clear filtrate can be directly injected into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for NBPT (e.g., 168 > 74.10 m/z, 168 > 94.85 m/z) and NBPTo.[4]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water with 5 mmol ammonium formate) and mobile phase B (e.g., methanol with 0.1% formic acid).[5]

  • Column Temperature: 30 °C.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) - Prospective Method

Direct GC-MS analysis of NBPT is challenging due to its low volatility and thermal stability. Therefore, a derivatization step is necessary to convert NBPT into a more volatile and thermally stable compound suitable for GC analysis.

1. Sample Preparation (Extraction and Derivatization):

  • Extraction: Perform a suitable extraction method (e.g., liquid-liquid or solid-phase extraction) to isolate NBPT from the sample matrix.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a suitable solvent and add a derivatizing agent. Based on literature for similar compounds like urea and organophosphates, silylating agents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be effective.[6][7][8] The reaction may require heating (e.g., at 60-90°C) for a specific time to form the trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivative of NBPT.[8]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system.

  • Mass Spectrometer: A mass spectrometer, which can be a single quadrupole or a tandem mass spectrometer (MS/MS) for higher selectivity.

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Column: A capillary column suitable for the separation of the derivatized NBPT, such as a non-polar or medium-polarity column.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Mandatory Visualization

Analytical_Method_Selection_Workflow cluster_start Start cluster_matrix Sample Matrix & Analyte Properties cluster_methods Analytical Method Selection cluster_validation Method Validation cluster_end End start Define Analytical Need (e.g., Quantification, Identification) matrix_complexity Matrix Complexity? start->matrix_complexity analyte_concentration Expected Analyte Concentration? matrix_complexity->analyte_concentration Simple uhplc_msms UHPLC-MS/MS matrix_complexity->uhplc_msms Complex hplc_uv HPLC-UV analyte_concentration->hplc_uv High analyte_concentration->uhplc_msms Low (Trace) gc_ms GC-MS (with Derivatization) analyte_concentration->gc_ms Volatile/Semi-Volatile (after derivatization) validation Perform Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_uv->validation uhplc_msms->validation gc_ms->validation end Routine Analysis validation->end Experimental_Workflow_Comparison cluster_hplc HPLC-UV cluster_uhplc UHPLC-MS/MS cluster_gcms GC-MS (Prospective) hplc_prep Sample Dissolution & Filtration hplc_analysis HPLC Separation & UV Detection hplc_prep->hplc_analysis uhplc_prep Ultrafiltration Extraction uhplc_analysis UHPLC Separation & MS/MS Detection uhplc_prep->uhplc_analysis gc_prep Extraction & Derivatization gc_analysis GC Separation & MS Detection gc_prep->gc_analysis start Sample start->hplc_prep start->uhplc_prep start->gc_prep

References

A Comparative Guide to the Impact of N-(n-butyl) thiophosphoric triamide (NBPT) on Soil Microbial Functional Genes

Author: BenchChem Technical Support Team. Date: December 2025

N-(n-butyl) thiophosphoric triamide (NBPT) is the most widely used commercial urease inhibitor, designed to slow the enzymatic hydrolysis of urea fertilizer into ammonia, thereby reducing nitrogen (N) loss through ammonia volatilization.[1] While its primary target is the urease enzyme, the application of NBPT creates cascading effects on the soil nitrogen cycle. By altering the availability of ammonium (NH₄⁺), NBPT indirectly influences the microbial communities responsible for key nutrient transformations like nitrification and denitrification.[1][2]

This guide provides a comparative analysis of NBPT's impact on the abundance of various microbial functional genes across different soil types and experimental conditions. The efficacy and environmental effects of NBPT are not uniform and can be significantly influenced by soil properties, most notably pH.[3][4] Understanding these interactions is critical for optimizing fertilizer efficiency while safeguarding soil microbial health.

Mechanism of Action and Downstream Microbial Influence

NBPT's primary function is to inhibit the activity of the urease enzyme, which is encoded by the ureC gene in many soil microorganisms. This inhibition delays the conversion of urea to ammonium.[1][3] The resulting slower, more sustained release of ammonium into the soil pool alters the substrate availability for nitrifying microbes. This can lead to changes in the abundance and activity of ammonia-oxidizing archaea (AOA) and bacteria (AOB), which carry the amoA gene.[5] Consequently, the entire downstream nitrogen cycle, including denitrification processes carried out by microbes with genes like narG, nirK, nirS, and nosZ, can be affected.[1][6]

NBPT_Mechanism cluster_soil Soil Environment Urea Urea Fertilizer Urease Urease Enzyme (ureC gene) Urea->Urease Hydrolysis NBPT NBPT NBPT->Urease Inhibits NH4 Ammonium (NH₄⁺) Pool Urease->NH4 Converts to Nitrification Nitrification (amoA gene) NH4->Nitrification Substrate for NH3_Loss NH₃ Volatilization NH4->NH3_Loss Denitrification Denitrification (narG, nirK, nosZ genes) Nitrification->Denitrification Provides Substrate (NO₂⁻, NO₃⁻) N_Loss N₂O, N₂ Gas Loss Denitrification->N_Loss

Caption: NBPT inhibits urease, altering ammonium availability and downstream N-cycling genes.

Comparative Data on Functional Gene Abundance

The response of soil microbial functional genes to NBPT application is highly variable and depends on factors such as soil pH, texture, and the duration of the study. The following tables summarize quantitative data from various comparative studies.

Table 1: Comparative Impact of NBPT on Nitrogen Cycling Functional Gene Abundance

Functional GeneProcessSoil Type / ConditionTreatment ComparisonObserved Effect on Gene AbundanceReference
ureC Urea HydrolysisAcid & Alkaline ArableUrea + NBPT vs. UreaDecrease[3]
amoA (AOA) Ammonia OxidationAcid & Alkaline ArableUrea + NBPT vs. UreaIncrease[3]
amoA (AOA) Ammonia OxidationNorth China Plain (Maize)80% Urea + NBPT vs. ConventionalDecrease[5][7]
amoA (AOB) Ammonia OxidationAcid & Alkaline ArableUrea + NBPT vs. UreaDecrease[3]
amoA (AOB) Ammonia OxidationLong-term Calcareous SoilUrea + NBPT vs. UreaNo Significant Impact on Diversity[1]
amoA (AOB) Ammonia OxidationNorth China Plain (Maize)80% Urea + NBPT vs. ConventionalDecrease[5][7]
narG DenitrificationLong-term Calcareous SoilUrea + NBPT vs. UreaNegative effect on α-diversity[1]
nir genes *DenitrificationNorth China Plain (Maize)80% Urea + NBPT vs. ConventionalDecrease[5]
nosZ DenitrificationLong-term Calcareous SoilUrea + NBPT vs. UreaNegative effect on α-diversity[1]

Table 2: Comparative Impact of NBPT on Soil Enzyme Activities

Enzyme ActivitySoil Type / ConditionTreatment ComparisonObserved EffectReference
Urease North China Plain (Maize)80% Urea + NBPT vs. ConventionalDecreased activity for ~45 days[5]
Urease Laboratory IncubationSoil spiked with NBPTActivity reduced to 35.7% of control[8]
Nitrate Reductase North China Plain (Maize)80% Urea + NBPT vs. ConventionalNo significant difference[5]

A key finding from a meta-analysis is that soil pH is a primary factor governing NBPT's efficacy.[3] NBPT significantly reduces N₂O emissions in alkaline soils, whereas no obvious effects were observed in acidic soils.[3] This is partly explained by the faster degradation of NBPT in acidic soils, where its half-life can be as short as 0.4 days, compared to 1.3 to 2.1 days in neutral to alkaline soils.[9][10]

Experimental Protocols

Reproducing and comparing studies on NBPT requires standardized methodologies. Below are detailed protocols for key experiments cited in the literature.

Soil Microcosm Incubation

This protocol is designed to assess the impact of NBPT on microbial gene abundance under controlled laboratory conditions.

  • Soil Collection and Preparation : Collect soil from the desired depth (e.g., 0-15 cm). Sieve the soil (e.g., through a 2 mm mesh) to homogenize it and remove large debris.[4][10]

  • Pre-incubation : Mix the soil with any necessary amendments (e.g., lucerne powder to avoid nutrient limitation) and adjust the moisture content to a specific level, such as 40-75% of water holding capacity.[9][11] Pre-incubate the soil for a set period (e.g., one week) at a constant temperature (e.g., 20-21°C) to allow the microbial community to stabilize.[9][11]

  • Treatment Application : Divide the soil into microcosms (e.g., 80 g dry weight soil in plastic cups or centrifuge tubes).[9][11] Apply treatments in solution form to ensure even distribution. Treatments may include a control (no N), urea alone, and urea combined with NBPT at a specified concentration (e.g., 10 mg NBPT kg⁻¹ soil).[9][10]

  • Incubation and Sampling : Seal the microcosms (e.g., with perforated lids to allow gas exchange) and incubate at a constant temperature (e.g., 21°C) for the experimental duration (e.g., 14-56 days).[9][11] Perform destructive sampling of replicate microcosms at various time points (e.g., days 0, 1, 4, 7, 14, 28, 56).[9][11] Collected samples should be stored appropriately (e.g., frozen at -20°C or -80°C) for subsequent DNA extraction.

Soil DNA Extraction and qPCR Analysis

This workflow outlines the process of quantifying the abundance of specific functional genes from soil samples.

qPCR_Workflow A 1. Soil Sample (from microcosm) B 2. DNA Extraction (e.g., Bead-beating kit) A->B C 3. DNA Quality/Quantity Check (Spectrophotometry, Agarose Gel) B->C D 4. qPCR Setup (SYBR Green Master Mix, Functional Gene Primers, Template DNA) C->D E 5. Real-Time PCR Amplification & Data Acquisition D->E F 6. Data Analysis (Standard Curve Quantification) E->F G 7. Gene Copy Number (per gram of soil) F->G

Caption: Standard workflow for quantifying microbial functional genes from soil samples.

  • DNA Extraction : Total genomic DNA is extracted from a small amount of soil (e.g., 0.25-0.5 g) using a commercial soil DNA extraction kit, which typically involves a bead-beating step for mechanical lysis of microbial cells.[12]

  • DNA Purity and Quantification : The quality and concentration of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop). A 260/280 absorbance ratio between 1.8 and 2.0 is generally considered acceptable for pure DNA suitable for qPCR.[12]

  • Quantitative PCR (qPCR) :

    • Reaction Mixture : The qPCR reaction is typically prepared using a SYBR Green-based master mix, forward and reverse primers specific to the target functional gene (e.g., amoA, nirK, nosZ), and the extracted soil DNA as a template.[11][12]

    • Standards : To quantify the absolute abundance of the gene, a standard curve is generated using a dilution series of known concentrations of plasmid DNA containing the target gene or synthetic oligonucleotides.[11][13]

    • Thermal Cycling : The reaction is run on a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension, and concluded with a melt curve analysis to verify product specificity.[11]

    • Quantification : The abundance of the target gene in the soil sample is calculated by comparing its amplification signal to the standard curve and is expressed as gene copies per gram of dry soil.[12]

Conclusion

The application of the urease inhibitor NBPT has a clear and direct impact on reducing urease activity in soil. However, its effects on the broader community of microbial functional genes are more complex and indirect. The available evidence consistently shows that NBPT's influence is largely mediated by its modification of the ammonium pool in the soil.

  • Variability is Key : The impact of NBPT on the abundance of ammonia-oxidizing (amoA) and denitrifying (nir, nosZ, narG) genes is not uniform. Effects can range from a significant decrease in gene copies to no observable long-term impact, depending on the specific soil environment and experimental duration.[1][5][14]

  • Soil pH is a Major Determinant : The efficacy of NBPT is significantly lower in acidic soils due to its rapid degradation.[3][9] This highlights the necessity of considering soil chemical properties when predicting the ecological consequences of inhibitor use.

  • Indirect Effects Dominate : NBPT primarily exerts indirect pressure on nitrifying and denitrifying microbial communities by altering their substrate availability.[1] Long-term studies suggest these effects can alter community structure and diversity, even if total abundance does not change dramatically.[1]

For researchers and drug development professionals, these findings underscore the importance of conducting site-specific assessments. A deeper understanding of the interplay between soil chemistry, microbial ecology, and inhibitor stability is essential for developing and deploying enhanced-efficiency fertilizers that are both effective and environmentally sustainable.

References

A Comparative Guide to the Efficacy of Novel N-(n-butyl)thiophosphoric Triamide (NBPT) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel N-(n-butyl)thiophosphoric triamide (NBPT) formulations, assessing their performance against established alternatives in reducing ammonia volatilization from urea-based fertilizers. The following sections detail the efficacy of these formulations, supported by experimental data, and provide comprehensive experimental protocols for the cited studies.

Introduction to NBPT and Novel Formulations

N-(n-butyl)thiophosphoric triamide (NBPT) is a widely utilized urease inhibitor that delays the hydrolysis of urea, thereby reducing nitrogen loss as ammonia gas. Standard formulations like Agrotain® have been commercially available for years. However, research and development have led to the emergence of novel formulations designed to enhance efficacy, improve stability, and optimize application rates. This guide focuses on a comparative analysis of a novel polymer-containing formulation, ARM U™, against established products, Agrotain® and Arborite®, and also introduces other innovative formulation technologies.

Comparative Efficacy of NBPT Formulations

A key study evaluated a novel NBPT formulation, ARM U™, which contains a polymer that allows for a lower application rate of the active ingredient, against Agrotain® and Arborite®. The research involved both greenhouse and field trials to determine the efficacy of these formulations in reducing ammonia volatilization from urea and urea ammonium nitrate (UAN).

Data Presentation

The following tables summarize the quantitative data on the percentage reduction in ammonia volatilization from the comparative studies.

Table 1: Greenhouse Study - Cumulative Ammonia Volatilization Reduction from Urea

FormulationNBPT Concentration in FormulationNBPT Application Rate (mg NBPT kg⁻¹ urea)Ammonia Volatilization Reduction (%)Statistical Significance vs. Agrotain®
ARM U™18%36096Not Statistically Different
ARM U™18%54096Not Statistically Different
Agrotain®30%60096-
Arborite®24%48095Not Statistically Different

Data synthesized from a study by Lasisi et al. (2019) published in the Canadian Journal of Soil Science.[1]

Table 2: Field Study - Cumulative Ammonia Volatilization Reduction from Urea and UAN

FertilizerFormulationNBPT Application Rate (mg NBPT kg⁻¹ urea)Ammonia Volatilization Reduction (%)Statistical Significance vs. Agrotain®
UreaARM U™36080Not Statistically Different
UreaAgrotain®60066-
UANARM U™36046Not Statistically Different
UANAgrotain®60060-

Data synthesized from a study by Lasisi et al. (2019) across two field sites.[1]

The key finding from these studies is that the novel polymer-based formulation, ARM U™, demonstrated equivalent efficacy in reducing ammonia volatilization compared to the higher-rate Agrotain® and Arborite® formulations, despite having a lower concentration of the active ingredient, NBPT.[1]

Emerging Novel NBPT Formulation Technologies

Beyond the polymer-containing formulation, other innovative approaches to NBPT delivery are in development. While direct, side-by-side comparative efficacy data with the above formulations is limited, their technological advantages are noteworthy.

  • Protech NBPT with PENXCEL technology™ : This formulation technology is designed to enhance the stability and penetration of NBPT into the urea granule.[2] It is claimed to reduce nitrogen losses by 30-50% and delay ammonia volatilization for up to 14 days.[2]

  • γ-Cyclodextrin/NBPT Complex : This formulation involves the encapsulation of NBPT within gamma-cyclodextrin. This complex is reported to be thermally stabilized, making it suitable for direct incorporation into molten urea during the manufacturing process, which could offer significant cost and efficiency advantages over post-production coating methods.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Greenhouse Study: Ammonia Volatilization Measurement

  • Objective : To compare the efficacy of different NBPT formulations in reducing ammonia volatilization from surface-applied urea in a controlled greenhouse environment.

  • Experimental Units : Sealed static chambers.

  • Fertilizer Treatments :

    • Untreated Urea

    • Urea + ARM U™ (360 mg NBPT kg⁻¹ urea)

    • Urea + ARM U™ (540 mg NBPT kg⁻¹ urea)

    • Urea + Agrotain® (600 mg NBPT kg⁻¹ urea)

    • Urea + Arborite® (480 mg NBPT kg⁻¹ urea)

  • Procedure :

    • Soil is placed in the base of the static chambers.

    • The respective urea fertilizer treatments are surface-applied to the soil.

    • The chambers are sealed.

    • Ammonia volatilization is measured at set intervals over a 28-day period using acid-charged discs placed within the chambers.

    • The acid-charged discs are collected and analyzed for ammonium content to determine the amount of volatilized ammonia.

  • Data Analysis : Cumulative ammonia loss is calculated as a percentage of the total nitrogen applied. The percentage reduction in volatilization for each NBPT formulation is determined by comparing it to the untreated urea control. Statistical analysis is performed to compare the efficacy between the different formulations.

Field Study: Ammonia Volatilization Measurement

  • Objective : To evaluate the efficacy of different NBPT formulations on urea and UAN under field conditions.

  • Experimental Design : Randomized complete block design at two different field locations.

  • Fertilizer Treatments :

    • Untreated Urea

    • Urea + ARM U™ (360 mg NBPT kg⁻¹ urea)

    • Urea + Agrotain® (600 mg NBPT kg⁻¹ urea)

    • Untreated UAN

    • UAN + ARM U™ (360 mg NBPT kg⁻¹ urea equivalent)

    • UAN + Agrotain® (600 mg NBPT kg⁻¹ urea equivalent)

  • Procedure :

    • Circular plots are established in the field.

    • Fertilizer treatments are applied to the surface of the plots.

    • Ammonia volatilization is measured using a micrometeorological method with passive samplers (acid-charged discs) mounted on a central mast within each plot.

    • Samplers are collected and replaced at regular intervals over a 28-day period.

    • The collected samples are analyzed for ammonium content.

  • Data Analysis : The flux of ammonia is calculated based on the concentration of ammonia captured by the samplers and meteorological data. Cumulative ammonia loss is determined and expressed as a percentage of the applied nitrogen. Statistical comparisons are made between the different formulations.

Visualizations

Mechanism of NBPT Action

NBPT_Mechanism Urea Urea Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia Ammonia (NH3) (Volatilization Loss) Urease->Ammonia NBPT NBPT NBPTo NBPTo (Active Inhibitor) NBPT->NBPTo Conversion in Soil NBPTo->Urease Inhibition

Caption: Mechanism of NBPT in inhibiting urea hydrolysis and reducing ammonia loss.

Experimental Workflow for Greenhouse Ammonia Volatilization Study

Greenhouse_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Preparation and Potting Application Surface Application of Fertilizers Soil_Prep->Application Fertilizer_Treatments Preparation of NBPT Formulations Fertilizer_Treatments->Application Incubation Incubation in Sealed Chambers Application->Incubation Sampling Ammonia Trapping (Acid-Charged Discs) Incubation->Sampling Extraction Ammonium Extraction from Discs Sampling->Extraction Quantification Ammonia Quantification Extraction->Quantification Data_Analysis Data Analysis and Efficacy Calculation Quantification->Data_Analysis Logical_Relationship Novel_Formulation Novel NBPT Formulation (e.g., with Polymer) Lower_NBPT_Rate Lower Application Rate of Active Ingredient Novel_Formulation->Lower_NBPT_Rate Enhanced_Stability Enhanced Stability/ Delivery Novel_Formulation->Enhanced_Stability Equivalent_Efficacy Equivalent Efficacy in Ammonia Reduction Lower_NBPT_Rate->Equivalent_Efficacy Enhanced_Stability->Equivalent_Efficacy Improved_Efficiency Improved Cost-Efficiency and Handling Equivalent_Efficacy->Improved_Efficiency

References

Field Validation of Laboratory Findings on NBPT Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(n-butyl)thiophosphoric triamide (NBPT) is a widely utilized urease inhibitor that plays a crucial role in enhancing the efficiency of urea-based fertilizers by minimizing nitrogen loss through ammonia volatilization. While laboratory studies provide a controlled environment to evaluate the efficacy of NBPT, field trials are indispensable for validating these findings under real-world conditions. This guide offers an objective comparison of NBPT's performance in laboratory versus field settings, supported by experimental data, detailed methodologies, and visual representations of key processes.

Data Presentation: Laboratory vs. Field Performance of NBPT

The following tables summarize quantitative data from various studies, highlighting the performance of NBPT in reducing ammonia volatilization and its impact on crop yield.

Table 1: Efficacy of NBPT in Reducing Ammonia (NH₃) Volatilization

Study TypeReduction in NH₃ Volatilization (%)Key ConditionsSource(s)
Laboratory/Greenhouse 95% - 96%Controlled temperature and moisture[1]
Field 52% - 88%Varied soil types, temperature, and moisture[2][3][4]
Meta-Analysis (Lab & Field) ~53% (average)Across various soil and environmental conditions[3][5][6]
Field (with new formulation ARM U™) 80% (from urea), 46% (from UAN)Lower NBPT application rate[1]
Field (with Agrotain®) 66% (from urea), 60% (from UAN)Higher NBPT application rate[1]
Field (with Duromide + NBPT) 35% - 54% reduction compared to conventional ureaMore efficient than NBPT alone[7]

Table 2: Impact of NBPT on Crop Yield

Study TypeCrop Yield Increase (%)Crop Type(s)Source(s)
Meta-Analysis ~6.0% (average)Varies from -0.8% to 10.2% depending on the crop[3][5][6]
Meta-Analysis 5.3%Major crops[4][6]

Experimental Protocols

Understanding the methodologies behind these findings is critical for their interpretation and replication.

Laboratory Incubation Studies

Laboratory experiments, often referred to as incubation studies, are designed to assess the efficacy of urease inhibitors under highly controlled conditions.

Objective: To determine the potential of an NBPT formulation to inhibit urease activity and reduce ammonia volatilization in a controlled environment.

Methodology:

  • Soil Collection and Preparation: Soil samples are collected from a target region, sieved to remove large particles, and pre-incubated to stabilize microbial activity.

  • Treatment Application: A known quantity of urea, either treated with a specific concentration of NBPT or left untreated (as a control), is applied to the soil surface or incorporated into the soil.

  • Incubation: The treated soil samples are placed in sealed chambers or containers and incubated at a constant temperature and moisture level for a defined period (e.g., 7-21 days).

  • Ammonia Measurement: Ammonia volatilization is measured at regular intervals. This can be achieved by trapping the volatilized ammonia in an acid solution and then titrating the solution or using other analytical techniques.

  • Data Analysis: The cumulative ammonia loss from the NBPT-treated urea is compared to the untreated urea to calculate the percentage reduction in volatilization.

Field Validation Trials

Field trials are essential to evaluate the performance of NBPT under the variable and complex conditions encountered in an agricultural setting.

Objective: To validate the laboratory findings on NBPT's effectiveness in reducing ammonia loss and its impact on crop yield under real-world farming conditions.

Methodology:

  • Site Selection: Field sites are chosen to represent specific soil types, climatic conditions, and cropping systems.

  • Experimental Design: A randomized complete block design is commonly used with multiple replications for each treatment. Treatments typically include untreated urea, urea treated with different NBPT formulations, and potentially other nitrogen fertilizer products.

  • Fertilizer Application: Fertilizers are applied at agronomically relevant rates, either surface-applied or incorporated, depending on the study's objectives.

  • Ammonia Volatilization Measurement: Ammonia losses are measured in the field using techniques such as surface chambers or micrometeorological methods.[2] Measurements are taken over a period that captures the peak volatilization phase.

  • Crop Yield Measurement: At the end of the growing season, the crop is harvested from each plot, and the yield is determined.

  • Soil and Plant Analysis: Soil samples may be collected throughout the study to monitor nitrogen dynamics. Plant tissue analysis can also be performed to assess nitrogen uptake.

  • Statistical Analysis: The collected data on ammonia loss and crop yield are statistically analyzed to determine significant differences between treatments.

Mandatory Visualizations

Urea Hydrolysis and NBPT Inhibition Pathway

The following diagram illustrates the biochemical pathway of urea hydrolysis by the urease enzyme and the mechanism by which NBPT inhibits this process.

Urea_Hydrolysis_Inhibition cluster_hydrolysis Urea Hydrolysis cluster_inhibition NBPT Inhibition Urea Urea (NH₂)₂CO Urease Urease Enzyme Urea->Urease binds to Ammonia Ammonia NH₃ Urease->Ammonia hydrolyzes to CarbonDioxide Carbon Dioxide CO₂ Urease->CarbonDioxide Inactive_Urease Inactive Urease NBPT NBPT NBPTO NBPTO (active form) NBPT->NBPTO converts to NBPTO->Inactive_Urease inhibits Field_Validation_Workflow cluster_lab Laboratory Phase cluster_field Field Phase Lab_Screening Initial Lab Screening (Incubation Studies) Formulation_Optimization Formulation Optimization Lab_Screening->Formulation_Optimization Site_Selection Field Site Selection Formulation_Optimization->Site_Selection Promising formulations advance Field_Trials Field Trials (Ammonia & Yield Measurement) Site_Selection->Field_Trials Data_Analysis Statistical Data Analysis Field_Trials->Data_Analysis Data_Analysis->Lab_Screening Feedback loop for further R&D

References

A Comparative Guide to N-(n-Butyl)phosphoric Triamide (NBPT) for Reducing Nitrogen Loss in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(n-Butyl)phosphoric triamide (NBPT), a prominent urease inhibitor, with other nitrogen loss inhibitors. The following sections detail the performance of NBPT and its alternatives in mitigating nitrogen loss through various pathways, supported by experimental data from meta-analyses and comparative studies. Detailed experimental protocols and mechanistic diagrams are provided to facilitate a deeper understanding and replication of key findings.

Executive Summary

Nitrogen is a critical nutrient for plant growth, yet a significant portion of applied nitrogen fertilizer is lost to the environment through ammonia volatilization, nitrate leaching, and nitrous oxide emissions. This compound (NBPT) is a widely used urease inhibitor that effectively reduces ammonia volatilization from urea-based fertilizers. This guide presents a meta-analysis of its effectiveness and compares it with key alternatives, namely the nitrification inhibitors dicyandiamide (DCD) and 3,4-dimethylpyrazole phosphate (DMPP). While NBPT excels at controlling ammonia loss, DCD and DMPP are more effective at reducing nitrate leaching and nitrous oxide emissions. The choice of inhibitor, or a combination thereof, depends on the specific nitrogen loss pathway of concern, soil conditions, and cropping systems.

Mechanism of Action: Inhibiting Nitrogen Loss Pathways

Nitrogen loss from agricultural soils occurs through three primary pathways: ammonia volatilization, nitrate leaching, and denitrification (which produces nitrous oxide). Different inhibitors target specific steps in the nitrogen cycle to mitigate these losses.

  • Urease Inhibitors (e.g., NBPT): These compounds block the action of the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By slowing this conversion, NBPT reduces the concentration of ammonia at the soil surface, thereby decreasing its volatilization into the atmosphere.[1][2]

  • Nitrification Inhibitors (e.g., DCD, DMPP): These inhibitors target the first step of nitrification, the oxidation of ammonium to nitrite, which is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA).[3][4][5][6] By inhibiting the enzyme ammonia monooxygenase (AMO), they slow down the conversion of ammonium to nitrate.[7] This helps to retain nitrogen in the less mobile ammonium form, reducing the risk of nitrate leaching and the availability of nitrate for denitrification, which produces nitrous oxide.[4][5]

The following diagram illustrates the points of intervention of these inhibitors in the soil nitrogen cycle.

Nitrogen_Cycle_Inhibitors Urea Urea Ammonium Ammonium (NH4+) Urea->Ammonium Urease Hydrolysis Nitrite Nitrite (NO2-) Ammonium->Nitrite Nitrification (AOB/AOA) NH3 Ammonia (NH3) Volatilization Ammonium->NH3 Nitrate Nitrate (NO3-) Nitrite->Nitrate Nitrification (NOB) N2O Nitrous Oxide (N2O) Nitrate->N2O Denitrification Leaching Nitrate Leaching Nitrate->Leaching NBPT NBPT (Urease Inhibitor) NBPT->Urea NIs DCD / DMPP (Nitrification Inhibitors) NIs->Ammonium

Figure 1: Intervention points of NBPT and nitrification inhibitors in the nitrogen cycle.

Comparative Performance of Nitrogen Loss Inhibitors

The effectiveness of NBPT and its alternatives varies depending on the specific nitrogen loss pathway. The following tables summarize quantitative data from meta-analyses and comparative studies.

Table 1: Reduction in Ammonia (NH₃) Volatilization
InhibitorAverage Reduction (%)Range of Reduction (%)Key FindingsCitations
NBPT 5122 - 53Most effective for reducing ammonia volatilization from urea-based fertilizers.[8]
DCD Increase of 27.4-Can increase ammonia emissions by prolonging the presence of ammonium at the soil surface.[9]
DMPP Increase of 43.2-Similar to DCD, can lead to increased ammonia volatilization.[9]
NBPT + DCD/DMPP 51 (vs. NI alone)-The combination is more effective at reducing overall nitrogen loss by targeting multiple pathways.[1]
Table 2: Reduction in Nitrous Oxide (N₂O) Emissions
InhibitorAverage Reduction (%)Range of Reduction (%)Key FindingsCitations
NBPT No significant effect-Generally does not directly impact nitrification or denitrification processes.[10]
DCD 4926 - 86Effective in reducing N₂O emissions by inhibiting nitrification.[8][11][12]
DMPP 4914 - 88Equally effective as DCD in mitigating N₂O emissions.[11][12][13]
NBPT + DCD/DMPP 51 (vs. UI or NI alone)-The combined application provides the most significant reduction in gaseous N loss.[1]
Table 3: Reduction in Nitrate (NO₃⁻) Leaching
InhibitorAverage Reduction (%)Key FindingsCitations
NBPT No significant effectDoes not inhibit the conversion of ammonium to nitrate.[10]
DCD 27Effective in reducing nitrate leaching by retaining nitrogen in the ammonium form.[14]
DMPP 27Similar efficacy to DCD in reducing nitrate leaching.[14][15]
NBPT + DCD/DMPP -The combination is expected to reduce both ammonia volatilization and nitrate leaching.[1]
Table 4: Impact on Crop Yield
InhibitorAverage Yield Increase (%)Key FindingsCitations
NBPT 5Particularly effective in alkaline soils where ammonia volatilization is high.[2][8][16]
DCD 7.5Generally more effective in increasing crop productivity compared to DMPP.[2][14][16]
DMPP 7.5Yield increases are more consistently observed in alkaline soils.[2][14][16]
NBPT + DCD/DMPP 5The combined application shows a significant positive impact on crop yield.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nitrogen loss inhibitors. The following sections outline typical experimental protocols for measuring the key nitrogen loss pathways.

Measurement of Ammonia Volatilization

A common method for measuring ammonia volatilization in the field is the use of static or dynamic chamber systems.

Experimental Workflow:

Ammonia_Volatilization_Workflow A Field Plot Preparation (e.g., 2m x 2m plots) B Fertilizer Application (Urea +/- Inhibitors) A->B C Chamber Installation (Static or Dynamic Chambers) B->C D Gas Sampling (Acid traps or passive samplers) C->D E Sample Analysis (Spectrophotometry or IC) D->E F Data Calculation (Flux rate and cumulative loss) E->F

Figure 2: Workflow for measuring ammonia volatilization.
  • Experimental Setup: Field plots are established, and treatments (control, urea, urea + NBPT, urea + alternatives) are applied.

  • Chamber Design: Open-bottomed chambers (e.g., PVC or metal cylinders) are inserted into the soil. For dynamic systems, a controlled airflow is passed through the chamber.

  • Gas Trapping: Ammonia volatilized from the soil surface is captured in an acid trap (e.g., sulfuric or phosphoric acid) connected to the chamber outlet.

  • Sampling and Analysis: The acid traps are collected at regular intervals (e.g., daily for the first week, then less frequently) and the amount of ammonium captured is determined by colorimetric analysis or ion chromatography.

  • Data Calculation: The flux of ammonia is calculated based on the amount of ammonia trapped, the chamber area, and the sampling duration. Cumulative ammonia loss is determined by integrating the flux over the experimental period.

Measurement of Nitrous Oxide Emissions

The static chamber method is widely used to measure nitrous oxide emissions from soil.

Experimental Workflow:

N2O_Emission_Workflow A Field Plot Preparation (with collars) B Fertilizer Application (Urea +/- Inhibitors) A->B C Chamber Placement (Sealed static chambers) B->C D Headspace Gas Sampling (Syringes at timed intervals) C->D E Gas Analysis (Gas Chromatography - ECD) D->E F Flux Calculation (Linear/non-linear regression) E->F Nitrate_Leaching_Workflow A Lysimeter Installation (Undisturbed or filled soil columns) B Fertilizer and Irrigation Application A->B C Leachate Collection (After rainfall or irrigation events) B->C D Leachate Volume Measurement C->D E Nitrate Concentration Analysis (Colorimetry or Ion Chromatography) D->E F Leaching Load Calculation (Volume x Concentration) E->F Urease_Inhibition cluster_0 Urease Active Site cluster_1 Inhibition Ni1 Ni(II) ActiveSite Carbamylated Lysine & Histidine Residues NBPT NBPT (NBPTO) Ni1->NBPT Ni2 Ni(II) Ni2->NBPT Urea Urea Hydrolysis Hydrolysis (Ammonia Production) Urea->Hydrolysis Inhibited Inhibition NBPT->Inhibited Nitrification_Inhibition cluster_0 Ammonia Monooxygenase (AMO) Enzyme cluster_1 Inhibition Process ActiveSite Active Site (Copper Center) AllostericSite Allosteric Site Ammonium Ammonium (NH4+) ActiveSite->Ammonium DCD_DMPP DCD / DMPP AllostericSite->DCD_DMPP Oxidation Oxidation to Nitrite Ammonium->Oxidation Inhibited Inhibition DCD_DMPP->Inhibited

References

Long-Term Application of Urease Inhibitor NBPT: A Comparative Guide to its Impact on Soil Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repeated application of the urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT) is a widespread agricultural practice aimed at improving nitrogen use efficiency by reducing ammonia volatilization from urea-based fertilizers. However, the long-term consequences of this practice on the intricate soil ecosystem are a subject of ongoing scientific scrutiny. This guide provides an objective comparison of the long-term effects of repeated NBPT application on soil health, drawing upon available experimental data and comparing its performance with alternative nitrogen stabilizers.

Impact on Soil Microbial Communities and Nitrogen Cycling

Long-term studies reveal nuanced effects of NBPT on the soil microbial communities that drive the nitrogen cycle. An 8-year field study comparing NBPT and the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) demonstrated that repeated NBPT application had no significant impact on the diversity of ammonia-oxidizing bacteria (AOB), though it did reduce the evenness of the AOB population.[1] In contrast, the long-term use of urea alone led to a significant increase in AOB population diversity.[1] Furthermore, this study indicated that NBPT had minor impacts on nitrite-oxidizing bacteria (NOB) and that changes in the denitrifier population were indirectly affected by soil ammonium content.[1]

A separate 5-year study on intensively managed grassland found no significant impact of repeated NBPT application on the overall structure and abundance of soil bacterial and fungal communities.[2] This suggests that while NBPT influences specific microbial guilds involved in nitrogen transformation, its long-term effect on the broader microbial community structure may be limited.

Table 1: Long-Term Effects of NBPT and DMPP on Soil Microbial Populations Involved in Nitrogen Cycling (8-Year Study)

TreatmentAmmonia-Oxidizing Archaea (AOA) DiversityAmmonia-Oxidizing Bacteria (AOB) DiversityNitrite-Oxidizing Bacteria (NOB) PopulationDenitrifier Population
Urea + NBPTNo significant impactNo significant impact on diversity, reduced evennessMinor impactIndirectly affected by NH4+ content
Urea + DMPPNo significant impactDecreased diversityMinor impactIndirectly affected by NH4+ content
Urea OnlyNot reportedSignificantly increasedNot reportedNot reported
Control (No N fertilizer)Not reportedNot reportedNot reportedNot reported

Source: Adapted from a long-term field study on N stabilizers.[1]

Effects on Soil Enzyme Activities

Soil enzymes are critical indicators of soil health, playing vital roles in nutrient cycling. Research indicates that the application of urease inhibitors like NBPT directly targets and inhibits the activity of the urease enzyme in the soil, thereby slowing the hydrolysis of urea to ammonia.[3][4] One study observed that while NBPT effectively suppressed extracellular urease activity, it led to an increase in intracellular urease activity within soil microorganisms, suggesting a compensatory biological response.[3]

The long-term effects on other key soil enzymes are less clear from the currently available comparative data. While general long-term fertilization practices are known to influence enzyme activities, specific quantitative data directly comparing the long-term impact of repeated NBPT application with other inhibitors on a broader range of enzymes like phosphatases and β-glucosidases is limited in the reviewed literature.

Impact on Gaseous Nitrogen Emissions

A primary benefit of NBPT application is the reduction of ammonia (NH3) volatilization. Meta-analyses and long-term field trials consistently demonstrate that NBPT-treated urea significantly reduces NH3 loss compared to untreated urea.[5] One 8-year study showed that NBPT also contributes to a reduction in nitrous oxide (N2O) emissions, with the mitigation effect increasing over the years.[1] In this study, NBPT reduced N2O emissions by an average of 28%.[1] In comparison, the nitrification inhibitor DMPP showed a more substantial reduction in N2O emissions.[1]

Table 2: Comparison of Nitrous Oxide (N2O) Emission Reduction by NBPT and DMPP in a Long-Term Study

TreatmentAverage N2O Emission Reduction (%)
Urea + NBPT28
Urea + DMPP63

Source: Data from an 8-year field study.[1]

Influence on Soil Physical Properties

The long-term impact of repeated NBPT application on soil physical properties such as aggregate stability and bulk density is not well-documented in comparative studies. While general agricultural practices like tillage and the application of organic amendments are known to significantly influence these properties, specific long-term data isolating the effects of NBPT is scarce. Further research is needed to elucidate the direct and indirect long-term consequences of NBPT on the physical structure of the soil.

Experimental Protocols

The methodologies employed in long-term studies are crucial for interpreting the results. Below is a summary of a typical experimental protocol from a long-term field study investigating the effects of nitrogen stabilizers.

Experimental Protocol: 8-Year Field Study on NBPT and DMPP

  • Experimental Design: Randomized block design with multiple treatments and replicates.

  • Treatments:

    • Control (no nitrogen fertilizer)

    • Urea

    • Urea + NBPT

    • Urea + DMPP

  • Application Rates: Urea applied at a locally recommended rate. NBPT and DMPP applied as a percentage of the applied nitrogen.

  • Duration: 8 years of repeated applications.

  • Soil Sampling: Soil cores collected periodically from different treatment plots.

  • Analyses:

    • Soil Chemical Properties: pH, total nitrogen, ammonium, and nitrate concentrations.

    • Soil Microbial Community: DNA extraction followed by quantitative PCR (qPCR) and high-throughput sequencing of functional genes (e.g., amoA for ammonia oxidizers, nosZ for denitrifiers).

    • Soil Enzyme Activity: Assays to measure the activity of specific enzymes (e.g., urease activity).

    • Gaseous Emissions: Static chambers used to collect gas samples for N2O analysis by gas chromatography.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of NBPT action and a generalized experimental workflow for long-term soil health studies.

NBPT_Mechanism Urea Urea (CO(NH2)2) Hydrolysis Hydrolysis Urea->Hydrolysis Substrate Urease Soil Urease Enzyme Urease->Hydrolysis Catalyzes Inhibition Inhibition Urease->Inhibition Target NBPT NBPT NBPTO NBPTO (Active form) NBPT->NBPTO Conversion in soil NBPTO->Inhibition Inhibitor Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Hydrolysis->Ammonia Inhibition->Hydrolysis Blocks Volatilization Ammonia Volatilization Ammonia->Volatilization

Caption: Mechanism of NBPT action in inhibiting soil urease activity.

Experimental_Workflow cluster_field Field Experiment cluster_lab Laboratory Analysis cluster_data Data Analysis & Interpretation start Long-Term Field Plots Established treatments Annual Application of NBPT & Alternatives start->treatments sampling Periodic Soil Sampling treatments->sampling phys_chem Soil Physical & Chemical Analysis sampling->phys_chem microbial Microbial Community Analysis (DNA) sampling->microbial enzyme Enzyme Activity Assays sampling->enzyme stat_analysis Statistical Analysis phys_chem->stat_analysis microbial->stat_analysis enzyme->stat_analysis comparison Comparative Performance Evaluation stat_analysis->comparison conclusion Conclusions on Long-Term Impact comparison->conclusion

Caption: Generalized workflow for a long-term soil health study.

References

Safety Operating Guide

Prudent Disposal of N-(n-Butyl)phosphoric Triamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-(n-Butyl)phosphoric Triamide, a compound utilized in scientific research, is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Hazard Summary and Safety Precautions

While specific data for this compound is limited, the analogous compound N-(n-Butyl)thiophosphoric Triamide (NBPT) is classified as a hazardous substance.[1] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2]

    • For liquid waste, use a designated, leak-proof, and shatter-resistant container.

  • Spill Management:

    • In the event of a minor spill, remove all ignition sources.[1]

    • Clean up the spill immediately using dry, inert absorbent material such as sand or vermiculite.[4]

    • Avoid generating dust.[1]

    • Place the absorbent material and any contaminated debris into the designated hazardous waste container.[1]

    • For major spills, evacuate the area and alert emergency responders and your institution's EHS office.[1]

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use.[2][5]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][5]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

    • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.

    • One recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Do not dispose of this compound down the drain or in regular trash.[2][3]

Hazard Data for N-(n-Butyl)thiophosphoric Triamide (NBPT)

The following table summarizes the hazard classifications for the related compound, NBPT, which should be considered as a proxy for this compound in the absence of specific data.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][3]
Skin Irritation Causes skin irritation.[1][2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]
Respiratory Irritation May cause respiratory system irritation.[1][2][3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Spill Management cluster_3 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Waste (Solid & Liquid) A->B C Use Designated, Labeled Hazardous Waste Containers B->C G Store Container Securely (Cool, Dry, Ventilated) C->G D Minor Spill Occurs E Absorb with Inert Material D->E F Collect in Waste Container E->F F->G H Contact EHS for Pickup G->H I Professional Disposal (e.g., Incineration) H->I

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(n-Butyl)phosphoric Triamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering drug development, ensuring a safe and efficient research environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-(n-Butyl)phosphoric Triamide, with a focus on operational and disposal plans. By adhering to these procedural steps, researchers can mitigate risks and maintain a secure laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, ensuring comprehensive protection for researchers.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be appropriate in some workplaces.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1]
Hands Chemical-resistant, impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Tested according to EN 374.[2]
Body Protective clothing, such as gowns, aprons, or lab coats, to prevent skin contact. For particulates, use protective clothing against solid particulates.Industrial clothing should conform to specifications like AS 2919 and AS 3765.1.
Respiratory In case of inadequate ventilation or exposure to dust/aerosols, use a particle filter device or a self-contained breathing apparatus.Particle filter device (DIN EN 143).[2] A NIOSH-approved respirator (e.g., N95) may be required.
Feet Occupational footwear.Should conform to standards like AS/NZS 2210.[3]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure compliance with safety regulations.

Workflow for Safe Handling and Disposal of this compound cluster_prep cluster_handling cluster_spill cluster_disposal cluster_decon cluster_storage prep Preparation handling Handling prep->handling Proceed to handling prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) spill Spill Response handling->spill In case of spill decon Decontamination handling->decon After handling handling_weigh Weigh/handle solid material Avoid generating dust spill->decon After cleanup spill_contain Contain spill with inert absorbent material disposal Waste Disposal disposal_container Place in a suitable, closed container for disposal decon->disposal Segregate waste decon_ppe Remove and decontaminate or dispose of PPE storage Storage storage->handling For use storage_conditions Store in a cool, dry, well-ventilated area away from incompatible substances prep_setup Ensure adequate ventilation (Fume Hood) handling_solution Prepare solutions in a well-ventilated area spill_collect Collect spill into a suitable, labeled container disposal_service Dispose of via a licensed professional waste disposal service decon_area Clean and decontaminate the work area

Safe Handling and Disposal Workflow

Operational Plan: Step-by-Step Guidance

1. Pre-Handling Preparations:

  • Engineering Controls: Always handle this compound in a well-ventilated area. Use of a fume hood is strongly recommended to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): Before beginning any work, don the appropriate PPE as detailed in the table above. Ensure all PPE is in good condition and fits correctly.

  • Emergency Preparedness: Locate the nearest eyewash station and safety shower before starting work. Have a spill kit readily available.

2. Handling Procedures:

  • Avoid Dust Formation: When handling the solid form of this chemical, take care to avoid the formation of dust and aerosols.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

3. Spill Response:

  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Containment: Do not let the product enter drains.[4] For minor spills, use dry clean-up procedures and avoid generating dust.[5]

  • Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material.[4] Place the spilled material into a suitable, closed, and labeled container for disposal.[4][5]

Disposal Plan

1. Waste Collection:

  • Collect all waste material, including contaminated PPE and cleaning materials, in suitable, closed containers that are clearly labeled for disposal.[4][5]

2. Disposal Method:

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2]

  • It is recommended to contact a licensed professional waste disposal service to dispose of this material.[4] Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[5]

By implementing these safety and logistical protocols, research facilities can ensure the well-being of their personnel and maintain a high standard of laboratory safety when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.